molecular formula C8H17N B035371 4-Isopropylpiperidine CAS No. 19678-58-1

4-Isopropylpiperidine

Número de catálogo: B035371
Número CAS: 19678-58-1
Peso molecular: 127.23 g/mol
Clave InChI: YBPWIUSXQXYTSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Isopropylpiperidine is a valuable chiral piperidine derivative and a privileged scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a sterically demanding isopropyl group adjacent to the basic nitrogen atom, makes it a versatile building block for constructing complex molecules. This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, and as a ligand precursor in catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-propan-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPWIUSXQXYTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173346
Record name Piperidine, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19678-58-1
Record name Piperidine, 4-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019678581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Isopropylpiperidine

Foreword: The Strategic Importance of this compound

The this compound moiety is a deceptively simple yet powerful structural motif in modern chemistry. As a saturated heterocycle, it imparts favorable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and receptor binding affinity. Its applications are broad, serving as a crucial intermediate in the development of pharmaceuticals, particularly analgesics and antidepressants, as well as in the formulation of advanced agrochemicals and specialty polymers.[1] The strategic placement of the isopropyl group at the C4 position creates a specific stereochemical and electronic environment that is highly sought after in drug design and material science.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. We move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into the causality behind methodological choices. Each pathway is presented as a self-validating system, designed for reproducibility and optimization by researchers, scientists, and drug development professionals.

Part 1: Catalytic Hydrogenation of 4-Isopropylpyridine

The most direct and atom-economical route to this compound is the catalytic hydrogenation of its aromatic precursor, 4-isopropylpyridine.[2] This process involves the saturation of the pyridine ring with three equivalents of hydrogen gas. While conceptually straightforward, the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair present unique challenges that necessitate potent catalytic systems.[2]

Core Mechanism & Rationale

The reaction proceeds via the adsorption of both the pyridine substrate and hydrogen onto the surface of a heterogeneous catalyst. The acidic conditions often employed serve to protonate the pyridine nitrogen, which facilitates the reduction by lowering the activation energy required to break the ring's aromaticity.[2] The choice of catalyst and reaction conditions is paramount to achieving high yield and purity.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision point, balancing reactivity, cost, and safety. Precious metal catalysts are highly effective for this transformation.

Catalyst SystemTypical PressureTemperatureSolventKey Advantages & Considerations
Platinum (IV) Oxide (PtO₂, Adams' Catalyst) 50-70 barRoom Temp.Acetic AcidHighly effective under mild temperatures; acetic acid acts as both solvent and co-catalyst.[3] The catalyst may be pyrophoric upon filtration.[2]
Rhodium on Carbon (Rh/C) Lower PressuresRoom Temp.VariousEffective at lower pressures compared to other systems, but can be more expensive.[3]
Rhodium (III) Oxide (Rh₂O₃) 5 bar40 °CTrifluoroethanol (TFE)Extremely efficient under mild conditions with a broad substrate scope, making it practically useful for functionalized pyridines.[4]
Palladium on Carbon (Pd/C) VariableVariableAcidic MediaWidely used for its efficiency and lower cost compared to Rhodium, often requiring an acidic additive to facilitate reduction.[2]
Raney Nickel (Ra-Ni) High PressureHigh Temp.EthanolA cost-effective, non-precious metal alternative, but typically requires harsher conditions (high pressure and temperature).
Experimental Protocol: Hydrogenation using Platinum (IV) Oxide

This protocol describes a robust lab-scale synthesis adapted from established methodologies.[2][3]

Materials:

  • 4-Isopropylpyridine (1.0 eq)

  • Platinum (IV) Oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 4-isopropylpyridine (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of substrate).

  • Catalyst Addition: Carefully add the Platinum (IV) Oxide catalyst (5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon). Pressurize the vessel with hydrogen gas to 50-70 bar.[3]

  • Reaction: Begin vigorous stirring. The reaction is typically conducted at room temperature for 6-10 hours. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the reactor with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The platinum catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[2]

  • Neutralization & Extraction: Transfer the filtrate to a separatory funnel and carefully quench by adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product by distillation or column chromatography.

Process Workflow: Catalytic Hydrogenation

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor: 4-Isopropylpyridine Glacial Acetic Acid B Add PtO₂ Catalyst A->B C Seal & Purge Reactor B->C D Pressurize with H₂ (50-70 bar) C->D E Stir at Room Temp (6-10 hours) D->E F Vent & Purge Reactor E->F G Filter through Celite® (Remove Catalyst) F->G H Quench & Extract G->H I Dry & Concentrate H->I J Purify (Distillation) I->J K This compound J->K G cluster_mech Reductive Amination Cascade Start 3-Isopropyl- pentane-1,5-dial Imine1 Iminium Ion Intermediate Start->Imine1 + NH₃, -H₂O Ammonia NH₃ Reducer [H] (e.g., NaBH₃CN) Imine2 Cyclic Iminium Ion Amine1 Linear Amino-aldehyde Imine1->Amine1 + [H] Amine1->Imine2 Intramolecular Cyclization Product This compound Imine2->Product + [H] G P1 N-Boc-4-piperidone Intermediate Magnesium Alkoxide Intermediate P1->Intermediate P2 Isopropylmagnesium Bromide P2->Intermediate Product N-Boc-4-hydroxy- This compound Intermediate->Product Workup Workup Sat. aq. NH₄Cl

References

physicochemical properties of 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropylpiperidine

Introduction

This compound is a substituted heterocyclic amine that holds significant value as a versatile building block in modern organic synthesis. As a derivative of piperidine—a ubiquitous scaffold in medicinal chemistry—its unique structural and electronic properties make it a sought-after intermediate in the development of novel therapeutic agents and specialized agrochemicals.[1][2] The presence of the isopropyl group at the 4-position of the piperidine ring imparts specific steric and lipophilic characteristics that can enhance molecular stability, improve binding affinity, and optimize pharmacokinetic profiles in drug candidates.[1][3]

This guide offers an in-depth exploration of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, it moves beyond a simple data sheet to provide a functional understanding of these properties. We will delve into the causality behind experimental choices for property determination and present validated protocols, ensuring that the information is not only accurate but also immediately applicable in a laboratory setting.

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is a secondary amine with a six-membered saturated nitrogen-containing ring.

Chemical Structure:

Chemical structure of this compound

Table 1: Key Molecular Identifiers for this compound

IdentifierValueSource(s)
CAS Number 19678-58-1[1]
Molecular Formula C₈H₁₇N[1][4][5]
Molecular Weight 127.23 g/mol [1][4][5]
IUPAC Name 4-(1-methylethyl)piperidine[5][6]
SMILES CC(C)C1CCNCC1[4]
InChI Key YBPWIUSXQXYTSR-UHFFFAOYSA-N[4][5]

Core Physicochemical Properties

The physical state, solubility, and partitioning behavior of this compound are critical determinants of its handling, reactivity, and utility in various applications, from reaction setup to formulation.

Table 2: Summary of Physicochemical Data

PropertyValueUnitSource(s)
Appearance Colorless to almost clear liquid-[1]
Boiling Point 171°C[1]
Melting Point 4.18 (Calculated)°C[4]
Density 0.86g/cm³[1]
Refractive Index (n20D) 1.46-[1]
LogP (Octanol/Water) 1.642 (Calculated)-[4]
Water Solubility -1.77 (log₁₀WS, mol/L) (Calculated)-[4]

Field Insights:

  • Lipophilicity (LogP): The calculated LogP value of 1.642 indicates a moderate level of lipophilicity.[4] This property is crucial in drug design, as it influences the molecule's ability to cross biological membranes. The isopropyl group contributes significantly to this lipophilicity compared to the parent piperidine ring.[3]

  • Boiling Point: The relatively high boiling point of 171 °C is consistent with a molecule of its molecular weight capable of intermolecular hydrogen bonding via the secondary amine group.[1] This property is a key parameter for purification by distillation.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point with minimal sample consumption, a common scenario when working with newly synthesized or valuable compounds.[7][8] The principle relies on matching the sample's vapor pressure with the external atmospheric pressure.[9]

Methodology:

  • Preparation: Seal one end of a capillary tube using a flame.

  • Assembly: Place a small amount (0.5-1.0 mL) of this compound into a small test tube (fusion tube). Place the sealed capillary tube, open-end down, into the liquid.

  • Setup: Attach the fusion tube to a thermometer using a wire or rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

  • Observation: Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point, as it is the point where the external pressure equals the vapor pressure of the liquid.[7][9]

  • Validation: Record the ambient barometric pressure, as boiling point is pressure-dependent.[10]

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement Seal Seal Capillary Tube Assemble Assemble Sample & Capillary in Fusion Tube Seal->Assemble Heat Heat in Thiele Tube Assemble->Heat Attach to Thermometer Observe Observe Bubble Stream Heat->Observe Cool Cool & Record Temperature Observe->Cool Cease Heating Result Result Cool->Result Final Boiling Point

Caption: Workflow for boiling point determination using the Thiele tube method.

Acidity and Basicity: The pKa Profile

The pKa of the conjugate acid of this compound is arguably its most important chemical property in a pharmaceutical context. It dictates the degree of ionization at physiological pH, which profoundly affects solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[11]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for determining the pKa of amines, offering high accuracy and reproducibility.[11]

Principle: The compound is dissolved and titrated with a strong acid (or base). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.

Methodology:

  • System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh ~40 µmoles of this compound and dissolve it in a suitable solvent.[11] For many amines, a binary mixture such as methanol/water (1:9 v/v) is used to ensure full dissolution.[11]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized titrant (e.g., 0.1 M HCl).

  • Titration Execution: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Calculation: The pKa is the pH at the point where 50% of the amine has been neutralized (the half-equivalence point). This point can be identified as the flattest region of the buffer zone or, more accurately, as the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).[12]

pKa_Determination_Workflow start Start | Calibrate pH Meter prep Sample Preparation 1. Weigh ~40 µmoles of sample 2. Dissolve in Methanol/Water start->prep titrate Titration 1. Add HCl titrant incrementally 2. Record pH and Volume at each step prep->titrate plot Data Plotting Plot pH vs. Volume of HCl titrate->plot analyze Analysis 1. Calculate First Derivative (ΔpH/ΔV) 2. Identify Equivalence Point plot->analyze pka pKa Calculation pKa = pH at Half-Equivalence Volume analyze->pka end End | Report pKa Value pka->end

Caption: Logical flow for determining the pKa of an amine via potentiometric titration.

Chromatographic and Spectroscopic Profile

Analytical techniques are essential for confirming the identity, purity, and structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile compounds like this compound. The NIST Chemistry WebBook reports a non-polar retention index of 1012 on a standard methyl silicone capillary column, which serves as a valuable reference point for identification.[5]

Field Insights:

  • Column Choice: A low-to-mid polarity column (e.g., DB-5ms or HP-5ms) is suitable for achieving good peak shape and separation from related impurities.[13]

  • Expected Mass Spectrum: Under electron ionization (EI), the fragmentation of piperidine derivatives is well-characterized.[14][15] We can predict the following for this compound:

    • Molecular Ion (M+•): A peak at m/z 127 corresponding to the molecular weight.

    • Alpha-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would lead to the loss of an isopropyl radical (•CH(CH₃)₂) to produce a stable iminium ion at m/z 84. This is often the base peak.

    • Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the molecular ion, resulting in a fragment at m/z 85.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Key expected signals include a doublet for the six methyl protons of the isopropyl group, a multiplet for the single isopropyl methine proton, multiplets for the piperidine ring protons, and a broad singlet for the N-H proton which may exchange with D₂O.

  • ¹³C NMR: Distinct signals would be expected for the two carbons of the isopropyl group and the unique carbons of the piperidine ring. The isomer N-isopropylpiperidine shows piperidine ring signals at approximately 25, 27, and 52 ppm, providing a rough reference.[16]

Applications in Drug Development

The physicochemical properties discussed directly inform the utility of this compound as a synthetic intermediate. Its role extends across multiple therapeutic areas.[1]

  • Scaffold for CNS Agents: The piperidine ring is a privileged structure for targeting central nervous system (CNS) receptors. This compound serves as an intermediate in the synthesis of analgesics and antidepressants.[1]

  • Modulating Lipophilicity: Introducing the this compound moiety into a lead compound is a common strategy to increase lipophilicity, potentially improving blood-brain barrier penetration or oral bioavailability.[3]

  • Agrochemicals: The compound is also used in creating novel pesticides and herbicides, where its structure can contribute to improved efficacy and target selectivity.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a carefully characterized molecular tool. Its well-defined boiling point, density, and lipophilicity make it a predictable and reliable component in complex synthetic pathways. Understanding its basicity, defined by its pKa, is paramount for its application in medicinal chemistry, where precise control over ionization is critical for biological activity. The analytical fingerprints provided by GC-MS and NMR spectroscopy provide the necessary means for quality control and structural verification. This guide provides the foundational knowledge and practical protocols required for scientists to confidently and effectively utilize this compound in their research and development endeavors.

References

4-Isopropylpiperidine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Isopropylpiperidine

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent structural motifs in pharmaceutical sciences.[1] Its derivatives are integral to over twenty classes of pharmaceuticals and a vast array of natural alkaloids, owing to the ring's conformational flexibility and its ability to engage in crucial hydrogen bonding and ionic interactions as a basic nitrogen center.[1][2] Within this broad class, this compound serves as a valuable building block and a foundational structure for exploring structure-activity relationships (SAR) in drug design. Its non-polar, sterically demanding isopropyl group at the C4 position profoundly influences the molecule's stereochemistry, conformational preferences, and ultimately, its utility in medicinal chemistry. This guide provides a comprehensive analysis of the chemical structure, stereochemical properties, synthesis, and characterization of this compound, tailored for researchers and drug development professionals.

Physicochemical Properties of this compound

A summary of the core physicochemical properties of this compound is essential for its practical application in a laboratory setting. These properties are collated from established chemical databases and predictive modeling.

PropertyValueSource
Molecular Formula C₈H₁₇N[3][4]
Molecular Weight 127.23 g/mol [3][4][5]
IUPAC Name 4-(propan-2-yl)piperidine[3]
Normal Boiling Point 450.10 K (176.95 °C)[5]
logP (Octanol/Water) 1.642[5]
CAS Number 41303-72-8[3]

Core Chemical Structure and Stereochemistry

The defining characteristics of this compound arise from the interplay between the piperidine ring's geometry and the spatial arrangement of the isopropyl substituent.

Conformational Analysis: The Dominance of the Equatorial Conformer

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[6] This leads to two distinct orientations for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair conformations can interconvert via a process known as a "ring flip."

For this compound, the bulky isopropyl group has a strong energetic preference for the equatorial position. When forced into the axial position, the isopropyl group experiences severe steric repulsion with the axial hydrogen atoms at the C2 and C6 positions. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize the axial conformer significantly. The conformational free energy (-ΔG°), or A-value, for an isopropyl group on a cyclohexane ring is approximately 2.2 kcal/mol, and similar values are expected for the piperidine ring.[7] This large energy difference means that at equilibrium, the equatorial conformer is overwhelmingly favored.

The diagram below, generated using DOT language, illustrates this critical conformational equilibrium.

Caption: Fig 1. Chair-chair interconversion of this compound.

Chirality Considerations

This compound itself is an achiral molecule as it possesses a plane of symmetry passing through the nitrogen, the C4 carbon, and the methine hydrogen of the isopropyl group. However, chirality is readily introduced upon substitution at other positions on the ring or by the formation of certain derivatives. For instance, substitution at C2, C3, C5, or C6 can create one or more stereocenters, leading to the possibility of enantiomers and diastereomers. Understanding and controlling this stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[8]

Synthesis of this compound

The most direct and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 4-isopropylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Synthetic Workflow: From Pyridine to Piperidine

The general workflow involves the reduction of the C=N and C=C bonds of the pyridine ring using a heterogeneous catalyst, typically under a hydrogen atmosphere.

G start 4-Isopropylpyridine reagents H₂ Gas Catalyst (e.g., PtO₂, Rh/C) Solvent (e.g., EtOH, AcOH) reaction Catalytic Hydrogenation (High Pressure, Elevated Temp.) start->reaction reagents->reaction workup Filtration to remove catalyst Solvent evaporation reaction->workup purification Distillation under reduced pressure workup->purification product This compound purification->product caption Fig 2. General workflow for the synthesis of this compound. G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Detection & Analysis racemate Dissolve Racemic Mixture in Mobile Phase injection Inject Sample racemate->injection column Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) injection->column separation Differential Interaction: One enantiomer interacts more strongly with the CSP column->separation elution Separated Enantiomers Elute at Different Retention Times separation->elution detector UV or CD Detector elution->detector chromatogram Generate Chromatogram (Two separate peaks) detector->chromatogram quantify Quantify Enantiomeric Excess (ee%) chromatogram->quantify caption Fig 3. Workflow for enantiomeric separation using Chiral HPLC.

References

Spectroscopic Unveiling of 4-Isopropylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic characteristics of 4-isopropylpiperidine, a saturated heterocyclic amine with growing interest in medicinal chemistry and materials science. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical systems. This document, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₁₇N, belongs to the piperidine family, a ubiquitous structural motif in numerous natural products and synthetic pharmaceuticals. The introduction of an isopropyl group at the 4-position of the piperidine ring imparts specific stereochemical and electronic properties that can significantly influence its biological activity and chemical reactivity. Accurate and comprehensive spectroscopic data is the cornerstone of its chemical identity and is indispensable for quality control in synthetic processes and for understanding its interactions in biological assays.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering not just a list of spectral features but a detailed interpretation rooted in the principles of each spectroscopic technique. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and educational resource.

Molecular Structure and Isomerism

To fully appreciate the spectroscopic data, it is essential to understand the three-dimensional structure of this compound. The piperidine ring adopts a chair conformation to minimize steric strain. The isopropyl substituent at the C4 position can exist in either an equatorial or an axial orientation. Due to steric hindrance, the equatorial conformation is significantly more stable and, therefore, the predominant isomer at room temperature. This conformational preference will be a key consideration in the interpretation of the NMR spectra.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its structure and conformation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the protons and their spatial relationship with neighboring atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (N-H)~1.5 - 2.5br s-1H
H-2, H-6 (axial)~2.9 - 3.1m-2H
H-2, H-6 (equatorial)~2.4 - 2.6m-2H
H-3, H-5 (axial)~1.6 - 1.8m-2H
H-3, H-5 (equatorial)~1.1 - 1.3m-2H
H-4 (methine)~1.3 - 1.5m-1H
H-7 (isopropyl CH)~1.4 - 1.6septet~6.51H
H-8, H-9 (isopropyl CH₃)~0.8 - 0.9d~6.56H

Interpretation:

  • N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. Its chemical shift can be highly dependent on the solvent and concentration.

  • Piperidine Ring Protons (H-2, H-6 and H-3, H-5): The protons on the piperidine ring are diastereotopic, meaning the axial and equatorial protons on the same carbon are chemically non-equivalent and will have different chemical shifts. The axial protons are typically found at a slightly higher field (lower ppm) than the equatorial protons due to anisotropic effects. The complex multiplicity of these signals arises from both geminal and vicinal couplings.

  • Isopropyl Group Protons: The methine proton (H-7) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (H-8, H-9) are equivalent and will appear as a doublet, coupled to the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2, C-6~46 - 48
C-3, C-5~32 - 34
C-4~43 - 45
C-7 (isopropyl CH)~32 - 34
C-8, C-9 (isopropyl CH₃)~19 - 21

Interpretation:

  • Piperidine Ring Carbons: The chemical shifts of the piperidine ring carbons are in the expected aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are deshielded and appear at a lower field compared to the other ring carbons.

  • Isopropyl Group Carbons: The methine carbon (C-7) and the methyl carbons (C-8, C-9) of the isopropyl group will have characteristic chemical shifts in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
~3300N-H stretchMedium, broad
2950 - 2850C-H stretch (aliphatic)Strong
~1470C-H bend (CH₂, CH₃)Medium
~1385, ~1370C-H bend (isopropyl gem-dimethyl)Medium
~1100C-N stretchMedium

Interpretation:

  • N-H Stretch: A characteristic broad absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The broadening is due to hydrogen bonding.

  • C-H Stretches: Strong absorption bands in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the isopropyl group.

  • C-H Bends: The bending vibrations of the CH₂ and CH₃ groups appear around 1470 cm⁻¹. The characteristic doublet for the gem-dimethyl groups of the isopropyl substituent is expected around 1385 and 1370 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration is typically observed in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation pathways.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound would be observed at m/z 127. The fragmentation is expected to be dominated by cleavage alpha to the nitrogen atom, leading to the formation of stable iminium ions.

MS_Fragmentation M [C₈H₁₇N]⁺˙ m/z = 127 (Molecular Ion) F1 [C₇H₁₄N]⁺ m/z = 112 M->F1 - •CH₃ F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 - •C₃H₇ F3 [C₆H₁₂]⁺˙ m/z = 84 M->F3 - C₂H₅N

The Versatile Scaffold: A Technical Guide to the Derivatives and Analogs of 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-isopropylpiperidine and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological applications of these molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals. The inherent structural features of the this compound core, particularly its lipophilicity and steric bulk, offer a unique platform for the design of novel therapeutic agents.

The this compound Core: A Privileged Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2][3][4] Its conformational flexibility and ability to engage in various intermolecular interactions make it a highly "privileged" scaffold in drug design. The introduction of an isopropyl group at the 4-position imparts specific physicochemical properties that medicinal chemists can leverage to modulate biological activity, selectivity, and pharmacokinetic profiles.

The isopropyl group, with its moderate size and lipophilicity, can influence a molecule's ability to cross biological membranes and interact with hydrophobic pockets within target proteins. This strategic substitution can lead to enhanced potency and a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its chemical space. Several synthetic routes can be employed, with the choice often dictated by the desired substitution pattern and stereochemistry.

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-isopropylpyridine.[5][6][7] This reaction typically utilizes a rhodium or palladium catalyst under a hydrogen atmosphere to reduce the aromatic pyridine ring to a saturated piperidine.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylpyridine

Materials:

  • 4-Isopropylpyridine

  • Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) catalyst

  • Ethanol or Acetic Acid (solvent)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-isopropylpyridine in a suitable solvent (e.g., ethanol or acetic acid).

  • Carefully add the Rh/C or Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol%.

  • Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation or other chromatographic techniques to yield the pure this compound.

An alternative approach involves the Grignard reaction of a suitable piperidone precursor with an isopropylmagnesium halide, followed by reduction of the resulting tertiary alcohol.

Derivatization of the Piperidine Nitrogen (N-substitution)

The secondary amine of the this compound ring provides a convenient handle for introducing a wide variety of substituents. N-alkylation is a common strategy to modulate the pharmacological properties of piperidine-based compounds.[8][9][10][11][12]

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a stirred solution of this compound in anhydrous acetonitrile or DMF, add an excess of anhydrous potassium carbonate.

  • Under an inert atmosphere, slowly add the desired alkyl halide (1.0-1.2 equivalents) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

  • Upon completion, filter off the inorganic base.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-alkylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Reductive amination is another powerful method for N-functionalization, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[9]

Diagram of Synthetic Pathways

Synthesis Pyridine 4-Isopropylpyridine Piperidine This compound Pyridine->Piperidine Catalytic Hydrogenation N_Alkyl N-Alkyl-4-isopropylpiperidine Piperidine->N_Alkyl N-Alkylation N_Aryl N-Aryl-4-isopropylpiperidine Piperidine->N_Aryl Buchwald-Hartwig Coupling Piperidinone 1-Substituted-4-piperidone C4_Derivative 4-Substituted-4-isopropylpiperidine Piperidinone->C4_Derivative Grignard Reaction with Isopropylmagnesium Bromide

Caption: Key synthetic routes to this compound and its derivatives.

Pharmacological Applications and Structure-Activity Relationships

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably as analgesics and agents for central nervous system (CNS) disorders.

Analgesics: Targeting Opioid Receptors

A significant body of research has focused on 4-alkyl-4-phenylpiperidine derivatives as potent opioid analgesics.[13][14][15][16][17][18] The 4-isopropyl substituent plays a crucial role in modulating the affinity and efficacy of these compounds for opioid receptors, particularly the mu (µ) opioid receptor.

Structure-Activity Relationship (SAR) Insights for Opioid Activity:

  • 4-Position Substituent: The size and lipophilicity of the alkyl group at the 4-position influence receptor binding. Studies have shown that increasing the bulk from methyl to n-propyl can impact potency. The isopropyl group offers a balance of these properties.[13]

  • N-Position Substituent: The nature of the substituent on the piperidine nitrogen is critical for analgesic activity. Aralkyl groups, such as phenethyl, often lead to high potency.[16]

  • Aromatic Ring Substitution: Substitution on the 4-phenyl ring can fine-tune the pharmacological profile. A meta-hydroxyl group is a common feature in many potent opioid analgesics, mimicking a key interaction of morphine.[13]

Mechanism of Action of Opioid Analgesics:

Opioid analgesics exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[19][20][21] Activation of these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. This includes:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.

  • Opening of potassium channels, causing hyperpolarization of the neuronal membrane.

  • Closing of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

Opioid Receptor Signaling Pathway

Opioid_Signaling Opioid Opioid Agonist (this compound Derivative) Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel K+ Channel G_Protein->K_Channel Activation Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Caption: Simplified signaling pathway of μ-opioid receptor activation.

Neurokinin-1 (NK1) Receptor Antagonists

4,4-Disubstituted piperidines have been identified as potent antagonists of the neurokinin-1 (NK1) receptor.[22][23][24][25] These antagonists have therapeutic potential in the treatment of emesis, depression, and anxiety. The 4-isopropyl group, when paired with another substituent at the 4-position, can contribute to the high affinity and selectivity of these compounds.

SAR Insights for NK1 Receptor Antagonism:

  • 4,4-Disubstitution: A key feature of this class of antagonists is the presence of two substituents at the 4-position of the piperidine ring.

  • N-Substituent: The substituent on the piperidine nitrogen can be varied to optimize pharmacokinetic properties. Acyl and sulfonyl derivatives have been shown to be well-tolerated.[22]

  • Side Chain: A lipophilic side chain, often a substituted benzyl ether, is crucial for high affinity.[22]

Tabulated Data of Representative Derivatives

Compound ClassRepresentative StructureTargetBiological ActivityReference(s)
4-Alkyl-4-(m-hydroxyphenyl)piperidines4-Isopropyl-4-(3-hydroxyphenyl)piperidineμ-Opioid ReceptorAnalgesic[13]
4,4-Disubstituted Piperidines4-Aryl-4-carboxamidopiperidinesOpioid ReceptorsAnalgesic[26]
4,4-Disubstituted Piperidines4-(Substituted benzyloxymethyl)-4-phenylpiperidinesNK1 ReceptorAntagonist[22]
N-Arylmethyl-4-isopropylpiperidinesN-Benzyl-4-isopropylpiperidineDopamine/Serotonin TransportersCNS Activity[27]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the piperidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Future research in this area will likely focus on:

  • Stereoselective Synthesis: The development of efficient methods for the synthesis of enantiomerically pure this compound derivatives to investigate the impact of stereochemistry on biological activity.

  • Novel Target Identification: Exploring the potential of this compound analogs to interact with a broader range of biological targets beyond the traditional CNS and pain pathways.

  • Hybrid Molecules: The design of hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve multi-target activity or improved drug-like properties.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Isopropylpiperidine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Isopropylpiperidine is a pivotal heterocyclic amine building block in modern medicinal chemistry, frequently incorporated into the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of analgesics and antidepressants. Its physicochemical properties—namely solubility and chemical stability—are critical determinants of its utility, influencing everything from reaction kinetics and purification efficiency to the ultimate stability and bioavailability of the final drug product. This guide provides an in-depth analysis of these core attributes. We will explore the theoretical underpinnings of its solubility based on its structure, present robust protocols for its experimental determination, and delineate its chemical stability profile through a systematic examination of potential degradation pathways and the application of forced degradation studies. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound to optimize its use in synthesis and formulation.

Core Physicochemical Properties: The Foundation of Behavior

A molecule's behavior in a matrix is governed by its intrinsic physicochemical properties. For this compound, a substituted cyclic amine, the interplay between its basic nitrogen, which can be protonated, and the nonpolar isopropyl group dictates its performance. Understanding these parameters is the first step in predicting its solubility, stability, and potential interactions.

Key Physicochemical Parameters

A summary of the essential properties of this compound is presented below. These values serve as the basis for the subsequent discussions on solubility and stability.

PropertyValueSource(s)
Molecular Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
CAS Number 19678-58-1
Appearance Colorless to almost clear liquid
Boiling Point 171 °C
Density 0.86 g/cm³
pKa (predicted) ~11.1 (Similar to Piperidine)
LogP (Octanol/Water) ~2.0 - 2.5 (Estimated)
The Critical Interplay of pKa and LogP

The two most influential parameters for a molecule like this compound are its pKa and LogP.

  • pKa (Ionization Constant): The pKa of the conjugate acid is approximately 11.1, indicating that this compound is a moderately strong base. This means that at physiological pH (~7.4) and in acidic conditions, it will exist predominantly in its protonated, cationic form (piperidinium ion). This ionization dramatically increases its aqueous solubility.

  • LogP (Partition Coefficient): The LogP value indicates the lipophilicity of the neutral molecule. The presence of the isopropyl group increases its lipophilicity compared to the parent piperidine ring, favoring solubility in organic solvents and lipids.

The pH of the environment dictates the ionization state, which in turn governs the effective lipophilicity, described by the LogD (Distribution Coefficient) . At pH values well below the pKa, the molecule is ionized, LogD is low, and aqueous solubility is high. At pH values above the pKa, the molecule is in its neutral, free base form, LogD approaches LogP, and solubility in nonpolar organic solvents is favored. This relationship is fundamental to designing extraction, purification, and formulation strategies.

G cluster_environment Environmental Factor cluster_outcome Resulting Behavior pKa pKa (Basicity) Solubility Solubility Profile (Aqueous vs. Organic) pKa->Solubility Governs ionization state Stability Chemical Stability (Degradation Risk) pKa->Stability Influences reactivity (e.g., with acids) LogP LogP (Lipophilicity) LogP->Solubility Governs neutral form solubility pH System pH pH->Solubility Determines ionization equilibrium

Caption: Interrelationship of core physicochemical properties.

Solubility Profile: A Practical Guide

Predicting solubility is key, but experimental verification is essential for drug development. This compound's amphiphilic nature—possessing both a polar amine and a nonpolar alkyl group—grants it a versatile solubility profile.

Theoretical Framework and Solvent Selection

Based on the principle of "like dissolves like," we can make educated predictions:

  • Aqueous Solubility: As a free base, it is expected to have limited to moderate water solubility. However, due to its basicity, it is highly soluble in acidic aqueous solutions where it forms the soluble piperidinium salt.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to accept hydrogen bonds and the favorable interaction of its alkyl group with the solvent's alkyl chain.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The isopropyl group enhances solubility in these solvents compared to unsubstituted piperidine.

Protocol: Equilibrium Solubility Determination

This protocol provides a reliable method for quantifying the solubility of this compound in various solvents. The causality behind each step is explained to ensure methodological integrity.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 200 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial.

    • Causality: Using an excess of the solid ensures that a saturated solution is formed and that equilibrium can be reached.

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours.

    • Causality: Prolonged agitation at a constant temperature is crucial to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute. 24-48 hours is a standard duration for small molecules.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let undissolved material settle.

    • Causality: This quiescent period facilitates clean sampling of the supernatant without disturbing the solid phase.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

    • Causality: Filtration is a critical step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., MS, UV if derivatized).

    • Causality: A validated, specific analytical method ensures that the measurement is accurate and precise, distinguishing the analyte from any potential impurities or degradants.

Data Summary: Expected Solubility

The following table summarizes the expected solubility behavior of this compound. Precise quantitative values must be determined experimentally.

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous (Acidic) 0.1 M HClVery High (>100 mg/mL)Forms highly soluble piperidinium salt.
Aqueous (Neutral) Water (pH 7)Miscible/HighPiperidine is miscible with water; the isopropyl group may slightly reduce this but high solubility is expected due to hydrogen bonding.
Polar Protic Ethanol, MethanolMiscibleFavorable hydrogen bonding and hydrophobic interactions.
Polar Aprotic Acetonitrile, THF, DMSOHighGood dipole-dipole interactions.
Nonpolar Toluene, DichloromethaneHighGood van der Waals interactions with the alkyl and ring structure.
Aliphatic Hexane, HeptaneModerateLimited by the polarity of the amine group.

Experimental Workflow Diagram

G A 1. Sample Preparation Add excess 4-IP to solvent B 2. Equilibration Agitate at constant T for 24h A->B C 3. Sedimentation Let stand for >2h B->C D 4. Sampling & Filtration Filter supernatant (0.22 µm) C->D E 5. Dilution & Analysis Quantify by HPLC/GC D->E F Result Solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Degradation Pathways

Assessing the chemical stability of this compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential reactive impurities that could form in a drug product. Forced degradation studies are the industry standard for this purpose, as outlined in ICH guidelines.

Predicted Degradation Mechanisms

The piperidine ring, particularly the secondary amine, is the most likely site of degradation. The primary pathways to consider are:

  • Oxidation: This is the most probable degradation route. The nitrogen atom is susceptible to oxidation, which can lead to the formation of an N-oxide . Further oxidation or radical-mediated reactions could potentially lead to ring-opening products . This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or metal ions.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate radical-based degradation reactions.

  • Reaction with Excipients: As a nucleophilic amine, it can react with certain excipients, such as reducing sugars (Maillard reaction) or aldehydes present as impurities in polymers like polyethylene glycol (PEG).

G cluster_main Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide Oxidation Ring_Opened Ring-Opened Products (e.g., amino aldehydes) N_Oxide->Ring_Opened Further Oxidation Stress Oxidative Stress (e.g., H₂O₂, light, metal ions)

Caption: Hypothetical Oxidative Degradation Pathway.

Protocol: Forced Degradation (Stress Testing)

This protocol outlines a comprehensive forced degradation study to identify degradation products and elucidate pathways.

Objective: To intentionally degrade this compound under various stress conditions to evaluate its intrinsic stability and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions in parallel. An unstressed control sample, protected from light and stored at 5 °C, must be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 8 hours.

    • Thermal Degradation: Heat a solution and a solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Sample Quenching & Analysis: At designated time points, withdraw samples. Neutralize the acid and base hydrolysis samples before dilution.

  • Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method (see Section 4.0). Aim for 5-20% degradation to ensure primary degradants are observed without overly complex secondary degradation.

    • Causality: Targeting a moderate level of degradation makes it easier to identify the direct degradation products and establish the primary degradation pathways.

Workflow for a Forced Degradation Study

G A Prepare Stock Solution (1 mg/mL 4-IP) B Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Analyze via Stability-Indicating HPLC-UV/MS B->C D Data Evaluation C->D E Identify Degradation Products (Mass Balance, Peak Purity) D->E F Elucidate Degradation Pathways D->F G Validate Analytical Method D->G

Caption: High-level workflow for a forced degradation study.

Analytical Methodologies

A robust, validated analytical method is required to accurately quantify this compound and detect any degradation products.

Recommended Technique: Stability-Indicating RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method. A "stability-indicating" method is one that can separate the intact compound from its degradation products, ensuring that the assay is not interfered with by impurities.

Protocol: Example RP-HPLC Method

Column: C18, 250 x 4.6 mm, 5 µm Mobile Phase A: 0.1% Phosphoric Acid in Water Mobile Phase B: Acetonitrile Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 210 nm (as piperidines have poor chromophores, Mass Spectrometry (MS) detection or derivatization may be necessary for higher sensitivity). Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating peak purity of the main peak in stressed samples using a PDA detector or MS.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids. Protect from light.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and sources of ignition.

Conclusion

This compound is a versatile chemical intermediate with a favorable physicochemical profile for pharmaceutical development. Its solubility is highly tunable by adjusting pH, a property that can be leveraged during synthesis, workup, and formulation. The primary stability liability is oxidation at the nitrogen atom, a pathway that must be controlled through appropriate handling, storage, and formulation strategies, potentially including the use of antioxidants or inert atmospheres. The protocols and data presented in this guide provide a robust framework for scientists to effectively characterize and utilize this compound, ensuring the development of safe, stable, and efficacious drug products.

4-Isopropylpiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylpiperidine (CAS No: 19678-58-1), a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the core characteristics of its derivatives is paramount for innovation.[1][2] This document details the fundamental molecular and physical properties of this compound, provides a robust, step-by-step protocol for its synthesis via catalytic hydrogenation, outlines rigorous analytical methods for its characterization, and discusses its strategic application as a foundational building block in the pharmaceutical discovery pipeline. The causality behind experimental choices is explained to provide field-proven insights and ensure the described protocols are self-validating systems.

Core Molecular and Physicochemical Properties

This compound is a substituted piperidine featuring an isopropyl group at the C4 position of the heterocyclic ring. This substitution significantly influences its physical and chemical properties, which are crucial for its application in synthesis and drug design.

The molecular formula for this compound is C₈H₁₇N .[3][4] Its molecular weight is approximately 127.23 g/mol .[3][4] Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₇NNIST[4], Chem-Impex[3]
Molecular Weight 127.23 g/mol Chem-Impex[3]
CAS Number 19678-58-1NIST[4]
Appearance Colorless to almost clear liquidChem-Impex[3]
Boiling Point 171 °CChem-Impex[3]
Density 0.86 g/mLChem-Impex[3]
Refractive Index n20/D 1.46Chem-Impex[3]
SMILES CC(C)C1CCNCC1Cheméo
InChI Key YBPWIUSXQXYTSR-UHFFFAOYSA-NNIST[4]

Synthesis of this compound via Catalytic Hydrogenation

The most direct and industrially scalable method for preparing this compound is the catalytic hydrogenation of its aromatic precursor, 4-isopropylpyridine. This process involves the reduction of the pyridine ring to a piperidine ring using a catalyst and a hydrogen source.

Causality and Experimental Rationale

The choice of catalytic hydrogenation is based on its high efficiency and atom economy, as it only requires the pyridine substrate, a catalyst, and hydrogen gas.[5]

  • Catalyst Selection : Platinum group metals are highly effective for pyridine reduction. Rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are particularly effective catalysts that can operate under mild conditions (lower temperatures and pressures), offering high yields and selectivity.[5][6][7] Platinum oxide (PtO₂, Adam's catalyst) is another robust option. The catalyst provides a surface for the adsorption of both the pyridine and hydrogen, facilitating the reduction.

  • Solvent Choice : Acidic solvents like acetic acid can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction. However, solvents like ethanol or trifluoroethanol (TFE) are also effective and may be preferred to simplify workup.[5]

  • Pressure and Temperature : While harsh conditions can be used, modern catalysts allow the reaction to proceed efficiently at moderate pressures (e.g., 5 bar) and temperatures (e.g., 40-80 °C), which is safer and more practical for a laboratory setting.[5][7]

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Isolation & Purification Start 4-Isopropylpyridine (Starting Material) Reactor High-Pressure Reactor Start->Reactor Catalyst Rh/C or Rh₂O₃ Catalyst Catalyst->Reactor Solvent Ethanol or TFE Solvent->Reactor Pressurize Pressurize with H₂ (e.g., 5 bar) Reactor->Pressurize Seal Heat Heat to 40-80 °C (Stir for 16h) Pressurize->Heat Monitor Monitor via TLC/GC-MS Heat->Monitor Sample Monitor->Heat Incomplete Filter Filter through Celite (Remove Catalyst) Monitor->Filter Complete Concentrate Concentrate under Reduced Pressure Filter->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product DrugDiscovery Scaffold This compound Scaffold Library Library Synthesis (N-functionalization) Scaffold->Library Building Block HTS High-Throughput Screening (HTS) Library->HTS Diverse Compounds Hit Hit Identification HTS->Hit Bioactive Hits LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Structure-Activity Relationship Candidate Drug Candidate Selection LeadOpt->Candidate Improved Potency & ADME Profile Preclinical Preclinical Studies Candidate->Preclinical

References

The Ascendant Therapeutic Potential of 4-Isopropylpiperidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold stands as a cornerstone in the edifice of medicinal chemistry, a "privileged structure" whose versatile framework is embedded in a vast array of approved pharmaceuticals and biologically active molecules.[1] Its inherent conformational flexibility and capacity for diverse molecular interactions render it a highly sought-after building block in the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the burgeoning biological activities of a specific subclass: 4-isopropylpiperidine derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offering a comprehensive overview of their therapeutic promise, mechanistic underpinnings, and the experimental methodologies crucial for their evaluation.

The Strategic Significance of the 4-Isopropyl Moiety

The introduction of an isopropyl group at the 4-position of the piperidine ring is a deliberate and strategic modification in drug design. This seemingly simple alkyl substitution can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. The isopropyl group imparts a moderate degree of lipophilicity, which can enhance membrane permeability and improve oral bioavailability. Its branched nature provides steric bulk, which can influence ligand-receptor interactions, potentially increasing potency and selectivity for a specific biological target. Furthermore, the isopropyl group can participate in hydrophobic interactions within the binding pockets of proteins, contributing to the overall stability of the ligand-receptor complex.

Diverse Biological Activities of this compound Derivatives

Derivatives incorporating the this compound motif have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas. The following sections will delve into the key areas where these compounds have shown significant potential.

Anticancer Activity

The piperidine nucleus is a recurring motif in numerous anticancer agents, and the introduction of a 4-isopropyl group has been explored as a strategy to enhance cytotoxic potency and selectivity.[2][3]

While the precise mechanisms of action are often compound-specific, several general pathways have been implicated in the anticancer effects of piperidine derivatives. These include the induction of apoptosis (programmed cell death), cell cycle arrest at various checkpoints, and the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[4] The 4-isopropyl group can play a crucial role in optimizing the interaction of these derivatives with their molecular targets, which can include enzymes, receptors, or even DNA itself.

The following table summarizes the in vitro cytotoxic activity of representative piperidine derivatives against various human cancer cell lines. While specific data for this compound derivatives is emerging, the data for related 4-substituted piperidines provides a valuable benchmark for assessing their potential.

Derivative ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Spiro[chroman-2,4'-piperidin]-4-oneMCF-7Breast Carcinoma0.31 - 5.62[5]
3,5-Bis(ylidene)-4-piperidoneHeLaCervical Cancer0.5[4]
Substituted PiperidinePC-3Prostate Cancer<25 (GI50)[3]
Piperidinol Analog786-0Renal Cell Carcinoma0.4 (GI50, µg/mL)[3]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

A typical workflow for assessing the anticancer potential of novel this compound derivatives involves a series of in vitro and in vivo assays.

anticancer_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity Test Compounds mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) cytotoxicity->mechanistic Identify Hits pathway Signaling Pathway Analysis (e.g., Western Blot) mechanistic->pathway Elucidate MoA xenograft Xenograft Tumor Models pathway->xenograft Promising Candidates pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd Efficacy Data toxicity_vivo In Vivo Toxicity Assessment pk_pd->toxicity_vivo Safety Profile

Caption: General workflow for anticancer drug discovery with this compound derivatives.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Piperidine derivatives have been investigated as a promising source of novel antimicrobial and antifungal agents.[6][7] The lipophilic character of the 4-isopropyl group can facilitate the penetration of microbial cell membranes, a critical step for exerting antimicrobial effects.

Structure-activity relationship studies of piperazine derivatives, which share structural similarities with piperidines, have shown that lipophilicity plays a key role in their antimicrobial activity.[8] An increase in lipophilicity often correlates with enhanced potency against various bacterial and fungal strains. This suggests that the 4-isopropyl group in piperidine derivatives could be a favorable substituent for antimicrobial drug design.

The following table presents the minimum inhibitory concentration (MIC) values for a series of N-arylpyrrole derivatives, highlighting the potential of heterocyclic compounds in combating microbial infections.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)M. phlei MIC (µg/mL)Reference
Vc 4>1281288[9][10]
Vd 8>128>12832[9][10]
Ve 4>128>12816[9][10]
Levofloxacin 80.250.51[9][10]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuropharmacological Activities

The piperidine scaffold is a key feature in many centrally acting drugs, and this compound derivatives are being explored for their potential in treating a range of neurological and psychiatric disorders.[11] Their ability to modulate the activity of various receptors and enzymes in the central nervous system (CNS) makes them attractive candidates for neuropharmacological drug discovery.

Sigma receptors, particularly the sigma-1 (σ1) subtype, have emerged as important targets for the treatment of neurodegenerative diseases, pain, and depression. Several piperidine and piperazine derivatives have been identified as potent sigma-1 receptor modulators.[12][13][14][15][16] Molecular modeling studies have revealed that the basic nitrogen of the piperidine ring often forms a key electrostatic interaction with an acidic residue (e.g., Glu172) in the sigma-1 receptor binding pocket, while other parts of the molecule, such as the 4-isopropyl group, can engage in hydrophobic interactions, contributing to high-affinity binding.[14]

Dopamine receptors play a crucial role in motor control, motivation, and cognition. Dysregulation of dopaminergic signaling is implicated in disorders such as Parkinson's disease and schizophrenia. Certain 3-aryl piperidine analogs have been developed as potent and efficacious dopamine D4 receptor agonists.[17] The substitution pattern on the piperidine ring is critical for achieving high potency and selectivity.

The evaluation of the neuropharmacological properties of this compound derivatives typically involves a combination of in vitro receptor binding assays and in vivo behavioral models.

neuro_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Models synthesis_neuro Compound Synthesis binding_assay Receptor Binding Assays (e.g., Sigma-1, Dopamine) synthesis_neuro->binding_assay functional_assay Functional Assays (e.g., GTPγS binding) binding_assay->functional_assay Determine Affinity & Selectivity animal_models Animal Models of Disease (e.g., Pain, Cognition) functional_assay->animal_models Lead Compounds pk_brain Brain Pharmacokinetics animal_models->pk_brain behavioral_tests Behavioral Assessments (e.g., Y-maze, Hot Plate) pk_brain->behavioral_tests Correlate Exposure with Efficacy

Caption: Workflow for the neuropharmacological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from commercially available piperidine precursors. A common strategy involves the functionalization of the piperidine nitrogen via N-alkylation or N-acylation reactions.

General Synthetic Scheme:

Where R-X can be an alkyl halide, acyl chloride, or another suitable electrophile. The reaction conditions are typically tailored to the specific substrate and desired product.

Future Perspectives and Conclusion

The exploration of this compound derivatives in drug discovery is a rapidly evolving field. The unique combination of the versatile piperidine scaffold and the strategic placement of the isopropyl group offers a promising avenue for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The diverse biological activities, spanning from anticancer and antimicrobial to neuropharmacological effects, underscore the immense potential of this chemical class.

Future research will likely focus on several key areas:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of this compound derivatives with diverse substitutions on the piperidine nitrogen and other positions of the ring will be crucial for elucidating more detailed structure-activity relationships.

  • Target Identification and Validation: For compounds with promising biological activity, the identification and validation of their specific molecular targets will be essential for understanding their mechanisms of action and for guiding further optimization.

  • Preclinical and Clinical Development: The most promising lead compounds will need to be advanced through rigorous preclinical and, ultimately, clinical studies to assess their safety and efficacy in humans.

References

discovery and history of 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 4-Isopropylpiperidine

Abstract

The piperidine nucleus is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that is frequently utilized to optimize the pharmacological and pharmacokinetic properties of drug candidates. This guide delves into the specific history, synthesis, and characterization of a key derivative, this compound. While not a famed "discovery" in itself, its history is intrinsically linked to the broader development of pyridine chemistry and catalytic hydrogenation techniques. We will explore the logical progression from its aromatic precursor, 4-isopropylpyridine, detail the fundamental synthetic methodologies, and discuss its significance as a building block in contemporary drug discovery.[3]

The Piperidine Scaffold: A Privileged Structure in Chemical Biology

First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper, piperidine has become one of the most important heterocyclic motifs in pharmaceutical science.[4] The piperidine ring is a saturated heterocycle consisting of five methylene bridges and one amine bridge.[4]

Its prevalence stems from several key features:

  • Three-Dimensionality: Unlike flat aromatic rings, the puckered chair conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.

  • Basic Nitrogen: The secondary amine (pKa of the conjugate acid is ~11.2) is typically protonated at physiological pH, enabling ionic interactions and improving aqueous solubility.[4]

  • Synthetic Tractability: The piperidine ring can be readily synthesized and functionalized through a multitude of established chemical reactions.[1]

These attributes have led to the incorporation of the piperidine scaffold into numerous drug classes, including antipsychotics, antihistamines, analgesics, and antivirals.[5] The substitution pattern on the ring is a critical determinant of a molecule's biological activity, and the 4-position is a common site for modification to modulate potency and selectivity.

Genesis of this compound: A Story of Precursor and Transformation

The history of this compound is not one of a singular discovery but rather of the logical application of advancing chemical technologies. Its synthesis is fundamentally a two-stage conceptual process: the formation of its aromatic precursor, 4-isopropylpyridine, followed by the saturation of the pyridine ring.

Synthesis of the Precursor: 4-Isopropylpyridine

4-Isopropylpyridine (C₈H₁₁N) is a key chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[6][7] While various methods exist for the alkylation of pyridine rings, its synthesis is typically achieved through pathways that construct the pyridine ring itself or modify a pre-existing one. It serves as the direct antecedent for the catalytic hydrogenation process.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_hydrogenation Core Transformation Pyridine_Derivative Pyridine or Substituted Pyridine 4_IPy 4-Isopropylpyridine Pyridine_Derivative->4_IPy Alkylation / Annulation Isopropyl_Reagent Isopropylating Agent or equivalent Isopropyl_Reagent->4_IPy 4_IPP This compound 4_IPy->4_IPP Catalytic Hydrogenation H2_Catalyst H₂ / Metal Catalyst (e.g., Pd/C, PtO₂, Ni) H2_Catalyst->4_IPP

The Decisive Step: Catalytic Hydrogenation

The most direct and industrially scalable method for converting pyridines to piperidines is catalytic hydrogenation.[4][8] This process involves the addition of molecular hydrogen (H₂) across the double bonds of the pyridine ring, facilitated by a heterogeneous metal catalyst.

Causality of Experimental Design: The choice of catalyst and reaction conditions is paramount for achieving high yield and purity. The inertness of the aromatic pyridine ring necessitates the use of active catalysts and often requires elevated temperature and pressure to overcome the activation energy of dearomatization.

  • Choice of Catalyst:

    • Palladium (Pd), Platinum (Pt), and Nickel (Ni) are the most common catalysts.[9]

    • Raney Nickel is a cost-effective and highly active option, often used in industrial settings, though it may require higher temperatures and pressures.

    • Palladium on Carbon (Pd/C) is a versatile and widely used catalyst, effective under a range of conditions.

    • Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective and can often be used under milder conditions than nickel-based catalysts.

  • Mechanism: The precise mechanism is complex and occurs on the catalyst surface, but it is understood to be a syn-addition .[9] The pyridine molecule adsorbs onto the metal surface, and hydrogen atoms are added sequentially to the same face of the ring.[9]

  • Solvent and Conditions: Protic solvents like ethanol or acetic acid are commonly used. The reaction is typically performed in a high-pressure vessel (autoclave or Parr shaker) to ensure sufficient hydrogen concentration.

Synthesis Protocol: this compound via Hydrogenation

This section provides a representative, self-validating protocol for the synthesis of this compound. The integrity of the protocol relies on the careful control of reaction parameters and systematic purification and analysis.

Experimental Workflow

Hydrogenation_Workflow A 1. Reactor Charging - 4-Isopropylpyridine - Solvent (e.g., Ethanol) - Catalyst (e.g., 10% Pd/C) B 2. System Purge - Seal Reactor - Purge with N₂ or Ar - Purge with H₂ A->B C 3. Reaction - Pressurize with H₂ - Heat and Agitate - Monitor H₂ uptake B->C D 4. Workup - Cool and Vent Reactor - Filter catalyst (e.g., through Celite) - Concentrate filtrate C->D E 5. Purification - Distillation under reduced pressure D->E F 6. Analysis - NMR, GC-MS, IR - Confirm structure and purity E->F

Step-by-Step Methodology

Objective: To synthesize this compound by the catalytic hydrogenation of 4-isopropylpyridine.

Materials:

  • 4-Isopropylpyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%)

  • Ethanol (or Methanol/Acetic Acid), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Sodium hydroxide (for neutralization if acid is used)

  • Drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

  • Reactor Setup: A high-pressure hydrogenation vessel is charged with 4-isopropylpyridine and the solvent (e.g., ethanol). The catalyst (Pd/C) is then added carefully under an inert atmosphere to prevent ignition.

  • Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by several purges with low-pressure hydrogen. This step is critical for safety and catalyst activity.

  • Hydrogenation: The vessel is pressurized with hydrogen to the target pressure (e.g., 50-500 psi) and heated. The reaction mixture is agitated vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas). The reaction is monitored by observing the drop in hydrogen pressure as it is consumed.

  • Reaction Completion & Workup: Once hydrogen uptake ceases, the reactor is cooled to room temperature and carefully vented. The inert atmosphere is restored.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. It should be quenched carefully with water.

  • Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. If an acidic solvent was used, the residue is first neutralized.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Structural Confirmation and Physicochemical Properties

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

  • ¹H NMR: The disappearance of aromatic proton signals (typically 7-9 ppm) and the appearance of aliphatic proton signals (typically 1-4 ppm) corresponding to the piperidine ring and isopropyl group.

  • ¹³C NMR: A shift from sp² hybridized carbon signals (aromatic) to sp³ hybridized carbon signals (aliphatic).

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of this compound (C₈H₁₇N).[10]

  • Infrared (IR) Spectroscopy: The appearance of N-H stretching bands (around 3300 cm⁻¹) and C-H stretching of sp³ carbons, and the absence of C=C/C=N aromatic stretching bands.

Data Summary Table:

PropertyValueSource
Molecular Formula C₈H₁₇N[10][11]
Molecular Weight 127.23 g/mol [10][12]
IUPAC Name 4-(1-methylethyl)piperidine[10]
Appearance Colorless liquid[4]
Boiling Point ~173-175 °C (estimated)[12]
Density ~0.85 g/mL (estimated)[4]
CAS Number 4235-13-6[10]

Modern Significance and Applications

This compound is a valuable building block for drug discovery and development.[3] The isopropyl group provides a moderately sized, lipophilic substituent that can effectively probe hydrophobic pockets in protein targets. Its incorporation can influence a molecule's:

  • Potency and Selectivity: By modifying the fit of the molecule into a receptor or enzyme active site.

  • Pharmacokinetic Properties: Affecting absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the alkyl group can shield the piperidine nitrogen from metabolic enzymes.

It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel analgesics, antidepressants, and agents targeting neurological disorders.[3][13] The versatility of the piperidine amine allows for further functionalization, making this compound a strategic starting point for creating libraries of diverse compounds for high-throughput screening.

References

Methodological & Application

Application Notes and Protocols for 4-Isopropylpiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Positioning 4-Isopropylpiperidine in the Chemist's Toolkit

This compound is a heterocyclic secondary amine that has carved a niche in modern organic synthesis. Characterized by a six-membered piperidine ring substituted at the 4-position with a bulky isopropyl group, this compound offers a compelling balance of steric hindrance and basicity. Its structure makes it a valuable reagent, serving primarily as a sterically hindered base and a versatile building block for more complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[1]

Unlike its parent, piperidine, the isopropyl group provides sufficient steric bulk to render the nitrogen atom less nucleophilic, allowing it to function effectively as a proton acceptor in sensitive reactions where nucleophilic addition would be a detrimental side reaction. This property positions it as a practical alternative to other hindered bases like 2,2,6,6-tetramethylpiperidine (TMP) or expensive and complex sponge-type bases. Furthermore, its role as a key intermediate is highly valued in medicinal chemistry, where the piperidine motif is a ubiquitous scaffold in numerous therapeutic agents, including analgesics and antidepressants.[1][2]

This guide provides an in-depth look at the properties of this compound, outlines its primary applications with mechanistic insights, and offers detailed, field-tested protocols for its use in key synthetic transformations.

Physicochemical and Basicity Profile

The utility of this compound is fundamentally tied to its physical properties and base strength. The pKa of its conjugate acid is a critical parameter for predicting its efficacy in proton abstraction.

PropertyValueSource
Molecular Formula C₈H₁₇NNIST[3]
Molecular Weight 127.23 g/mol NIST[3]
Appearance Colorless to pale yellow liquidGeneral Chemical Data
Boiling Point ~175-177 °CGeneral Chemical Data
pKa (Conjugate Acid) ~10.5 - 11.0 (estimated)[4]

Note: The pKa value is estimated based on structurally similar compounds like 1,2-dimethylpiperidine (10.26) and N-methylpiperidine (10.0), with the electron-donating isopropyl group expected to slightly increase basicity.[4] This places it in the category of a moderately strong organic base, capable of deprotonating a wide range of acidic protons.

Core Applications in Synthetic Chemistry

The applications of this compound stem from its dual functionality as a hindered base and a synthetic intermediate.

As a Non-Nucleophilic Base in Condensation Reactions

In reactions like the Knoevenagel or Claisen-Schmidt condensations, the initial step involves the deprotonation of an active methylene compound or a ketone. The resulting carbanion can then participate in a nucleophilic attack. The ideal base for such transformations should be strong enough to effect deprotonation but sterically hindered enough to avoid competing reactions, such as Michael addition to the newly formed α,β-unsaturated product. This compound fits this role admirably.

Causality: The isopropyl group shields the nitrogen's lone pair, disfavoring its participation in nucleophilic attacks on sterically accessible carbons, while remaining available for abstracting a small proton. This selectivity is crucial for maximizing the yield of the desired condensation product and minimizing side reactions.

As a Key Building Block in Pharmaceutical Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in drugs ranging from opioids to antipsychotics.[2][5] this compound serves as a valuable starting material for creating derivatives with enhanced pharmacological profiles. The secondary amine provides a reactive handle for N-alkylation, N-arylation, or N-acylation, allowing for the facile introduction of various pharmacophores.

Causality: The lipophilic isopropyl group can enhance a drug candidate's ability to cross cell membranes or modulate its binding affinity to a biological target. For instance, in the development of novel analgesics or TRPM8 antagonists for neuropathic pain, substituted piperidines are central to the molecular design.[6] Synthesizing a library of N-aryl derivatives of this compound is a common strategy in lead optimization campaigns.

Workflow for Utilizing this compound

The following diagram illustrates a generalized workflow for employing this compound in a synthetic protocol, highlighting key decision and action points.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Workup reagent This compound solvent Select Anhydrous Solvent (e.g., Toluene, THF) reagent->solvent Ensure purity >98% setup Assemble Inert Atmosphere Apparatus (N2 or Ar) solvent->setup add_reactants Add Starting Materials to Solvent setup->add_reactants cool Cool Reaction (if exothermic) add_reactants->cool add_base Add this compound (dropwise or in portions) cool->add_base monitor Monitor Reaction (TLC, LC-MS) add_base->monitor quench Quench Reaction (e.g., with aq. NH4Cl) monitor->quench Upon completion extract Perform Aqueous Workup & Extraction quench->extract purify Purify Product (Column Chromatography, Recrystallization) extract->purify product Final Product purify->product

Caption: General experimental workflow for a synthesis using this compound.

Detailed Application Protocols

The following protocols are designed to be self-validating systems, providing detailed steps and rationale for researchers.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

This protocol demonstrates the use of this compound as a non-nucleophilic base catalyst to promote the condensation between an aldehyde and an active methylene compound.

Reaction Scheme:

Step-by-Step Methodology:

  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (5.3 g, 50 mmol) and malononitrile (3.3 g, 50 mmol) in 30 mL of absolute ethanol.

    • Rationale: Ethanol is a common, effective solvent for this transformation, dissolving all reactants. Absolute ethanol is used to minimize water, which could inhibit the reaction.

  • Catalyst Addition: To the stirring solution, add this compound (0.64 g, 5 mmol, 0.1 equivalents) dropwise via syringe.

    • Rationale: A catalytic amount (10 mol%) is sufficient. The base deprotonates the malononitrile to form a nucleophilic carbanion. The steric bulk of the catalyst prevents it from engaging in side reactions with the aldehyde or the product.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (~78 °C) and maintain for 1-2 hours.

    • Rationale: Moderate heating accelerates the rate of condensation and the subsequent elimination of water.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the benzaldehyde spot indicates reaction completion.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

    • Rationale: The product, 2-benzylidenemalononitrile, has low solubility in cold ethanol, allowing for simple isolation by crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 10 mL), and dry under vacuum. The product is typically obtained in high purity (>95%) and yield (>90%). Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the synthesis of N-(4-chlorophenyl)-4-isopropylpiperidine, a common step in constructing scaffolds for medicinal chemistry research.[7]

Reaction Scheme:

Step-by-Step Methodology:

  • Apparatus Setup: In an oven-dried Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), RuPhos (94 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (672 mg, 7.0 mmol).

    • Rationale: The reaction is oxygen- and moisture-sensitive. A palladium catalyst and a specialized phosphine ligand (RuPhos) are required to facilitate the catalytic cycle of oxidative addition and reductive elimination. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidine in the catalytic cycle.

  • Reagent Addition: To the Schlenk tube, add 1-bromo-4-chlorobenzene (670 mg, 5.0 mmol), followed by this compound (763 mg, 6.0 mmol, 1.2 equivalents) and 10 mL of anhydrous toluene via syringe.

    • Rationale: A slight excess of the amine is used to ensure complete consumption of the aryl halide. Toluene is an excellent solvent for this cross-coupling reaction.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

    • Rationale: Buchwald-Hartwig aminations typically require elevated temperatures to proceed at a reasonable rate.

  • Monitoring: The reaction can be monitored by GC-MS or LC-MS by taking a small aliquot (under argon), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., 0% to 10% ethyl acetate in hexanes), to yield the pure N-arylated product.

Mechanism Overview: N-Arylation Catalytic Cycle

This diagram illustrates the key steps in the Buchwald-Hartwig amination, highlighting the role of the reagents.

G Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)-Br(L2) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-NR2(L2)]+ OA_Complex->Amine_Complex Ligand Exchange (Amine Coordination) Final_Complex Ar-Pd(II)-NR2(L2) Amine_Complex->Final_Complex Deprotonation by Base Final_Complex->Pd0 Reductive Elimination Product Ar-NR2 ArBr Ar-Br Amine R2NH Base Base (NaOtBu)

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

References

4-Isopropylpiperidine: A Strategic Building Block for Modulating Lipophilicity and Receptor Engagement in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine Scaffold and the Strategic Role of the 4-Isopropyl Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a vast number of approved drugs and clinical candidates targeting the central nervous system (CNS) and beyond.[1][2] Its success stems from a combination of favorable physicochemical properties, including a basic nitrogen atom that is typically protonated at physiological pH, enhancing aqueous solubility, and a saturated, conformationally flexible ring system that allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1]

Within the diverse landscape of substituted piperidines, the 4-isopropylpiperidine moiety offers a unique and strategic tool for drug designers. The isopropyl group, a small, branched alkyl substituent, provides a nuanced approach to modulating a molecule's properties. It increases lipophilicity to a greater extent than a simple methyl or ethyl group, which can enhance membrane permeability and blood-brain barrier penetration, yet its moderate size avoids the excessive lipophilicity that can lead to poor solubility, high metabolic clearance, and off-target toxicity.[3][4] This balance makes this compound a valuable building block for fine-tuning the pharmacokinetic and pharmacodynamic profile of a lead compound.[5]

This technical guide will provide an in-depth exploration of this compound as a building block in drug discovery. We will detail key synthetic protocols for its incorporation into molecules, discuss the impact of the 4-isopropyl group on critical drug-like properties, and present its application in the design of ligands for key CNS targets.

Physicochemical Properties of this compound

Understanding the inherent properties of a building block is fundamental to predicting its influence on a final drug candidate. The this compound scaffold possesses a distinct set of physicochemical characteristics that medicinal chemists can leverage.

PropertyValueSource
Molecular FormulaC₈H₁₇N[6]
Molecular Weight127.23 g/mol [6]
Boiling Point171 °C (444.15 K)[5]
logP (Octanol/Water)1.642 (Calculated)[5]
pKa (of conjugate acid)~11Estimated

The calculated logP of approximately 1.64 indicates a moderate level of lipophilicity. The isopropyl group contributes to this, making it more lipophilic than piperidine itself (logP ≈ 0.8). This increased lipophilicity can be advantageous for CNS-targeted drugs, where the ability to cross the blood-brain barrier is often a critical requirement.[7] The basicity of the piperidine nitrogen (pKa ≈ 11) ensures that it is predominantly protonated at physiological pH, which is crucial for maintaining aqueous solubility and for forming ionic interactions with acidic residues in target proteins.[8]

Strategic Incorporation of the this compound Scaffold: Key Synthetic Protocols

The versatility of this compound as a building block is underscored by the variety of robust chemical transformations available for its incorporation into a target molecule. As a secondary amine, it readily participates in several key bond-forming reactions central to medicinal chemistry.

Logical Workflow for this compound Functionalization

G start This compound reductive_amination Reductive Amination (N-Alkylation) start->reductive_amination Aldehyde/Ketone, Reducing Agent buchwald Buchwald-Hartwig (N-Arylation) start->buchwald Aryl Halide, Pd Catalyst, Base amide Amide Coupling (N-Acylation) start->amide Carboxylic Acid, Coupling Agent product_ra N-Alkyl-4-isopropylpiperidines reductive_amination->product_ra product_bh N-Aryl-4-isopropylpiperidines buchwald->product_bh product_ac N-Acyl-4-isopropylpiperidines amide->product_ac

Core synthetic routes for functionalizing this compound.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for forming C-N bonds and is a primary strategy for introducing alkyl substituents onto the piperidine nitrogen.[9] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by its in-situ reduction.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. It is milder than sodium borohydride and selective for the reduction of the iminium ion over the starting carbonyl compound, which minimizes side reactions and improves yields.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, providing a good medium for both iminium ion formation and reduction.

  • Acid Catalyst: A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion, particularly when reacting with less reactive ketones.

Detailed Step-by-Step Methodology:

  • To a stirred solution of the desired aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-4-isopropylpiperidine derivative.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[3] This reaction allows for the direct coupling of this compound with a wide range of aryl halides or triflates, providing access to a diverse array of N-aryl-4-isopropylpiperidine derivatives.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for an efficient catalytic cycle. The ligand facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperidine nitrogen, forming the active nucleophile in the catalytic cycle.[10]

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are the solvents of choice, as they are stable at the elevated temperatures often required for the reaction and are compatible with the organometallic intermediates.

Detailed Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-isopropylpiperidine.

Protocol 3: N-Acylation via Amide Coupling

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[11] N-Acyl-4-isopropylpiperidines can be readily synthesized by coupling this compound with a carboxylic acid using a variety of coupling reagents.

Causality Behind Experimental Choices:

  • Coupling Reagent: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for activating the carboxylic acid and facilitating amide bond formation, even with sterically hindered secondary amines.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is added to neutralize the hexafluorophosphate salt formed during the reaction and to maintain a basic environment conducive to the coupling.

  • Solvent: Anhydrous dimethylformamide (DMF) is a common solvent for amide coupling reactions due to its polar, aprotic nature, which effectively dissolves a wide range of substrates and reagents.

Detailed Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-acyl-4-isopropylpiperidine.

Impact of the 4-Isopropyl Group on Drug Properties

The choice of the 4-isopropyl substituent is a deliberate design element intended to optimize the pharmacological profile of a molecule. Its influence can be seen in both the pharmacokinetic (DMPK) and pharmacodynamic properties.

Influence on DMPK Properties

The introduction of the 4-isopropyl group can significantly impact a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

DMPK ParameterInfluence of 4-Isopropyl GroupRationale
Lipophilicity (logD) IncreasesThe non-polar isopropyl group increases the overall lipophilicity of the molecule compared to smaller alkyl groups or a hydrogen atom.[3]
Membrane Permeability Generally IncreasesHigher lipophilicity often correlates with improved passive diffusion across biological membranes, including the gastrointestinal tract and the blood-brain barrier.[7]
Aqueous Solubility May DecreaseThe increase in lipophilicity can lead to a reduction in aqueous solubility. However, the basic piperidine nitrogen, which is protonated at physiological pH, helps to maintain sufficient solubility for many applications.
Metabolic Stability Potentially IncreasesThe branched nature of the isopropyl group can sterically hinder access of metabolic enzymes, such as cytochrome P450s, to adjacent sites on the piperidine ring, potentially reducing the rate of metabolism.[1]
Plasma Protein Binding May IncreaseIncreased lipophilicity can lead to higher binding to plasma proteins like albumin, which can affect the free drug concentration and the volume of distribution.
Influence on Pharmacodynamics and Target Engagement

The 4-isopropyl group, while often considered a "non-interacting" lipophilic group, can play a crucial role in target binding and selectivity.

G cluster_0 Receptor Binding Pocket receptor_surface Hydrophobic Pocket pharmacophore Pharmacophore (e.g., N-Aryl group) pharmacophore->receptor_surface Primary Binding Interaction isopropyl 4-Isopropyl Group isopropyl->receptor_surface Fills Hydrophobic Pocket, Displaces Water, Enhances Affinity

References

Application Notes & Protocols: Reaction Conditions for Synthesizing 4-Isopropylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Isopropylpiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides an ideal framework for introducing three-dimensional diversity into drug candidates, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. The 4-substituted piperidine motif, in particular, is a cornerstone in the design of agents targeting the central nervous system (CNS), among other therapeutic areas.[4]

The introduction of an isopropyl group at the 4-position creates a specific lipophilic pocket-filling moiety that can be crucial for molecular recognition. For instance, derivatives of 1-isopropylpiperidine have shown high affinity for sigma-1 (σ1) receptors, where the isopropyl group engages in key hydrophobic interactions within the receptor's binding pocket.[5] The synthesis of these derivatives is therefore a critical task for medicinal chemists. This guide provides an in-depth analysis of the primary synthetic strategies, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for researchers in drug development.

Method 1: Catalytic Hydrogenation of 4-Isopropylpyridine

The most direct and atom-economical approach to this compound is the catalytic hydrogenation of its aromatic precursor, 4-isopropylpyridine.[1] This reaction involves the addition of three equivalents of hydrogen across the pyridine ring to yield the saturated piperidine.

Expertise & Causality: While conceptually simple, the hydrogenation of a pyridine ring presents distinct challenges. The aromatic stability of the ring necessitates potent catalytic systems, often requiring elevated pressures or temperatures.[1] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, hindering the reaction.[1]

The choice of catalyst and solvent is therefore critical. Platinum group metals are highly effective.[1] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and robust choice. The reaction is typically performed in an acidic solvent, such as glacial acetic acid. The acid serves a dual purpose: it protonates the pyridine nitrogen, which reduces its poisoning effect and activates the ring toward reduction.[6] Rhodium-based catalysts, such as Rh₂O₃, have also emerged as powerful alternatives that can operate under milder conditions.[3]

Data Presentation: Comparison of Hydrogenation Catalysts
ParameterPlatinum(IV) Oxide (PtO₂)Rhodium(III) Oxide (Rh₂O₃)
Typical Pressure 50-70 bar H₂[6]5 bar H₂[3]
Temperature Room Temperature[6]40 °C[3]
Catalyst Loading ~5 mol%[6]~0.5 mol%[3]
Solvent Glacial Acetic Acid[6]Trifluoroethanol (TFE)[3]
Reaction Time 6-10 hours[6]4-16 hours[3]
Key Advantage Well-established, robustMilder conditions, lower catalyst loading
Experimental Protocol: PtO₂-Catalyzed Hydrogenation

This protocol is adapted from the procedure described by Sreenivasulu et al. for the hydrogenation of substituted pyridines.[6]

  • Reactor Setup: To a high-pressure reactor vessel, add 4-isopropylpyridine (1.0 g, 1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid (5 mL) to dissolve the substrate. Carefully add Platinum(IV) oxide (PtO₂, ~5 mol%) to the solution.

  • Reaction Execution:

    • Seal the reactor vessel securely.

    • Purge the reactor head and internal atmosphere several times with an inert gas (e.g., nitrogen) to remove all oxygen.[1]

    • Pressurize the reactor with hydrogen gas to 50-70 bar.[6]

    • Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.[6] Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]

    • Combine the organic layers and filter through a pad of celite to remove the catalyst.

    • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the resulting crude this compound by column chromatography on silica gel to obtain the pure product.[6]

Visualization: Hydrogenation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 4-Isopropylpyridine Glacial Acetic Acid B Add Catalyst: Platinum(IV) Oxide A->B C Seal & Purge with N₂ B->C D Pressurize: 50-70 bar H₂ C->D E Stir at RT (6-10 h) D->E F Vent H₂ & Quench (NaHCO₃) E->F G Extract with Ethyl Acetate F->G H Filter (Celite) & Dry (Na₂SO₄) G->H I Concentrate & Purify H->I

Caption: General workflow for PtO₂-catalyzed hydrogenation.

Method 2: Grignard Reaction with an N-Protected 4-Piperidone

An alternative strategy for constructing the this compound skeleton involves the nucleophilic addition of an isopropyl group to a 4-piperidone precursor. The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[7]

Expertise & Causality: This approach requires a multi-step sequence, beginning with an N-protected 4-piperidone. Protection of the piperidine nitrogen (e.g., as a Boc carbamate) is essential to prevent it from reacting with the highly basic Grignard reagent. The core of the synthesis is the reaction between the electrophilic carbonyl carbon of the 4-piperidone and the nucleophilic carbon of isopropylmagnesium bromide.[7]

Executing a successful Grignard reaction hinges on maintaining strictly anhydrous (dry) conditions, as any trace of water will protonate and destroy the Grignard reagent. The magnesium metal surface may also require activation to initiate the reaction.[8] Low reaction temperatures (e.g., -78 °C to 0 °C) are typically employed during the addition to the ketone to minimize side reactions, such as enolization of the piperidone's α-protons by the basic Grignard reagent.[8] The initial product is a 4-hydroxy-4-isopropylpiperidine derivative, which is itself a valuable intermediate for further functionalization.

Data Presentation: Key Parameters for Grignard Reaction
ParameterCondition/ReagentRationale
Piperidone Substrate N-Boc-4-piperidoneProtects the amine from the Grignard reagent.
Grignard Reagent Isopropylmagnesium bromide/chlorideProvides the isopropyl nucleophile.
Solvent Anhydrous THF or Diethyl EtherStabilizes the Grignard reagent; must be dry.[8]
Reaction Temperature -78 °C to 0 °CMinimizes side reactions like enolization.[8]
Work-up Saturated aq. NH₄ClQuenches the reaction by protonating the alkoxide intermediate.
Experimental Protocol: Synthesis of N-Boc-4-hydroxy-4-isopropylpiperidine

This protocol is based on general procedures for Grignard additions to ketones.[8]

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Substrate Preparation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) in the main flask.

  • Reaction Execution:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of isopropylmagnesium bromide (e.g., 1.0 M in THF, ~1.2 eq) to the cooled piperidone solution via the dropping funnel over 30 minutes.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[8]

    • Extract the aqueous layer with ethyl acetate (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to yield pure N-Boc-4-hydroxy-4-isopropylpiperidine.

Visualization: Grignard Reaction Scheme

Caption: Synthesis via Grignard addition to 4-piperidone.

Method 3: N-Alkylation and Derivatization via Reductive Amination

Once the this compound core is synthesized (e.g., via hydrogenation), it can be further functionalized at the nitrogen atom to create a diverse library of derivatives. Reductive amination is a powerful and mild method for this N-alkylation.[9][10]

Expertise & Causality: This method involves the reaction of the secondary amine (this compound) with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[10] A key advantage of this approach is that it avoids the over-alkylation to quaternary ammonium salts that can sometimes occur with direct alkylation using alkyl halides.[10]

The choice of reducing agent is crucial for selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is a mild reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[10] This allows for a one-pot procedure where all reagents can be mixed together. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also used, but NaBH(OAc)₃ is often preferred due to the lower toxicity of its byproducts.[9][11]

Experimental Protocol: N-Benzylation of this compound

This protocol describes a general procedure for the reductive amination of a secondary amine.[10][12]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition:

    • Add benzaldehyde (1.0-1.1 eq) to the solution.

    • Add acetic acid (optional, ~1.0 eq) to catalyze iminium ion formation.

    • Stir the mixture at room temperature for 20-30 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the stirred solution.

    • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with additional DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-benzyl-4-isopropylpiperidine by flash column chromatography.

References

The Isopropylpiperidine Scaffold: A Versatile Motif in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 4-Isopropylpiperidine Moiety in Agrochemical Design

The piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold in medicinal and agrochemical sciences.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of bioactive molecules. The introduction of an isopropyl group at the 4-position of the piperidine ring imparts specific physicochemical properties that can be strategically exploited by researchers. The lipophilicity of the isopropyl group can enhance the molecule's ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects and fungal cell membranes.[2] This modification can significantly influence the compound's pharmacokinetics and overall efficacy. This guide provides an in-depth exploration of the applications of the this compound scaffold and related structures in agrochemical research, with a primary focus on the development of novel fungicides and a discussion on its potential in herbicides.

Part 1: Fungicide Development - Targeting Fungal-Specific Pathways

The piperidine and closely related morpholine moieties have been central to the development of highly effective fungicides. These scaffolds are key components of molecules that disrupt essential fungal-specific biochemical pathways, offering a targeted approach to disease control with minimal impact on the host crop.

Application Focus 1: Inhibition of Ergosterol Biosynthesis with Morpholine and Piperidine Analogs

One of the most successful strategies in fungicide development has been the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity.[3] Its absence or the accumulation of non-functional sterol precursors leads to arrested fungal growth.[3][4]

Mechanism of Action: Disrupting Sterol Production

Fungicides containing piperidine or morpholine rings, such as Fenpropimorph, are potent inhibitors of two key enzymes in the later stages of the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24): This is the primary target for many morpholine fungicides.[3]

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme is also inhibited, contributing to the overall fungistatic effect.[3][5]

By blocking these enzymes, the fungicide prevents the formation of functional ergosterol, leading to a fungistatic effect. This mode of action is classified under the Fungicide Resistance Action Committee (FRAC) code 5.[3]

Diagram: Mechanism of Action - Ergosterol Biosynthesis Inhibition

ERG_Pathway Lanosterol Lanosterol Intermediates Sterol Intermediates (e.g., Ignosterol) Lanosterol->Intermediates Multiple Steps Intermediates->Inhibition_Point1 Episterol Episterol Episterol->Inhibition_Point2 Ergosterol Ergosterol (Functional Cell Membrane) Inhibition_Point1->Episterol Sterol Δ14-reductase (ERG24) Inhibition_Point2->Ergosterol Sterol Δ8→Δ7-isomerase (ERG2) Fenpropimorph Fenpropimorph-type Fungicides Fenpropimorph->Inhibition_Point1 Inhibits Fenpropimorph->Inhibition_Point2 Inhibits

Caption: Inhibition points of Fenpropimorph-type fungicides in the fungal ergosterol biosynthesis pathway.

Protocol: Synthesis of a Representative Piperidine-based Fungicide Precursor

The following protocol outlines a representative synthesis of a key intermediate for a piperidine-containing fungicide, based on established chemical principles for the synthesis of morpholine and piperidine-based agrochemicals. This protocol is for educational and research purposes only.

Objective: To synthesize N-(3-(4-(tert-butyl)phenyl)-2-methylpropyl)-4-isopropylpiperidine, a structural analog of the core of Fenpropimorph.

Workflow Diagram: Synthetic Protocol

Synthesis_Workflow cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution A p-tert-Butylbenzaldehyde C Intermediate Aldehyde A->C B Propanal B->C D Intermediate Alcohol C->D NaBH4 E Intermediate Chloride D->E SOCl2 G Final Product E->G F This compound F->G

Caption: General synthetic workflow for a piperidine-based fungicide precursor.

Step-by-Step Protocol:

  • Synthesis of 3-(4-(tert-butyl)phenyl)-2-methylpropan-1-ol:

    • To a solution of p-tert-butylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add propanal (1.2 eq) and a catalytic amount of a base (e.g., NaOH).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent. The resulting α,β-unsaturated aldehyde is then reduced.

    • Dissolve the crude aldehyde in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Stir for 1-2 hours, then quench the reaction with water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate alcohol.

  • Synthesis of 1-(3-chloro-2-methylpropyl)-4-(tert-butyl)benzene:

    • Caution: Thionyl chloride (SOCl₂) is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

    • Dissolve the intermediate alcohol (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate chloride.

  • Synthesis of N-(3-(4-(tert-butyl)phenyl)-2-methylpropyl)-4-isopropylpiperidine:

    • In a round-bottom flask, combine the intermediate chloride (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile.

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Application Focus 2: Piperidinyl-Thiazole-Isoxazolines - A Novel Mode of Action

A newer class of fungicides, the piperidinyl-thiazole-isoxazolines, which includes molecules like Oxathiapiprolin and Fluoxapiproline, demonstrates the continued importance of the piperidine scaffold.[6][7] These compounds exhibit exceptional activity against oomycete pathogens.[7]

Mechanism of Action: Targeting Oxysterol-Binding Protein (OSBP)

Unlike the ergosterol biosynthesis inhibitors, this class of fungicides has a novel mode of action, targeting an oxysterol-binding protein (OSBP) homologue.[8] OSBPs are involved in lipid transport and signaling within the fungal cell.[8] By inhibiting this protein, these fungicides disrupt critical cellular processes, leading to potent and specific antifungal activity. This unique mechanism makes them valuable tools for managing resistance to other fungicide classes.

Part 2: Herbicide Development - An Area of Emerging Potential

While the use of this compound is more established in fungicide research, piperidine and other nitrogen-containing heterocycles are also explored in the development of herbicides.[9][10]

Application Focus: Carotenoid Biosynthesis Inhibition

A key herbicidal strategy involves inhibiting the biosynthesis of carotenoids. Carotenoids are pigments that protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic "bleaching" of the plant tissue, followed by necrosis and death.[6]

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

Herbicides like Picolinafen act by inhibiting phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[1][6] This inhibition prevents the formation of colored carotenoids, leaving the plant vulnerable to photodegradation. While Picolinafen itself does not contain a piperidine ring, its structure as an aryloxypicolinamide highlights the utility of nitrogen-containing heterocyclic scaffolds in designing molecules that can effectively interact with plant-specific enzyme targets.[3] The principles of designing enzyme inhibitors, such as creating molecules with appropriate shape and lipophilicity to access and bind to the active site, are directly applicable to the development of novel herbicides based on the this compound scaffold.

Diagram: Herbicide Mode of Action - Carotenoid Biosynthesis Pathway

Carotenoid_Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene->Inhibition_Point Carotenes ζ-Carotene (Colored Carotenoids) Chlorophyll Chlorophyll Protection Carotenes->Chlorophyll Inhibition_Point->Carotenes Phytoene Desaturase (PDS) Bleaching Photo-oxidation (Bleaching) Inhibition_Point->Bleaching PDS_Inhibitor PDS-Inhibiting Herbicides (e.g., Picolinafen) PDS_Inhibitor->Inhibition_Point Inhibits

Caption: Inhibition of the carotenoid biosynthesis pathway by phytoene desaturase (PDS) inhibiting herbicides.

Quantitative Data Summary

The following table summarizes key data for representative agrochemicals containing or related to the piperidine scaffold.

Compound NameAgrochemical TypeTarget Organism/WeedMechanism of Action (Target Site)
Fenpropimorph FungicidePowdery mildew, rusts in cereals[3]Sterol Biosynthesis Inhibitor (Sterol Δ14-reductase & Δ8→Δ7-isomerase)[3]
Fluoxapiproline FungicideOomycete fungi (e.g., Downy Mildew)[8]Oxysterol-Binding Protein (OSBP) Inhibitor[8]
Picolinafen HerbicideAnnual broad-leaved weeds (e.g., cleavers, poppies)[6]Carotenoid Biosynthesis Inhibitor (Phytoene Desaturase - PDS)[6]
Imazapyr HerbicideBroad range of annual/perennial weeds, woody speciesAmino Acid Synthesis Inhibitor (Acetolactate Synthase - ALS)

Note: Imazapyr contains an isopropyl group but on an imidazolinone ring, not a piperidine ring. It is included to illustrate a different herbicidal mode of action involving an isopropyl moiety.

Conclusion and Future Outlook

The this compound moiety and related heterocyclic structures are demonstrably valuable building blocks in agrochemical research. Their success in the development of potent fungicides, through mechanisms like ergosterol biosynthesis and OSBP inhibition, is well-established. The structural and physicochemical advantages conferred by this scaffold—namely its three-dimensional diversity and lipophilic character—continue to make it an attractive starting point for the design of new active ingredients. While its application in herbicides is less documented in commercial products, the underlying principles of enzyme inhibition suggest significant potential. Future research will likely focus on leveraging this versatile scaffold to develop novel agrochemicals with improved efficacy, selectivity, and resistance management profiles, addressing the ongoing challenges in global crop protection.

References

The Strategic Integration of 4-Isopropylpiperidine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a versatile scaffold for three-dimensional diversification.[1][2] Its saturated, puckered conformation allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3] This application note delves into the synthetic utility of a specific derivative, 4-isopropylpiperidine, a valuable building block in the development of novel therapeutic agents, particularly in areas like analgesics and antidepressants.[4] We will explore its intrinsic properties and showcase its application through detailed protocols, focusing on both the synthesis of a key intermediate for a marketed drug and fundamental transformations that underscore its versatility for researchers and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up. This compound is a colorless liquid with a molecular weight of 127.23 g/mol .[5][6] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₇N[6]
Molecular Weight 127.23 g/mol [5]
Boiling Point 450.10 K (176.95 °C)[5]
Melting Point 277.33 K (4.18 °C)[5]
logP (Octanol/Water) 1.642[5]
pKa (of conjugate acid) ~11.2 (similar to piperidine)[7]

The secondary amine functionality of this compound is a key feature, providing a nucleophilic center for a variety of chemical transformations. Its basicity is comparable to that of piperidine, allowing it to readily participate in acid-base reactions and serve as a nucleophile in substitution and addition reactions.[7] The isopropyl group at the 4-position adds steric bulk and lipophilicity, which can be strategically utilized to influence the pharmacokinetic and pharmacodynamic properties of the final API.

Core Synthetic Applications and Protocols

The utility of piperidine derivatives in API synthesis is vast. While direct incorporation of this compound is often proprietary or part of a multi-step synthesis, we can illustrate its synthetic potential through a combination of a real-world API intermediate synthesis and foundational reaction protocols.

Case Study: Synthesis of a Key Intermediate for Repaglinide

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes.[8] A critical intermediate in its synthesis is (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine. The following protocol details a well-established route to this intermediate, showcasing the introduction of the piperidine moiety via nucleophilic aromatic substitution. While this specific industrial process uses piperidine, it serves as an excellent model for reactions involving substituted piperidines like this compound.

Workflow for the Synthesis of (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Chiral Resolution 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-Piperidinobenzonitrile 2-Piperidinobenzonitrile 2-Chlorobenzonitrile->2-Piperidinobenzonitrile Piperidine, High Temp. Ketone Intermediate Ketone Intermediate 2-Piperidinobenzonitrile->Ketone Intermediate i-BuMgBr Racemic Amine Racemic Amine Ketone Intermediate->Racemic Amine NaBH4 S-(+)-1 Intermediate S-(+)-1 Intermediate Racemic Amine->S-(+)-1 Intermediate Chiral Acid

Caption: Synthetic pathway to a key Repaglinide intermediate.

Protocol 1: Synthesis of 2-Piperidinobenzonitrile

  • Rationale: This step involves a nucleophilic aromatic substitution where the secondary amine of piperidine displaces the chlorine atom on the aromatic ring. High temperatures are typically required to overcome the activation energy for this reaction on an unactivated aryl halide.[4]

  • Procedure:

    • In a high-pressure autoclave, charge 2-chlorobenzonitrile (1.0 eq) and piperidine (10.0 eq, serving as both reactant and solvent).

    • Seal the vessel and heat the mixture to 220-225 °C. The internal pressure will rise to approximately 3.0-3.5 kg/cm ².

    • Maintain this temperature for 6-8 hours, monitoring the reaction by GC or TLC until completion.

    • Cool the reaction mixture to room temperature and vent the pressure.

    • Remove the excess piperidine by distillation under reduced pressure to yield crude 2-piperidinobenzonitrile, which can be used in the next step without further purification.[4]

Protocol 2: Synthesis of (±)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

  • Rationale: This two-step sequence first involves a Grignard reaction to form a ketone, followed by a reduction to the desired racemic amine. The Grignard reagent (isobutylmagnesium bromide) adds to the nitrile, which upon hydrolysis yields the ketone. Subsequent reduction of the ketone with sodium borohydride affords the amine.[1][4]

  • Procedure:

    • To a solution of 2-piperidinobenzonitrile (1.0 eq) in a mixture of toluene and THF, add isobutylmagnesium bromide (5.0 eq) at room temperature.

    • Heat the reaction mixture to reflux (approx. 98-102 °C) for 14-16 hours.

    • Cool the mixture and carefully quench by adding it to a cold solution of saturated ammonium chloride.

    • Extract the product with an organic solvent, and concentrate under reduced pressure to obtain the crude ketone.

    • Dissolve the crude ketone in methanol and cool to 0-5 °C.

    • Add sodium borohydride (NaBH₄) (5.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to 10-15 °C and stir for 2-3 hours.

    • Remove the solvent under vacuum, add water, and acidify with HCl. After an aqueous workup, the racemic amine is obtained.[4]

Protocol 3: Chiral Resolution and Final Condensation to Repaglinide

  • Rationale: The racemic amine is resolved using a chiral acid (e.g., N-acetyl-L-glutamic acid) to isolate the desired (S)-enantiomer.[9] The final API is then formed by an amide coupling reaction between the chiral amine and 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, followed by hydrolysis of the ester.[8][10]

  • Procedure:

    • The racemic amine is treated with a chiral resolving agent in a suitable solvent system (e.g., acetone/water) to selectively crystallize the salt of the (S)-enantiomer.

    • The diastereomeric salt is isolated by filtration and then treated with a base to liberate the free (S)-amine.

    • The resolved (S)-amine (1.0 eq) is dissolved in toluene.

    • In a separate vessel, 3-ethoxy-4-ethoxycarbonylphenylacetic acid (1.0 eq) is reacted with pivaloyl chloride (1.1 eq) in the presence of triethylamine (1.2 eq) at -5 °C to form a mixed anhydride.[10]

    • The solution of the (S)-amine is added to the mixed anhydride, and the reaction is stirred overnight at room temperature.

    • After an aqueous workup, the resulting ester is hydrolyzed using sodium hydroxide in an ethanol/water mixture.[10]

    • Acidification precipitates the final product, Repaglinide, which is then filtered, washed, and dried.

StepReactantsKey ReagentsTypical YieldReference
1 2-Chlorobenzonitrile, PiperidineNone (neat)>98%[4]
2 2-Piperidinobenzonitrilei-BuMgBr, NaBH₄~70-80%[4]
3a Racemic AmineChiral Acid~75% (of S-isomer)[4]
3b (S)-Amine, Carboxylic AcidPivaloyl Chloride, NaOH~94%[10]
Fundamental Transformations with this compound

The following protocols illustrate standard, high-yield transformations that can be applied to this compound to generate diverse intermediates for API synthesis.

Workflow for N-Alkylation and Reductive Amination

cluster_0 N-Alkylation (SN2) cluster_1 Reductive Amination 4-Isopropylpiperidine_A This compound N-Alkyl-4-isopropylpiperidine N-Alkyl-4-isopropylpiperidine 4-Isopropylpiperidine_A->N-Alkyl-4-isopropylpiperidine Base (e.g., K2CO3) Solvent (e.g., DMF) Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkyl-4-isopropylpiperidine 4-Isopropylpiperidine_B This compound Iminium Ion Iminium Ion 4-Isopropylpiperidine_B->Iminium Ion Acid catalyst (optional) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion N-Substituted-4-isopropylpiperidine N-Substituted-4-isopropylpiperidine Iminium Ion->N-Substituted-4-isopropylpiperidine Reducing Agent (e.g., NaBH(OAc)3)

Caption: Key reactions for modifying this compound.

Protocol 4: N-Alkylation of this compound

  • Rationale: N-alkylation is a fundamental C-N bond-forming reaction. The use of a mild base like potassium carbonate is often sufficient to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[11] This method is widely applicable for introducing a variety of alkyl groups onto the piperidine nitrogen.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

    • Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise at room temperature.

    • Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating may be applied if the reaction is sluggish.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the N-alkylated this compound.

Protocol 5: Reductive Amination using this compound

  • Rationale: Reductive amination is a highly efficient and versatile method for forming C-N bonds, proceeding through an iminium ion intermediate.[12][13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation as it readily reduces the iminium ion in the presence of the unreacted aldehyde.[11]

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired aldehyde (e.g., benzaldehyde) (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Conclusion

This compound stands out as a versatile and valuable building block in the synthesis of active pharmaceutical ingredients. Its inherent physicochemical properties, combined with the reactivity of its secondary amine, allow for its strategic incorporation into complex molecular architectures. The detailed protocols provided for both a key intermediate in the synthesis of the commercial drug Repaglinide and for fundamental N-alkylation and reductive amination reactions, highlight the practical utility of this scaffold. By mastering these core transformations, researchers and drug development professionals can effectively leverage this compound and related structures to accelerate the discovery and development of next-generation therapeutics.

References

4-Isopropylpiperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Ring and the Rise of the 4-Isopropyl Motif

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to optimize a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4] The piperidine nitrogen, typically protonated at physiological pH, can engage in crucial ionic interactions with biological targets, while the carbon backbone allows for diverse substitutions to fine-tune lipophilicity and target engagement.[2]

Within the expansive family of piperidine-containing compounds, the 4-isopropylpiperidine moiety has emerged as a particularly valuable scaffold in the design of novel therapeutics. The isopropyl group at the 4-position introduces a degree of lipophilicity and steric bulk that can significantly influence a molecule's binding affinity and selectivity for its target protein. This seemingly simple alkyl substitution can lead to profound effects on a compound's biological activity, making it a key area of exploration in modern drug discovery. This guide will provide an in-depth exploration of the this compound scaffold, detailing its synthesis, applications in various therapeutic areas, and step-by-step protocols for the synthesis and biological evaluation of its derivatives.

Therapeutic Applications of the this compound Scaffold

The versatility of the this compound scaffold has been demonstrated in the development of a wide range of therapeutic agents targeting diverse biological pathways. Its unique structural features have been leveraged to create potent and selective modulators of G-protein coupled receptors (GPCRs), ion channels, and other key drug targets.

CCR5 Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells.[5] Consequently, CCR5 antagonists have emerged as a vital class of antiretroviral drugs. The this compound scaffold has been incorporated into the design of potent CCR5 antagonists, where it often serves as a key component of the molecule responsible for interacting with the receptor's binding pocket.[6][7][8] The isopropyl group can contribute to favorable hydrophobic interactions within the receptor, enhancing binding affinity and antiviral potency. The development of such compounds highlights the potential of the this compound motif in the ongoing fight against HIV/AIDS.

Opioid Receptor Modulators for Pain Management

The opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for many of the most effective analgesics.[9] However, traditional opioids are associated with significant side effects, including respiratory depression and addiction. The this compound scaffold has been utilized in the development of novel opioid receptor modulators with improved side-effect profiles.[10][11] By carefully designing molecules that incorporate this scaffold, researchers aim to create biased agonists that selectively activate the signaling pathways responsible for analgesia while avoiding those that lead to adverse effects.

Calcium Channel Blockers

Voltage-gated calcium channels play a crucial role in a variety of physiological processes, and their dysregulation is implicated in numerous diseases. The this compound scaffold has been found in compounds that exhibit calcium channel blocking activity.[12] This suggests potential applications for such derivatives in the treatment of cardiovascular disorders, neurological conditions, and other diseases where modulation of calcium influx is beneficial.

Antimicrobial and Antioxidant Agents

Beyond its role in modulating specific receptor and channel functions, derivatives of this compound have also shown promise as antimicrobial and antioxidant agents.[8][10] The piperidine ring can be functionalized with various pharmacophores to generate compounds with broad-spectrum activity against bacteria and fungi. Furthermore, the incorporation of the this compound moiety can contribute to the overall antioxidant capacity of a molecule, suggesting potential therapeutic applications in conditions associated with oxidative stress.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A common and versatile approach is the reductive amination of 4-isopropylpyridine.[11] This method involves the reduction of the pyridine ring to a piperidine, followed by the introduction of substituents on the nitrogen atom.

References

The Catalytic Landscape of Piperidine Derivatives: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This guide addresses the catalytic applications of 4-isopropylpiperidine derivatives. Following a comprehensive review of the available scientific literature, it is important to note that the use of this compound itself as a primary catalyst or as a ligand in catalytic systems is not a widely reported field of study. Specific, detailed protocols for its application are therefore scarce. However, the foundational role of the piperidine scaffold in catalysis is well-established and critically important. This document provides a detailed overview of the known catalytic roles of piperidine and its derivatives, offering valuable context and actionable protocols for the broader class of these essential molecules. We also present a specific instance where this compound has been utilized as a model substrate in a catalytic reaction, providing the most direct data currently available.

Part 1: this compound in Catalytic Research: A Substrate Perspective

While not employed as a catalyst, this compound has been used as a model substrate in the development of new catalytic methodologies. This is a crucial role, as understanding how a catalyst transforms a molecule with specific structural features (like the bulky isopropyl group) provides insight into the catalyst's scope, efficiency, and mechanism.

Dehydrogenative Aromatization of this compound

A notable example is the use of this compound in studies on acceptorless dehydrogenative aromatization. This class of reaction is vital for the synthesis of aromatic N-heterocycles from their saturated counterparts, a transformation of significant interest in medicinal and materials chemistry.

In a study on efficient acceptorless dehydrogenative aromatization of cyclic amines, palladium nanoparticles supported on a layered double hydroxide (Pd/LDH) were used as a heterogeneous catalyst. This compound served as a model substrate to test the efficacy and reusability of this catalytic system.[1] The reaction demonstrates the conversion of the saturated piperidine ring into a pyridine ring.

Reaction Scheme:

Key Insights from this Research:

  • Catalyst Efficiency: The Pd/LDH catalyst was shown to be effective for the dehydrogenation of this compound, yielding the corresponding pyridine derivative.

  • Catalyst Reusability: The heterogeneous nature of the catalyst allowed for its recovery and reuse over multiple cycles, although a gradual decline in activity was observed.[1]

  • Solvent Effects: The choice of solvent was found to be critical, with aliphatic hydrocarbons like octane providing optimal results under relatively mild conditions.[1]

This application, while not using this compound as a catalyst, underscores its utility in probing the limits and capabilities of new catalytic systems. For researchers developing catalysts for C-H activation and dehydrogenation, this compound represents a relevant and sterically defined substrate for methodology validation.

Part 2: The Broader Catalytic Utility of the Piperidine Scaffold

The true catalytic prowess of this heterocyclic family is found when examining the parent piperidine molecule and other derivatives. The nitrogen atom's basicity and nucleophilicity are central to its function as an organocatalyst, while the rigid, chair-like conformation of the ring makes it an excellent scaffold for designing chiral ligands and catalysts for asymmetric synthesis.

Application Note 1: Piperidine as a Basic Organocatalyst in Multicomponent Reactions

Piperidine is a widely used and highly effective basic organocatalyst for a variety of organic transformations, particularly in multicomponent reactions (MCRs). Its role is typically to act as a Brønsted base, deprotonating a C-H acidic component to generate a nucleophile, which then participates in a reaction cascade.

Featured Application: Four-Component Synthesis of 1,4-Dihydropyridines

A highly efficient and practical method for the synthesis of structurally diverse and medicinally relevant 1,4-dihydropyridines (DHPs) utilizes piperidine as a catalyst. This one-pot, four-component reaction involves an aryl aldehyde, a C-H activated compound with a nitrile moiety (e.g., malononitrile), dimethyl acetylenedicarboxylate (DMAD), and an amine.

The proposed mechanism involves piperidine acting as a base to facilitate a cascade of reactions, including Knoevenagel condensation and Michael addition, ultimately leading to the cyclized DHP product. The process is lauded for its operational simplicity, excellent yields, and short reaction times under ambient conditions.

General Workflow for Piperidine-Catalyzed DHP Synthesis

Below is a generalized workflow representing the key stages of this piperidine-catalyzed four-component reaction.

G cluster_0 Reaction Setup cluster_1 Reaction Cascade cluster_2 Outcome A Aryl Aldehyde E Knoevenagel Condensation A->E B Malononitrile B->E C DMAD F Michael Addition C->F D Amine D->F Cat Piperidine (Catalyst) Cat->E Base Solvent Ethanol (Solvent) E->F G Cyclization F->G H 1,4-Dihydropyridine Product G->H I Purification H->I

Caption: Workflow for the piperidine-catalyzed synthesis of 1,4-dihydropyridines.

Protocol: General Procedure for Piperidine-Catalyzed Synthesis of Polyfunctionalized 1,4-Dihydropyridines

This protocol is adapted from a reported efficient four-component strategy.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (or other activated nitrile) (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol)

  • Aromatic or aliphatic amine (1.0 mmol)

  • Piperidine (20 mol%)

  • Ethanol (5 mL)

  • Magnetic stirrer and reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a solution of the aryl aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL), add piperidine (20 mol%).

  • Stir the mixture at room temperature for 5-10 minutes.

  • To this mixture, add the amine (1.0 mmol) followed by dimethyl acetylenedicarboxylate (1.0 mmol).

  • Continue stirring the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically short (e.g., 2 hours).

  • Upon completion, the solid product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 1,4-dihydropyridine derivative.

Data Summary:

The effectiveness of piperidine as a catalyst in this transformation is highlighted by comparison with other organic bases.

Catalyst (20 mol%)SolventTime (h)Yield (%)
DimethylamineEthanol6.039
ImidazoleEthanol6.045
DABCOEthanol5.055
Piperidine Ethanol 2.0 95
DBUEthanol5.049

Data is illustrative and based on a model reaction. Actual results may vary depending on the specific substrates used.

Causality and Insights:

Piperidine's efficacy stems from its optimal basicity (pKa of its conjugate acid is ~11.1). It is strong enough to deprotonate the active methylene compound efficiently but not so strong as to cause unwanted side reactions. Its secondary amine structure also allows it to participate in enamine catalysis in other types of reactions, showcasing its versatility.

References

Application Notes and Protocols for the Preparation of 4-Isopropylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Isopropylpiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[1] Among the myriad of substituted piperidines, the this compound moiety has emerged as a particularly valuable building block in the design of novel therapeutic agents. The isopropyl group at the 4-position can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which are crucial for drug efficacy.[1] Analogs of this compound are being investigated for a range of therapeutic applications, including as antagonists for G-protein coupled receptors like the CCR5 receptor for HIV-1 entry inhibition, and in the development of novel analgesics and antipsychotics.[1][2]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of robust and versatile synthetic methodologies for the preparation of this compound and its N-substituted analogs. We will delve into the strategic considerations behind each synthetic route, offering detailed, step-by-step protocols and a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be broadly categorized into two main approaches: the construction of the this compound core followed by N-functionalization, or the direct synthesis of the N-substituted analog. This guide will focus on three primary and highly effective strategies:

  • Synthesis via Grignard Reaction with a 4-Piperidone Precursor: A powerful method for the direct installation of the isopropyl group onto a pre-formed piperidine ring.

  • Synthesis via Catalytic Hydrogenation of 4-Isopropylpyridine: A direct and often high-yielding approach to the saturated heterocyclic core.

  • N-Functionalization of the this compound Core: Versatile methods to introduce a wide array of substituents on the piperidine nitrogen, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Strategy 1: Synthesis via Grignard Reaction with N-Boc-4-Piperidone

This approach is one of the most reliable methods for the synthesis of 4-isopropyl-4-hydroxypiperidine, which can then be deoxygenated to yield this compound. The use of an N-Boc protecting group is crucial as it prevents side reactions with the Grignard reagent and allows for easy deprotection under acidic conditions.

Causality Behind Experimental Choices:
  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen. It is stable to the strongly basic and nucleophilic conditions of the Grignard reaction and can be readily removed with mild acid, often in the final work-up step.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent and to ensure a high yield of the desired product.

  • Low-Temperature Addition: The addition of the Grignard reagent to the 4-piperidone is performed at low temperatures (typically -78 °C) to minimize side reactions such as enolization of the ketone and reduction of the carbonyl group.[3]

Experimental Workflow Diagram:

cluster_main Reaction Vessel start Start: N-Boc-4-Piperidone grignard_prep Prepare Isopropylmagnesium Bromide (Grignard Reagent) addition Grignard Addition (-78 °C to RT) start->addition grignard_prep->addition quench Quench with aq. NH4Cl addition->quench extract Work-up & Extraction quench->extract deprotection Boc Deprotection (Acidic Conditions) extract->deprotection end End: 4-Isopropyl-4-hydroxypiperidine deprotection->end

Caption: Workflow for the synthesis of 4-isopropyl-4-hydroxypiperidine via Grignard reaction.

Detailed Protocol: Synthesis of N-Boc-4-isopropyl-4-hydroxypiperidine

Materials:

  • N-Boc-4-piperidone

  • Isopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone bath

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Isopropylmagnesium Bromide (Grignard Reagent): a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq). b. Assemble the glassware and flush with a stream of dry nitrogen or argon. c. Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings. d. In the dropping funnel, prepare a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether or THF. e. Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a gentle reflux and the formation of a cloudy solution. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary to activate the magnesium.[3] f. Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition to N-Boc-4-piperidone: a. In a separate flame-dried, round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared isopropylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-isopropyl-4-hydroxypiperidine. d. The crude product can be purified by flash column chromatography on silica gel.

Subsequent deoxygenation of the tertiary alcohol can be achieved through various methods, such as Barton-McCombie deoxygenation or by conversion to a halide or tosylate followed by reduction with a hydride source like lithium aluminum hydride.

Strategy 2: Synthesis via Catalytic Hydrogenation of 4-Isopropylpyridine

This method offers a direct route to this compound by the reduction of the aromatic pyridine ring. The choice of catalyst and reaction conditions is critical to achieve complete saturation of the ring without affecting the isopropyl group.

Causality Behind Experimental Choices:
  • Catalyst Selection: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for the hydrogenation of pyridines.[4] It is typically used in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction. Other catalysts such as rhodium on carbon (Rh/C) can also be employed, often under milder conditions.[5]

  • Hydrogen Pressure: Moderate to high hydrogen pressure (50-70 bar) is generally required to overcome the aromaticity of the pyridine ring and achieve complete reduction to the piperidine.[4]

  • Solvent: Glacial acetic acid is a common solvent for this reaction as it activates the pyridine ring towards reduction and helps to maintain catalyst activity.[4]

Experimental Workflow Diagram:

start Start: 4-Isopropylpyridine dissolve Dissolve in Glacial Acetic Acid start->dissolve add_catalyst Add PtO2 Catalyst dissolve->add_catalyst hydrogenation Hydrogenation (H2, 50-70 bar) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration basify Basify with NaHCO3 filtration->basify extract Work-up & Extraction basify->extract end End: this compound extract->end

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Protocol: Synthesis of this compound

Materials:

  • 4-Isopropylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • Reaction Setup: a. In a high-pressure reaction vessel, dissolve 4-isopropylpyridine (1.0 g) in glacial acetic acid (5 mL). b. To this solution, add a catalytic amount of PtO₂ (5 mol %).

  • Hydrogenation: a. Seal the reaction vessel and purge with nitrogen, followed by purging with hydrogen gas. b. Pressurize the vessel with hydrogen to 50-70 bar. c. Stir the reaction mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.

  • Work-up and Purification: a. Carefully vent the excess hydrogen from the reaction vessel. b. Filter the reaction mixture through a pad of Celite® to remove the PtO₂ catalyst, washing the pad with ethyl acetate. c. Carefully quench the filtrate by slowly adding saturated NaHCO₃ solution until the solution is basic (pH > 8). d. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). e. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. f. The product can be further purified by distillation under reduced pressure.

Strategy 3: N-Functionalization of this compound

Once the this compound core is synthesized, a wide variety of analogs can be prepared by functionalizing the secondary amine. Reductive amination and direct N-alkylation are two of the most common and versatile methods for this purpose.

Reductive Amination

Reductive amination is a one-pot procedure that involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted piperidine.[6]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[7] It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the efficient formation of the iminium ion before reduction occurs.[6] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, often used in protic solvents like methanol.[7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃ as they are aprotic and do not react with the reducing agent.[7]

start Start: this compound dissolve Dissolve in DCM start->dissolve add_carbonyl Add Aldehyde or Ketone dissolve->add_carbonyl stir Stir for Imine Formation (30 min) add_carbonyl->stir add_reductant Add NaBH(OAc)3 stir->add_reductant reaction Stir at Room Temperature (12-16 h) add_reductant->reaction quench Quench with aq. NaHCO3 reaction->quench extract Work-up & Extraction quench->extract end End: N-Substituted this compound extract->end

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: a. To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq). b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: a. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. b. Continue stirring the reaction mixture at room temperature for 12-16 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Separate the organic layer and extract the aqueous layer with DCM (3 x volume). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-isopropylpiperidine.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

  • Base: A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is often used to prevent the base from competing with the piperidine as a nucleophile.[8]

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[9]

Materials:

  • This compound

  • Ethyl bromide or iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: a. In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile. b. Add potassium carbonate (1.5 eq) to the solution.

  • Alkylation: a. Slowly add ethyl bromide or iodide (1.1 eq) to the stirred suspension at room temperature. b. Heat the reaction mixture to a gentle reflux and monitor the reaction by TLC.

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-ethyl-4-isopropylpiperidine. e. Purify by distillation or column chromatography as needed.

Comparative Analysis of Synthetic Routes

ParameterStrategy 1: Grignard ReactionStrategy 2: Catalytic HydrogenationStrategy 3: N-Functionalization
Starting Material N-Boc-4-piperidone, Isopropyl halide4-IsopropylpyridineThis compound
Key Transformation C-C bond formationAromatic ring reductionN-C bond formation
Typical Yield Good to ExcellentExcellentGood to Excellent
Scalability Good, with careful control of exothermExcellent, suitable for large scaleExcellent
Advantages Direct installation of the isopropyl groupHigh atom economy, clean reactionHigh versatility for analog synthesis
Disadvantages Requires anhydrous conditions, Grignard reagent preparationRequires high-pressure equipmentRequires prior synthesis of the piperidine core

Conclusion

The synthetic routes outlined in this guide provide a robust and versatile toolkit for the preparation of this compound and its N-substituted analogs. The choice of the optimal synthetic strategy will depend on a variety of factors, including the availability of starting materials, the desired scale of the synthesis, and the specific functional groups to be incorporated into the final molecule. By understanding the underlying principles and carefully following the detailed protocols provided, researchers can efficiently access a wide range of this compound analogs for their drug discovery and development programs.

References

The Strategic Role of 4-Isopropylpiperidine in the Synthesis of Advanced Neuropharmacological Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Significance of the 4-Isopropyl Moiety

The piperidine ring is a cornerstone in the architecture of numerous centrally acting pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a reliable and sterically defined scaffold that can be functionalized to achieve precise interactions with a variety of neurological targets.[2] The ability of the piperidine nitrogen to exist in a protonated state at physiological pH allows for critical ionic interactions with receptor sites, while the lipophilicity of the carbocyclic portion facilitates passage across the blood-brain barrier—a prerequisite for any effective neuropharmacological agent.[3]

Within the vast chemical space of piperidine derivatives, the 4-isopropylpiperidine moiety has emerged as a particularly valuable building block. The isopropyl group at the 4-position introduces a moderate, yet significant, degree of lipophilicity and steric bulk. This seemingly simple alkyl substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The strategic incorporation of the 4-isopropyl group can enhance membrane permeability, modulate receptor binding affinity and selectivity, and influence metabolic stability, making it a key component in the design of novel therapeutics for a range of neurological and psychiatric disorders.[4]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of neuropharmacological agents. We will delve into the key synthetic transformations where this building block is employed, provide detailed, field-proven protocols for these reactions, and discuss the structure-activity relationships that underscore the importance of the 4-isopropyl group.

Applications in Neuropharmacological Drug Discovery

The this compound scaffold is a key feature in a variety of neuropharmacological agents, primarily those targeting dopamine and serotonin receptors, which are implicated in conditions such as psychosis, depression, and anxiety.[5][6] Its utility is also being explored in the development of novel treatments for cognitive disorders by targeting other neurotransmitter systems like the choline transporter.[7]

Dopamine Receptor Antagonists

A significant application of this compound is in the synthesis of dopamine D2 and D4 receptor antagonists, which are foundational in the treatment of psychosis and schizophrenia.[8][9] The piperidine ring often serves as the central scaffold that correctly orients other pharmacophoric elements, such as an aromatic moiety and a basic nitrogen atom, for optimal interaction with the receptor binding pocket. The 4-isopropyl group, in this context, can contribute to the overall lipophilicity of the molecule, which is crucial for brain penetration. Furthermore, its specific size and shape can influence the ligand's affinity and selectivity for different dopamine receptor subtypes.

Serotonin Receptor Modulators

The serotonergic system is another major target for drugs containing the this compound scaffold. This includes agents designed as selective serotonin reuptake inhibitors (SSRIs), as well as modulators of specific serotonin receptor subtypes like 5-HT2A and 5-HT2C.[10][11] In these applications, the this compound moiety can be part of a larger, more complex molecule where it helps to define the overall three-dimensional shape required for high-affinity binding. The steric hindrance provided by the isopropyl group can also play a role in orienting the molecule within the receptor's binding site, potentially favoring interactions that lead to the desired pharmacological effect, be it agonism, antagonism, or allosteric modulation.

Choline Transporter Inhibitors

More recently, the this compound scaffold has been incorporated into novel inhibitors of the presynaptic choline transporter (CHT).[7] The CHT is responsible for the uptake of choline into neurons, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine. Inhibitors of CHT are being investigated for their potential in treating cognitive disorders. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the this compound ether moiety was evaluated, demonstrating the ongoing exploration of this building block in new therapeutic areas.[7]

Core Synthetic Methodologies

The integration of the this compound core into a larger drug molecule is typically achieved through two primary and highly reliable synthetic transformations: N-alkylation and reductive amination . The choice between these methods is often dictated by the nature of the desired final product and the availability of starting materials.

Method 1: Direct N-Alkylation

Direct N-alkylation is a straightforward and widely used method for forming a carbon-nitrogen bond between the this compound nitrogen and an appropriate alkylating agent, typically an alkyl halide (e.g., chloride, bromide) or sulfonate (e.g., tosylate, mesylate). The reaction proceeds via a classical SN2 mechanism.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial.[12] Its role is to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction. This prevents the protonation of the starting this compound, which would render it non-nucleophilic and halt the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is preferred.[12] These solvents can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilicity of the amine.

  • Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat should be avoided to minimize the potential for side reactions, such as elimination or quaternization of the piperidine nitrogen.

Protocol 1: N-Alkylation of this compound with a Substituted Phenethyl Bromide

This protocol details a representative N-alkylation reaction, a common step in the synthesis of many neuropharmacological agents.

Quantitative Data Summary

ParameterValue
Reactants
This compound1.0 eq
1-(2-Bromoethyl)-4-fluorobenzene1.1 eq
Anhydrous Potassium Carbonate2.0 eq
Solvent Anhydrous Acetonitrile (MeCN)
Reaction Temperature Reflux (approx. 82 °C)
Reaction Time 12-18 hours
Typical Yield 85-95%

Step-by-Step Methodology

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 10 mL of solvent per mmol of this compound).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-(2-bromoethyl)-4-fluorobenzene (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM) and wash with water to remove any remaining inorganic salts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenethyl)-4-isopropylpiperidine.

Visualization of N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Add Alkylating Agent (e.g., 1-(2-Bromoethyl)-4-fluorobenzene) B K2CO3 C Acetonitrile E Heat to Reflux (12-18h) D->E F Cool & Filter E->F G Concentrate F->G H DCM/Water Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

N-Alkylation Experimental Workflow
Method 2: Reductive Amination

Reductive amination is a versatile and often milder alternative to direct N-alkylation, particularly when the desired alkyl group is derived from an aldehyde or ketone. This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of this compound with a carbonyl compound, followed by the in-situ reduction of this intermediate to the corresponding tertiary amine.[1][13]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[12] Its mildness and selectivity are key; it readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone. This selectivity prevents the formation of alcohol byproducts and allows for a one-pot procedure. Other borohydride reagents like sodium borohydride (NaBH₄) can be used, but typically require a two-step process (imine formation followed by reduction) as they can also reduce the carbonyl starting material.[14]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, providing a good medium for both iminium ion formation and the subsequent reduction.[14]

  • Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be used to accelerate the formation of the iminium ion. However, with many reactive aldehydes, this is not strictly necessary.

Protocol 2: Reductive Amination of this compound with a Substituted Benzaldehyde

This protocol describes the synthesis of a benzylpiperidine derivative, a common structural motif in neuropharmacological agents.[15]

Quantitative Data Summary

ParameterValue
Reactants
This compound1.0 eq
4-Fluorobenzaldehyde1.1 eq
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 eq
Solvent Dichloromethane (DCM)
Reaction Temperature Room Temperature
Reaction Time 8-16 hours
Typical Yield 80-90%

Step-by-Step Methodology

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Add 4-fluorobenzaldehyde (1.1 eq) to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to allow for the initial formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-fluorobenzyl)-4-isopropylpiperidine.

Visualization of Reductive Amination Pathway

Reductive_Amination cluster_reactants Reactants R1 This compound Iminium Iminium Ion Intermediate R1->Iminium R2 4-Fluorobenzaldehyde R2->Iminium Product 1-(4-Fluorobenzyl)-4-isopropylpiperidine Iminium->Product Reduction Reagent NaBH(OAc)3 in DCM

Reductive Amination Synthetic Pathway

Structure-Activity Relationship (SAR) Insights: The Role of the Isopropyl Group

The choice of an alkyl substituent at the 4-position of the piperidine ring is a critical decision in drug design, and the isopropyl group offers a unique balance of properties.

  • Lipophilicity and CNS Penetration: The isopropyl group increases the lipophilicity of the piperidine scaffold compared to smaller alkyl groups like methyl or ethyl. This enhanced lipophilicity can improve the ability of the drug candidate to cross the blood-brain barrier, a fundamental requirement for CNS-acting agents. However, it is not so large as to excessively increase the overall lipophilicity of the molecule, which could lead to poor aqueous solubility and off-target binding.

  • Steric Influence on Receptor Binding: The branched nature of the isopropyl group provides more steric bulk than a linear propyl group. This can have a significant impact on how the molecule fits into a receptor's binding pocket. In a study of 4-alkyl-4-(m-hydroxyphenyl)-piperidines as opioid receptor modulators, the size of the 4-alkyl substituent was shown to influence the preferred conformation of the phenyl group (axial vs. equatorial), which in turn affected receptor affinity and efficacy.[4] The behavior of a 4-isopropyl analog was predicted based on these findings, highlighting the importance of this specific substitution in defining the molecule's three-dimensional shape.[4]

  • Metabolic Stability: The 4-position of the piperidine ring can be a site of metabolism by cytochrome P450 enzymes. The presence of the isopropyl group can sterically hinder this metabolic attack, potentially increasing the half-life of the drug in the body. This can lead to a more favorable dosing regimen for the patient.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of neuropharmacological agents. Its unique combination of moderate lipophilicity and steric bulk allows medicinal chemists to fine-tune the properties of drug candidates to achieve the desired CNS penetration, receptor affinity, and metabolic stability. The primary synthetic routes to incorporate this scaffold, N-alkylation and reductive amination, are robust, reliable, and amenable to the generation of diverse chemical libraries for drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage the strategic advantages of this compound in their quest for the next generation of therapies for neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Isopropylpiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable piperidine derivative. The piperidine scaffold is a cornerstone in modern drug discovery, and mastering its synthesis is crucial for advancing pharmaceutical research.[1]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the common synthetic routes, dissect the challenges you are likely to encounter, and offer robust, validated solutions to streamline your experimental workflow.

Part 1: Frequently Asked Questions (FAQs) - General Issues

This section addresses common preliminary questions regarding the handling, storage, and quality of reagents and products.

Q1: My this compound starting material/product has a yellow tint. Is this a problem?

A: A yellow to brownish color in piperidines is typically indicative of oxidation.[2] While minor discoloration may not interfere with all subsequent applications, for high-purity work, such as in pharmaceutical development, purification is strongly recommended. The most effective method to remove these colored impurities is fractional distillation under reduced pressure. To prevent re-oxidation, always store purified this compound under an inert atmosphere (e.g., Nitrogen or Argon), protected from light, and refrigerated.[2]

Q2: I'm having difficulty separating this compound from a 4-isopropylpyridine impurity via distillation. Why is this happening?

A: You are likely encountering an azeotrope. Piperidine and pyridine are known to form a constant boiling point azeotropic mixture, which makes complete separation by standard fractional distillation extremely challenging.[2][3] This mixture typically consists of about 92% piperidine and 8% pyridine.[2] To circumvent this, chemical purification is the preferred method. See the purification section for a detailed protocol on selective salt formation.

Q3: I prepared a stock solution of this compound in an organic solvent, and it crystallized upon storage. What caused this?

A: This is a common phenomenon with amines. The crystallization is almost certainly due to the formation of a salt. Piperidines are basic and can readily react with atmospheric carbon dioxide (CO₂) to form a solid piperidine carbonate salt.[2][4] If stored in proximity to other reagents, it could also react with acidic gases (e.g., HCl vapor from chlorinated solvents or other reagents) to form the hydrochloride salt.[4]

  • To resolve: You can attempt to regenerate the free base by partitioning the mixture between an organic solvent (like dichloromethane or ethyl acetate) and a mild aqueous base (like NaHCO₃ or K₂CO₃), followed by drying and evaporation of the organic layer.

  • To prevent: Ensure your storage containers are tightly sealed and consider flushing the headspace with an inert gas before sealing.[2]

Part 2: Troubleshooting Guide - Synthesis-Specific Problems

This section is divided into the two primary synthetic routes to this compound, addressing specific challenges for each methodology.

Route A: Reductive Amination of 4-Isopropylcyclohexanone

This is one of the most common methods for preparing 4-substituted piperidines. It involves the reaction of 4-isopropylcyclohexanone with ammonia, followed by in-situ reduction of the resulting imine/enamine intermediate.

start Start: 4-Isopropylcyclohexanone + Ammonia Source imine Imine/Enamine Formation start->imine reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) imine->reducing_agent reduction Reduction to Piperidine reducing_agent->reduction product Target: This compound reduction->product workup Aqueous Workup & Purification product->workup final_product Pure Product workup->final_product

Caption: Synthetic workflow for reductive amination.

Q4: My reaction yield is very low, and I'm recovering mostly unreacted 4-isopropylcyclohexanone. What's going wrong?

A: This points to an issue with the first step: imine formation. The equilibrium between the ketone/ammonia and the imine must be successfully established before the reduction can occur.

  • Cause 1: Ineffective Dehydration. Imine formation releases water, which can shift the equilibrium back towards the starting materials.

    • Solution: Incorporate a dehydrating agent. Molecular sieves (3Å or 4Å, freshly activated) are an excellent choice. Alternatively, if using a solvent like toluene or benzene, a Dean-Stark apparatus can be used to azeotropically remove water.

  • Cause 2: Incorrect pH. The reaction requires catalytic acid to protonate the ketone's carbonyl oxygen, making it more electrophilic. However, too much acid will protonate the ammonia, rendering it non-nucleophilic.

    • Solution: The optimal pH for imine formation is typically between 4 and 6. Using a buffer system, such as acetic acid/sodium acetate, can be effective.[5] If you are using ammonium acetate as the ammonia source, it often serves as its own buffer.

Q5: The reaction is messy, and I'm seeing multiple byproducts. How can I improve selectivity?

A: Side reactions are a common challenge in reductive amination.[6] The key is to select a reducing agent that is selective for the C=N bond of the imine over the C=O bond of the ketone.

  • Cause 1: Overly Aggressive Reducing Agent. Strong hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) can readily reduce the starting ketone to 4-isopropylcyclohexanol.

    • Solution: Use a more selective, "softer" reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold standard for one-pot reductive aminations because it is moisture-compatible and selective for imines.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful pH control to avoid the release of HCN gas.[7]

  • Cause 2: Over-Alkylation. The newly formed this compound (a secondary amine) can react with another molecule of the ketone to form a tertiary amine byproduct.

    • Solution: This is more prevalent when using a primary amine instead of ammonia. When using ammonia, the key is to control stoichiometry. Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to favor the formation of the primary imine and subsequent reduction to the desired secondary amine.

Problem Primary Cause Recommended Solution Reference
Low Conversion Inefficient imine formation (water or pH issue).Add molecular sieves; use a buffer system (pH 4-6).[5]
Ketone Reduction Non-selective reducing agent (e.g., NaBH₄).Switch to a selective agent like NaBH(OAc)₃ (STAB).[6][7]
Over-Alkylation Product amine reacts with starting ketone.Use a large excess of the ammonia source.[7]
Messy Reaction Multiple competing pathways.Consider a two-step approach: form the imine first, remove water, then add the reducing agent.[6][8]
Route B: Catalytic Hydrogenation of 4-Isopropylpyridine

This route involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. While atom-economical, it often requires specialized equipment to handle high pressures and can be challenging to optimize.

start Start: 4-Isopropylpyridine reactor High-Pressure Reactor + Catalyst (PtO₂, Rh₂O₃, etc.) + Solvent (AcOH, EtOH) start->reactor hydrogenation Hydrogenation (High H₂ Pressure, Elevated Temp.) reactor->hydrogenation product Target: This compound hydrogenation->product workup Catalyst Filtration & Purification product->workup final_product Pure Product workup->final_product

Caption: Synthetic workflow for pyridine hydrogenation.

Q6: My hydrogenation reaction is stalled or incomplete, even after a long reaction time.

A: The saturation of the pyridine ring is notoriously difficult due to its aromatic stability and the tendency of the nitrogen lone pair to poison the catalyst surface.[9][10]

  • Cause 1: Insufficient Pressure/Temperature. Full dearomatization of pyridines often requires forcing conditions.

    • Solution: Most pyridine hydrogenations require hydrogen pressures of 50-100 bar and temperatures of 80-100 °C for complete conversion.[9] Ensure your reactor is safely rated for these conditions. Flow chemistry reactors are particularly well-suited for this task, as they allow for safe operation at high pressures and temperatures.[9][11]

  • Cause 2: Catalyst Deactivation/Poisoning. The nitrogen atom in the pyridine substrate can strongly coordinate to the metal catalyst surface, blocking active sites.[10]

    • Solution: Use an acidic solvent like glacial acetic acid or add an acid co-catalyst.[9] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to the catalyst and activates the ring toward reduction.

  • Cause 3: Inappropriate Catalyst. Not all hydrogenation catalysts are effective for pyridine reduction.

    • Solution: Adams' catalyst (PtO₂) is a classic choice. Rhodium-based catalysts, such as Rh₂O₃ or Rh/C, are often more active and can sometimes operate under milder conditions.[10][12] The choice of catalyst can also impact the stereoselectivity if other substituents are present.[11]

Q7: I've successfully hydrogenated the pyridine, but my final product is contaminated with the starting material. How do I purify it?

A: This is the classic challenge of the pyridine hydrogenation route, arising from the azeotrope discussed in Q2. Standard distillation will not work.

  • Solution: Selective Salt Formation. This chemical purification method is highly effective.[2]

    • Dissolve the crude product mixture (this compound and 4-isopropylpyridine) in a suitable organic solvent (e.g., toluene, hexane).

    • Bubble dry carbon dioxide (CO₂) gas through the solution.

    • The more basic this compound will react to form a solid carbamate or carbonate salt, which precipitates out of the solution. The less basic 4-isopropylpyridine will remain in the solvent.

    • Filter off the solid salt and wash it with fresh solvent.

    • Regenerate the pure, free-base this compound by dissolving the salt in water and adding a strong base (e.g., NaOH, KOH) until the solution is strongly alkaline (pH > 12).

    • Extract the pure product with an organic solvent, dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. This method is detailed in patent literature as an effective industrial process.[13]

Problem Primary Cause Recommended Solution Reference
Incomplete Reaction Insufficient activation of the pyridine ring.Use glacial acetic acid as the solvent or co-catalyst.[9]
Stalled Reaction Reaction conditions are too mild.Increase H₂ pressure (>80 bar) and temperature (>80 °C).[9]
Catalyst Inactivity Incorrect catalyst choice or catalyst poisoning.Use PtO₂ or a Rhodium catalyst (Rh₂O₃, Rh/C).[10][11]
Pyridine Impurity Azeotrope formation prevents purification by distillation.Use selective CO₂ salt formation for chemical separation.[2][13]

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and scale.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • Reagents:

    • 4-Isopropylcyclohexanone

    • Ammonium Acetate (NH₄OAc)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-isopropylcyclohexanone (1.0 eq) and anhydrous DCE (or THF) to make a ~0.5 M solution.

    • Add ammonium acetate (5.0 to 10.0 eq) to the solution and stir the resulting slurry at room temperature for 1-2 hours to facilitate imine formation.

    • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture over 15-20 minutes. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography or vacuum distillation.

Protocol 2: Catalytic Hydrogenation using Adams' Catalyst
  • WARNING: This procedure involves high-pressure hydrogen gas and must be performed in a properly rated and maintained hydrogenation reactor by trained personnel.

  • Reagents:

    • 4-Isopropylpyridine

    • Platinum(IV) Oxide (PtO₂, Adams' catalyst)

    • Glacial Acetic Acid (AcOH)

    • Sodium Hydroxide (NaOH) pellets

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Place 4-isopropylpyridine (1.0 eq) and glacial acetic acid (as solvent, ~5-10 mL per gram of substrate) into the steel vessel of a high-pressure hydrogenation apparatus.

    • Carefully add PtO₂ catalyst (1-5 mol%).

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel with nitrogen (3x) and then with hydrogen gas (3x).

    • Pressurize the reactor with hydrogen to 80-90 bar.

    • Begin vigorous stirring and heat the reaction to 80 °C.

    • Maintain the reaction under these conditions for 12-24 hours, monitoring the pressure uptake. The reaction is complete when hydrogen uptake ceases.

    • Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

    • Dilute the residue with water and cool in an ice bath. Carefully add solid NaOH pellets until the pH is >12.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, purify further by vacuum distillation.

Part 4: Troubleshooting Workflow Diagram

This logic tree provides a systematic approach to diagnosing low-yield issues in the synthesis of this compound.

start Low Yield of This compound route Which Synthetic Route? start->route ra Reductive Amination route->ra Route A hydro Hydrogenation route->hydro Route B ra_check Analysis of Crude Mixture ra->ra_check ra_sm Mainly Starting Ketone ra_check->ra_sm Recovered SM ra_side Mainly Side Products ra_check->ra_side Byproducts ra_sm_sol Problem: Imine Formation - Check pH (4-6) - Add Dehydrating Agent - Increase Reaction Time ra_sm->ra_sm_sol ra_side_sol Problem: Poor Selectivity - Use NaBH(OAc)₃ - Lower Temperature - Control Stoichiometry ra_side->ra_side_sol hydro_check Analysis of Crude Mixture hydro->hydro_check hydro_sm Mainly Starting Pyridine hydro_check->hydro_sm Recovered SM hydro_impure Mixture of Product & Starting Pyridine hydro_check->hydro_impure Impure Product hydro_sm_sol Problem: Incomplete Reaction - Increase H₂ Pressure/Temp - Use Acidic Solvent (AcOH) - Check Catalyst Activity hydro_sm->hydro_sm_sol hydro_impure_sol Problem: Purification - Do NOT Distill - Use Selective CO₂  Salt Formation hydro_impure->hydro_impure_sol

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Isopropylpiperidine. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format, moving beyond simple protocols to explain the fundamental principles behind each purification step.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before selecting a purification strategy, a thorough understanding of the crude material is essential. This section addresses the most common initial observations and questions.

Q1: What are the typical impurities in my crude this compound?

A: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: If synthesized via hydrogenation of 4-isopropylpyridine, residual pyridine is a common and challenging impurity to remove.[2]

  • Byproducts: Side reactions can lead to structurally similar compounds that may have close boiling points or polarities.

  • Oxidation Products: Piperidine derivatives are susceptible to air oxidation, often resulting in colored impurities.[2][3][4]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, toluene, diethyl ether) may be present.

  • Water: Aqueous workup steps are a primary source of water contamination.[2]

Q2: My crude this compound is yellow or brown. What causes this and is it a problem?

A: A yellow to brown discoloration is almost always indicative of oxidation.[3][4] While minor coloration may not interfere with some subsequent reactions, it signifies the presence of impurities that can be problematic for sensitive applications, such as catalysis or the synthesis of active pharmaceutical ingredients (APIs). For high-purity applications, these colored impurities must be removed. Distillation is often the most effective method for this.[3] To prevent future oxidation, purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3]

Q3: What analytical techniques should I use to assess the purity of my crude and purified product?

A: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for analyzing volatile compounds like this compound. It can quantify the target compound and separate it from volatile impurities and residual solvents.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for analyzing the compound after conversion to a salt.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities that have protons in a different chemical environment from the product. Quantitative NMR (qNMR) can also be used for purity assessment.[8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₇N[1][5][9]
Molecular Weight127.23 g/mol [1][5][9]
AppearanceColorless to almost clear liquid[1]
Boiling Point171 °C (at 760 mmHg)[1]
Density0.86 g/mL[1]
pKa~11.1 (similar to piperidine)[]

Part 2: Purification Strategy & Troubleshooting

The choice of purification method is critical and depends on the impurities present, the scale, and the desired final purity.

G cluster_impurities Impurity Type start Crude this compound check_impurities Major Impurities? start->check_impurities volatiles Volatile Impurities / Color check_impurities->volatiles Yes non_volatile Non-Volatile / Byproducts check_impurities->non_volatile No, but byproducts exist pyridine Pyridine / Isomers check_impurities->pyridine Yes, pyridine is present distillation Vacuum Distillation volatiles->distillation chromatography Column Chromatography non_volatile->chromatography salt_formation Selective Salt Formation (e.g., Carbonate) pyridine->salt_formation distillation->chromatography Impurities remain end_product High-Purity Product distillation->end_product Purity OK recrystallization Recrystallization (as HCl salt) chromatography->recrystallization For ultimate purity chromatography->end_product Purity OK salt_formation->distillation Liberate free base recrystallization->end_product

Caption: Decision tree for selecting a purification method.

Technique 1: Purification by Distillation

Distillation is the workhorse method for purifying liquid amines and is highly effective at removing non-volatile residues, salts, and impurities with significantly different boiling points.[2]

Q4: My product seems to be decomposing during distillation at atmospheric pressure. How can I fix this?

A: The boiling point of this compound is 171 °C, a temperature at which amine oxidation and decomposition can accelerate.

  • Causality: High temperatures in the presence of atmospheric oxygen can cause degradation.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point significantly, allowing for distillation at a much lower, less destructive temperature. For example, reducing the pressure to ~20 mmHg will lower the boiling point to approximately 70-80 °C.

Q5: I've distilled my product, but my NMR analysis shows it's still wet. Why?

A: Water can form azeotropes (constant boiling mixtures) with amines, making it difficult to remove completely by distillation alone.[11]

  • Causality: The hydrogen bonding between water and the piperidine nitrogen allows water to co-distill with the product.

  • Solution: Pre-dry the crude amine before distillation. Add solid potassium hydroxide (KOH) pellets to the crude liquid and allow it to stand for several hours (or overnight).[2][3] KOH is an effective drying agent for amines and will not react with the product. Decant or filter the amine away from the KOH before charging the distillation flask.

Technique 2: Purification via Recrystallization of the Hydrochloride Salt

For removing closely related impurities that co-distill with the product, conversion to a solid salt followed by recrystallization is a powerful technique.[12] The free base is a liquid at room temperature, making recrystallization impractical, but its hydrochloride salt is typically a stable, crystalline solid.[13]

Q6: How do I convert my crude amine to its hydrochloride salt?

A: This is a straightforward acid-base reaction.

  • Protocol: Dissolve the crude this compound in a non-polar, water-immiscible solvent like diethyl ether or dichloromethane. Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold solvent to remove soluble impurities.

Q7: I tried to recrystallize the HCl salt, but it "oiled out" instead of forming crystals. What went wrong?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[14]

  • Causality: This is common when a solution is cooled too rapidly or when an inappropriate solvent is used.[14][15] Impurities can also suppress the melting point, exacerbating the issue.

  • Solution:

    • Re-heat: Re-heat the mixture until the oil redissolves completely.

    • Add More Solvent: Add a small amount of additional hot solvent to ensure you are not at the saturation point at too high a temperature.

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature without disturbance. Do not place it directly in an ice bath from a high temperature.[15][16] Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent line can help initiate crystal formation.

Table 2: Recommended Solvent Systems for Recrystallization of Piperidine HCl Salts
Solvent System (Solvent/Anti-solvent)RationaleReference
Ethanol / Diethyl EtherThe salt is soluble in hot ethanol ("good" solvent) and insoluble in diethyl ether ("poor" solvent).[13]
Isopropanol / HexanesSimilar principle, offering different polarity and boiling point characteristics.General Practice
Methanol / TolueneAnother effective combination for polar salts.General Practice
Technique 3: Purification by Column Chromatography

Chromatography is used when distillation and crystallization fail to separate impurities with very similar physicochemical properties.

Q8: My compound is streaking badly on my silica gel column. How can I get sharp bands?

A: Basic amines like this compound interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

  • Causality: This strong, irreversible, or slow-to-desorb interaction leads to significant tailing (streaking) and poor separation.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to compete for the acidic sites on the silica. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the solvent system will dramatically improve peak shape.

    • Use a Different Stationary Phase: Switch to a more inert or basic stationary phase. Basic alumina is an excellent alternative for the purification of amines.[17] Alternatively, deactivated or end-capped silica can be used.

G start Crude Amine HCl Salt dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) start->dissolve check_solution Solution Clear? dissolve->check_solution cool Allow to Cool Slowly to Room Temperature check_solution->cool Yes hot_filter Hot Gravity Filter to Remove Insolubles check_solution->hot_filter No check_crystals Crystals Formed? cool->check_crystals ice_bath Cool in Ice Bath (>15 mins) check_crystals->ice_bath Yes induce Induce Crystallization: - Scratch flask - Add seed crystal check_crystals->induce No filter Collect Crystals via Vacuum Filtration ice_bath->filter wash Wash with Cold 'Good' Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end hot_filter->cool induce->ice_bath

Caption: Workflow for troubleshooting recrystallization.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Pre-Drying: Place the crude this compound (e.g., 50 g) in a round-bottom flask. Add 5-10 g of solid KOH pellets. Stopper the flask and let it stand for at least 4 hours (overnight is preferable) with occasional swirling.[3]

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Distillation: Carefully decant the dried amine into the distillation flask, leaving the KOH pellets behind. Add a magnetic stir bar or boiling chips.

  • Execution: Begin stirring and slowly apply vacuum. Heat the flask gently using a heating mantle.

  • Fraction Collection: Discard any initial low-boiling fractions (forerun), which may contain residual solvents. Collect the main fraction at a constant temperature and pressure.

  • Shutdown: Once the distillation is complete, remove the heat source first, then allow the apparatus to cool before slowly re-introducing air to the system. Store the purified, colorless liquid under an inert atmosphere.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve crude this compound (e.g., 10 g, 78.6 mmol) in 100 mL of diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add ~40 mL of a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form.

  • Isolation: Continue stirring for 30 minutes in the ice bath. Collect the white solid by vacuum filtration. Wash the filter cake with two 20 mL portions of cold diethyl ether to remove colored, non-basic impurities.

  • Recrystallization: Transfer the crude salt to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or another suitable "good" solvent) while heating until the solid is just dissolved.[16][18]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

  • Liberation (Optional): To recover the free base, dissolve the pure salt in water, add a strong base (e.g., 50% NaOH) until the pH is >12, and extract the liberated amine into an organic solvent like diethyl ether. Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

References

Technical Support Center: Optimizing Reaction Yield for 4-Isopropylpiperidine Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions involving 4-isopropylpiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic scaffold. The bulky isopropyl group at the C4 position presents unique steric challenges that can impact reaction efficiency and yield.[1][2] This document provides in-depth, experience-driven advice to navigate these challenges, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is showing low conversion, and I'm recovering a lot of starting material. What's the primary cause?

A1: This is a classic issue often rooted in a combination of steric hindrance and reaction conditions. The 4-isopropyl group, while not directly on the reacting nitrogen, can influence the overall shape and accessibility of the molecule. However, the most common culprits are suboptimal base and solvent selection.

  • Base Selection: The base must be strong enough to deprotonate the resulting piperidinium salt that forms, regenerating the free, nucleophilic amine.[3] Without an adequate base, the reaction effectively halts after 50% conversion as the amine becomes locked as its non-nucleophilic conjugate acid.[3] For simple alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or the slightly more soluble cesium carbonate (Cs₂CO₃) are excellent starting points.[4][5][6] For less reactive systems, a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is often required.[7]

  • Solvent Choice: For SN2-type alkylations, polar aprotic solvents are strongly recommended. Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal.[5][8][9] They effectively solvate the cation of the base (e.g., K⁺) but do not form strong hydrogen bonds with the amine nucleophile, leaving it "naked" and more reactive.[9][10] Protic solvents like ethanol or water can form a solvent cage around the amine through hydrogen bonding, significantly decreasing its nucleophilicity and slowing the reaction rate.[8][9][11]

Q2: I'm observing significant amounts of a side product that I suspect is a quaternary ammonium salt. How can I prevent this over-alkylation?

A2: Over-alkylation is a common problem because the N-alkylated product is often as nucleophilic, or even more so, than the starting this compound.[12] This "runaway reaction" leads to the formation of the undesired quaternary salt.[12]

Here are the most effective strategies to promote mono-alkylation:

  • Control Stoichiometry: Use an excess of the this compound relative to the alkylating agent (e.g., 1.5 to 2 equivalents). This ensures the alkyl halide is more likely to encounter the starting amine rather than the product amine.

  • Slow Addition of Electrophile: Instead of adding the alkyl halide all at once, add it slowly to the reaction mixture over several hours using a syringe pump.[7][13] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material.[7]

  • Alternative Synthetic Routes: If over-alkylation remains problematic, consider switching to a reductive amination protocol.[12][13] This method involves reacting this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by an agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[13][14][15] This approach is highly selective for mono-alkylation and completely avoids the possibility of forming quaternary salts.[13]

Q3: My reaction is sluggish even with the right base and solvent. How can I increase the reaction rate?

A3: If your core conditions are sound, reaction rate issues often come down to the reactivity of the electrophile and temperature.

  • Increase Temperature: Modest heating (e.g., 50-80 °C) can significantly increase the rate of most N-alkylation reactions.[7] However, be cautious, as higher temperatures can also promote side reactions like elimination, especially with secondary or tertiary alkyl halides. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

Q4: I am attempting a Buchwald-Hartwig amination to form an N-aryl bond with this compound, but the yield is poor. What are the key parameters to optimize?

A4: The Buchwald-Hartwig amination is a powerful tool for N-arylation but is highly dependent on the synergy between the palladium catalyst, the ligand, the base, and the solvent.[17][18]

  • Ligand Choice: This is often the most critical parameter. The steric bulk of the this compound necessitates the use of bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or BrettPhos are specifically designed to promote the crucial reductive elimination step that forms the C-N bond.[18]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. Cesium carbonate (Cs₂CO₃) can be a milder alternative for sensitive substrates.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard.

  • Catalyst Precursor: Use a reliable palladium source such as Pd₂(dba)₃ or a pre-formed catalyst like XPhos Pd G3. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate the palladium catalyst.

Troubleshooting Guide

This workflow provides a logical path to diagnose and solve common issues in this compound substitution reactions.

TroubleshootingWorkflow start Problem: Low Yield or Incomplete Reaction q1 Is Starting Material (SM) Consumed? start->q1 a1_yes SM Consumed, but Multiple Products Formed q1->a1_yes Yes a1_no High SM Recovery, Low Conversion q1->a1_no No q2_overalk Is Quaternary Salt (Over-alkylation) Observed? a1_yes->q2_overalk q2_side Other Side Products (e.g., Elimination)? a1_yes->q2_side q3_base Is the Base Strong Enough? (e.g., K₂CO₃, DIPEA) a1_no->q3_base q2_overalk->q2_side No sol_overalk Solution: 1. Use excess piperidine. 2. Add electrophile slowly. 3. Switch to Reductive Amination. q2_overalk->sol_overalk Yes sol_elim Solution: 1. Use a less hindered base (e.g., K₂CO₃ vs. t-BuOK). 2. Lower reaction temperature. q2_side->sol_elim Yes q3_solvent Is the Solvent Polar Aprotic? (e.g., ACN, DMF) q3_base->q3_solvent Yes sol_base Action: Switch to a stronger base (e.g., K₂CO₃ -> Cs₂CO₃ or DIPEA). q3_base->sol_base No q3_reagent Is the Electrophile Reactive? (I > Br > Cl) q3_solvent->q3_reagent Yes sol_solvent Action: Switch from protic (e.g., EtOH) to aprotic solvent (e.g., ACN). q3_solvent->sol_solvent No sol_reagent Action: Switch to R-Br or R-I, or add catalytic NaI. q3_reagent->sol_reagent No

References

Technical Support Center: Navigating Side Products in 4-Isopropylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-isopropylpiperidine. This guide is designed to provide you with in-depth, field-proven insights into the common side products encountered during its chemical transformations. As a versatile building block in medicinal chemistry, understanding and controlling the side reactions of this compound is paramount for efficient and successful synthesis campaigns. This resource moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental outcomes, empowering you to troubleshoot and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when working with this compound?

The most prevalent side products in reactions involving this compound arise from three main reaction types: N-alkylation, reductive amination, and N-acylation. These include:

  • Over-alkylation Products: Formation of quaternary ammonium salts during N-alkylation reactions.

  • Enamines and their subsequent reaction products: Arising from the reaction of this compound with carbonyl compounds, particularly in reductive amination.

  • Diacylated Products: In N-acylation reactions, though less common due to steric hindrance.

  • Unreacted Starting Material: Incomplete conversion is a frequent issue, especially when dealing with sterically demanding reactants.

Troubleshooting Guides: A Deeper Dive into Common Issues

This section provides a detailed analysis of common problems, their root causes, and actionable troubleshooting strategies.

Issue 1: Formation of Quaternary Ammonium Salts in N-Alkylation Reactions

Scenario: You are performing an N-alkylation of this compound with an alkyl halide (e.g., methyl iodide) and observe a significant amount of a highly polar, water-soluble byproduct, which you suspect is the N,N-dialkyl-4-isopropylpiperidinium salt.

Over-alkylation is a common side reaction for secondary amines like this compound. The initially formed tertiary amine is still nucleophilic and can react with another equivalent of the alkylating agent to form a stable quaternary ammonium salt.[1] This is often exacerbated by:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent drives the reaction towards the quaternary salt.

  • Reaction Conditions: Higher temperatures and longer reaction times can favor the thermodynamically stable quaternary salt.

  • Base Strength: Inadequate base strength may not efficiently neutralize the acid generated during the reaction, leading to a mixture of salts.

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. A slight excess (1.05-1.1 equivalents) is often sufficient. Slow, dropwise addition of the alkylating agent to the amine solution can help maintain a low instantaneous concentration of the alkyl halide, minimizing over-alkylation.[1]

  • Choice of Base and Solvent: Employ a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing in the alkylation.[1] Aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used.

  • Monitor the Reaction Closely: Track the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further alkylation of the desired tertiary amine.

  • Purification Strategy: If over-alkylation occurs, the quaternary ammonium salt can often be removed by an aqueous workup, as it is typically highly water-soluble. The desired tertiary amine can then be extracted into an organic solvent.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound + Solvent D Slow, dropwise addition of B to A+C A->D B Alkyl Halide (1.05-1.1 eq) B->D C Non-nucleophilic Base (e.g., K2CO3) C->D E Maintain moderate temperature D->E F Monitor by TLC/GC-MS E->F G Quench reaction upon completion F->G H Aqueous wash to remove quaternary salt G->H I Extract tertiary amine H->I J Column chromatography if necessary I->J A This compound + Ketone B Iminium Ion A->B H+ C Enamine B->C D Desired Tertiary Amine B->D [H] (e.g., NaBH(OAc)3) C->B E Enamine Side Reactions (e.g., Alkylation) C->E Electrophile

References

Technical Support Center: Improving Stereoselectivity in 4-Isopropylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 4-isopropylpiperidine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for controlling the stereochemical outcome of this critical synthetic transformation. The this compound scaffold is a key structural motif in numerous pharmacologically active compounds, making stereocontrol essential for biological efficacy and safety.

This resource provides foundational knowledge through frequently asked questions, detailed troubleshooting for specific experimental issues, validated protocols, and comparative data to guide your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the basis of planning a stereoselective synthesis.

Q1: What are the primary strategies for synthesizing stereochemically pure cis- or trans-4-isopropylpiperidine?

A1: There are three main strategic approaches to achieving stereocontrol in the synthesis of this compound. The choice depends on the desired stereoisomer (cis or trans), available starting materials, and scalability requirements.

  • Stereoselective Reduction of a Pyridine Precursor: This is the most direct route, starting from commercially available 4-isopropylpyridine[1]. The primary challenge is controlling the facial selectivity of the hydrogenation. Catalytic hydrogenation of the pyridine ring typically yields a mixture of cis and trans isomers. However, by carefully selecting the catalyst (e.g., PtO₂, Rh/C), solvent, and N-protecting groups, the reaction can be biased toward one diastereomer.[2] For example, hydrogenation of substituted pyridines often leads to the cis product diastereoselectively.[2]

  • Asymmetric Synthesis via Chiral Auxiliaries: This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to an achiral precursor to direct a subsequent stereocenter-forming reaction.[3] For piperidine synthesis, a common approach is to use a phenylglycinol-derived lactam, which allows for the stereocontrolled introduction of substituents.[4][5] After the desired stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched product.[4] Carbohydrate-based auxiliaries have also been successfully employed.[6][7]

  • Catalytic Asymmetric Synthesis: This modern approach uses a chiral catalyst to create the desired stereocenters from a prochiral substrate, such as a tetrahydropyridine intermediate. This strategy is highly atom-economical and efficient.[8] Methods like rhodium-catalyzed asymmetric hydrogenation or organocatalytic domino reactions can produce polysubstituted piperidines with excellent enantioselectivity (ee) and diastereoselectivity (dr).[9][10][11]

Synthesis_Strategies cluster_0 Primary Strategies Start Prochiral Precursor (e.g., 4-Isopropylpyridine) Strategy1 Diastereoselective Reduction Start->Strategy1 H₂, Catalyst Strategy2 Chiral Auxiliary Approach Start->Strategy2 Attach Auxiliary Strategy3 Catalytic Asymmetric Synthesis Start->Strategy3 Chiral Catalyst End Stereodefined This compound Strategy1->End Strategy2->End Cleave Auxiliary Strategy3->End

Caption: Core strategies for stereoselective synthesis.

Q2: How do I choose between a chiral auxiliary approach and a catalytic asymmetric method?

A2: The decision involves a trade-off between development time, cost, scalability, and atom economy.

  • Chiral Auxiliary Methods are often reliable and benefit from a vast body of literature, making them predictable. They are excellent for establishing proof-of-concept on a small scale. However, they are stoichiometrically driven, requiring at least one equivalent of the (often expensive) auxiliary. The necessary attachment and cleavage steps add to the overall step count and reduce the overall yield, making this approach less atom-economical and potentially difficult to scale.[8]

  • Catalytic Asymmetric Methods are more modern and highly efficient.[8] They require only a small amount of a chiral catalyst to generate large quantities of the product, making them ideal for large-scale synthesis. These methods have a higher atom economy and fewer synthetic steps.[8] The main drawback is that significant screening of catalysts, ligands, and reaction conditions may be necessary to find an optimal system, which can be time-consuming and resource-intensive during initial development.

Q3: What are the most common precursors for the synthesis of this compound?

A3: The most common starting material is 4-isopropylpyridine . It is commercially available and can be directly reduced to the piperidine ring.[1] For more complex catalytic cycles, N-activated pyridinium salts are often used. These salts are more electrophilic and reactive towards nucleophilic addition, which can be a key step in building the substituted ring.[12] Other advanced methods may construct the piperidine ring from acyclic amine precursors through catalytic C-H functionalization, offering a completely different synthetic disconnection.[13]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low Diastereoselectivity during Catalytic Hydrogenation of 4-Isopropylpyridine.

  • Question: "My catalytic hydrogenation of 4-isopropylpyridine using Pd/C in ethanol gives a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity to favor the cis isomer?"

  • Answer: Achieving high diastereoselectivity in the reduction of a substituted pyridine is a common challenge. The cis isomer is often the thermodynamic product, but reaction conditions can be tuned to enhance its formation significantly.

    • Catalyst Choice: Palladium on carbon (Pd/C) is often not selective. Platinum-based catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) are frequently reported to give higher cis selectivity in the hydrogenation of substituted pyridines.[2] Rhodium on alumina (Rh/Al₂O₃) is another alternative to screen.

    • Solvent and Acidity: The reaction medium plays a crucial role. Performing the hydrogenation in an acidic medium (e.g., ethanol with acetic acid or HCl) is critical. Protonation of the nitrogen atom leads to the pyridinium ion, which alters the conformation of the ring on the catalyst surface, favoring hydrogen addition from the less hindered face to yield the cis product.

    • N-Protection Strategy: If direct hydrogenation is unsuccessful, consider a two-step approach. First, perform a partial reduction of the pyridine to the tetrahydropyridine intermediate using a reagent like NaBH₄ on an N-activated pyridinium salt.[14] Then, protect the nitrogen (e.g., as a Boc-carbamate). The bulky N-Boc group can effectively direct the subsequent hydrogenation to favor one diastereomer.

    • Temperature and Pressure: Lowering the reaction temperature can sometimes increase selectivity by favoring the transition state with the lowest activation energy. Experiment with a range of hydrogen pressures (e.g., 50 psi to 500 psi), as this can influence the kinetics and catalyst behavior.

Troubleshooting_Diastereoselectivity Problem Low Diastereoselectivity (cis:trans ≈ 1:1) Cause1 Sub-optimal Catalyst (e.g., Pd/C) Problem->Cause1 Cause2 Neutral Reaction Medium Problem->Cause2 Cause3 Uncontrolled Kinetics Problem->Cause3 Solution1 Switch to PtO₂ or Rh-based catalyst Cause1->Solution1 Solution2 Add Acetic Acid or HCl Cause2->Solution2 Solution3 Lower Temperature & Optimize Pressure Cause3->Solution3

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Poor Enantiomeric Excess (ee) in an Asymmetric Reaction.

  • Question: "I am attempting an asymmetric synthesis of a piperidine derivative using a chiral catalyst, but the enantiomeric excess (ee) is consistently below 50%. What factors should I investigate?"

  • Answer: Low enantioselectivity in a catalytic asymmetric reaction points to an issue with the chiral environment during the key bond-forming step.

    • Ligand-Metal Combination: The chiral ligand is the most critical component. Ensure the ligand is of high purity (>99% ee). The electronic and steric properties of the ligand must be well-matched to the metal center and the substrate. It is often necessary to screen a library of ligands (e.g., different chiral diphosphine or diamine ligands for Rh or Ru catalysts) to find the optimal choice.[9][15]

    • Solvent Effects: The solvent can significantly influence the catalyst's conformation and activity. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, methanol). Sometimes, a non-coordinating solvent is best to avoid competition with the substrate for binding to the metal center.

    • Catalyst Poisons: Trace impurities can inhibit or destroy the catalyst, leading to a dominant, non-selective background reaction. Ensure all reagents and solvents are rigorously purified and dried. Common poisons include water, oxygen, sulfur compounds, and coordinating species. Running the reaction under a strictly inert atmosphere (N₂ or Ar) is essential.

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature generally increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states. Attempt the reaction at 0 °C, -20 °C, or even -78 °C.

Problem 3: Inconsistent Diastereoselectivity with a Chiral Auxiliary.

  • Question: "The diastereoselectivity of my alkylation step using a phenylglycinol-derived auxiliary is not reproducible, varying from 70:30 to 95:5 dr. What could be the cause?"

  • Answer: Reproducibility issues with chiral auxiliaries often stem from subtle variations in reaction setup and execution, particularly during the formation of a key intermediate like an enolate.

    • Enolate Formation Conditions: The choice of base (e.g., LDA, LiHMDS), addition temperature, and aging time are critical for forming a single, well-defined enolate geometry. Ensure the base is freshly prepared or titrated. The addition of the base should be done slowly at a low temperature (typically -78 °C) to prevent side reactions.

    • Strictly Anhydrous Conditions: Water is detrimental. It can quench the enolate, leading to starting material recovery and inconsistent results. Flame-dry all glassware, use freshly distilled anhydrous solvents, and perform all transfers under an inert atmosphere.

    • Purity of Reagents: Ensure the chiral auxiliary and the substrate are pure. Impurities can interfere with the reaction. The electrophile used in the alkylation must also be of high quality.

    • Equilibration: After the addition of the electrophile, the product ratio can sometimes change if the reaction is allowed to warm too quickly or stir for too long, especially if the newly formed stereocenter is acidic. Quench the reaction at low temperature once complete (as determined by TLC or LC-MS).

Section 3: Key Experimental Protocols

The following protocols are representative procedures based on established methodologies. They should be adapted and optimized for specific substrates.

Protocol 1: Diastereoselective Catalytic Hydrogenation of 4-Isopropylpyridine

This protocol aims to produce cis-4-isopropylpiperidine hydrochloride with high diastereoselectivity.

  • Setup: To a high-pressure reaction vessel (e.g., a Parr shaker apparatus) add 4-isopropylpyridine (1.0 eq), Platinum(IV) oxide (PtO₂, 0.05 eq), and ethanol (0.2 M).

  • Acidification: Add concentrated hydrochloric acid (1.1 eq) dropwise to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 500 psi.

  • Reaction: Heat the mixture to 60 °C and shake vigorously for 24-48 hours, monitoring the reaction by GC-MS.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude hydrochloride salt. Recrystallization from ethanol/ether can be performed for further purification. The cis/trans ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Asymmetric Synthesis using a Phenylglycinol-Derived Auxiliary

This protocol describes the diastereoselective alkylation of a bicyclic lactam, a key step in synthesizing a 2-substituted piperidine derivative.[5] This can be adapted for other positions.

Auxiliary_Workflow Step1 1. Form Lactam (Substrate + Phenylglycinol) Step2 2. Deprotonation (LDA, -78°C) Step1->Step2 Step3 3. Diastereoselective Alkylation (Add Electrophile, R-X) Step2->Step3 Step4 4. Auxiliary Cleavage (e.g., LiAlH₄) Step3->Step4 Product Chiral Piperidine Step4->Product

Caption: General workflow for a chiral auxiliary approach.

  • Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the phenylglycinol-derived bicyclic lactam (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add freshly prepared lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add a solution of the desired electrophile (e.g., methyl iodide, 1.5 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the diastereomerically enriched alkylated lactam.

  • Auxiliary Cleavage: The auxiliary can be reductively cleaved using a reagent like LiAlH₄ to yield the target chiral piperidine.[5]

Section 4: Data Summary Tables

Table 1: Comparison of Reported Methods for Stereoselective Piperidine Synthesis

MethodSubstrate TypeCatalyst/AuxiliaryKey FeaturesTypical ee/drReference
Asymmetric HydrogenationTetrahydropyridineChiral Ru-Diamine ComplexHigh efficiency, broad scope>99% ee, 92:8 dr[9]
Chiral AuxiliaryBicyclic LactamPhenylglycinolReliable, predictable>9:1 dr[5]
OrganocatalysisAldehyde, NitroolefinChiral SquaramideForms multiple stereocenters>93% ee, >20:1 dr[10][11]
Decarboxylative AlkylationAllyl Enol CarbonatePd-Catalyst / Chiral LigandConstructs aza-quaternary centers90-91% ee[16]

Table 2: Influence of Conditions on Diastereoselective Reduction of Substituted Pyridines

SubstrateCatalystSolvent/AdditiveTemp (°C)Product Ratio (cis:trans)Reference
3,5-Lutidine10% Pd/CEthanolRT30:70[2]
3,5-Lutidine10% PtO₂EthanolRT60:40[2]
N-Boc-2-methylpiperidine10% Pd/CAcetic AcidRT>95:5 (cis major)[2] (Implied)

References

storage and handling recommendations for 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Isopropylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this versatile organic compound. This guide moves beyond simple procedural lists to explain the scientific principles behind our recommendations, ensuring a culture of safety and experimental success in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary concerns are its potential to cause skin irritation, serious eye damage, and respiratory irritation.[1][2] It is designated as a combustible solid, indicating it can burn. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive hazard information before handling this compound.

Q2: I've noticed the color of my this compound has changed from colorless to a pale yellow. Is it still usable?

A2: this compound should be a colorless to almost clear liquid.[3] A change in color to pale yellow may indicate degradation or the presence of impurities, which could arise from improper storage, such as exposure to air or light over time. While a slight discoloration might not always affect its utility in every application, it is a sign of a potential change in purity. For sensitive applications, such as in pharmaceutical development, it is highly recommended to re-analyze the material for purity before use or to use a fresh, unopened stock.

Q3: Can I store this compound at room temperature?

A3: While some suppliers suggest storing this compound at room temperature (RT), the best practice for long-term storage is in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][3] For analogous compounds like 1-Isopropyl-piperidin-4-ylamine, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended to maintain purity and stability.[4][5] Given its chemical nature, minimizing exposure to atmospheric conditions is key to preserving its quality.

Q4: What are the immediate first aid measures in case of accidental exposure to this compound?

A4: Due to its hazardous nature, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes.[1] Remove any contaminated clothing and shoes, and wash them before reuse.[1]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, making sure to hold the eyelids open.[1] It is crucial to seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]

In all instances of exposure, it is imperative to consult a physician and provide them with the Safety Data Sheet (SDS) for this compound.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Inconsistent reaction yields Degraded this compound This compound can degrade over time, especially if not stored under an inert atmosphere. This can introduce impurities that may interfere with your reaction. Solution: Use a fresh bottle of this compound or purify the existing stock. Confirm the purity using a suitable analytical method like Gas Chromatography (GC).[3]
Precipitate formation upon mixing with other reagents Incompatibility This compound is a base and can react exothermically with acids.[6] It may also be incompatible with strong oxidizing agents. Solution: Before mixing, always check the compatibility of this compound with other reagents. Conduct a small-scale test to observe any potential reactions. Avoid mixing with strong acids, oxidizing agents, and other incompatible materials as listed in the SDS.
Visible fumes when handling High vapor pressure and inadequate ventilation This compound has a boiling point of 171 °C, and while not extremely volatile, vapors can be present, especially if handled outside of a fume hood.[3] These vapors can cause respiratory irritation.[1] Solution: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7]

Quantitative Data Summary

Property Value Source
Molecular Formula C₈H₁₇N[3][8]
Molecular Weight 127.23 g/mol [3][8]
Appearance Colorless to almost clear liquid[3]
Boiling Point 171 °C[3]
Density 0.86 g/cm³[3]
Storage Temperature Room Temperature (short-term); Cool, dry place (long-term)[1][3]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][7][9]

  • Dispensing: Ground the container when transferring the liquid to prevent static discharge, which could be an ignition source.[10] Use only non-sparking tools.[10]

  • Container Sealing: After dispensing, securely close the container to prevent exposure to air and moisture.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]

Protocol 2: Chemical Spill Cleanup for this compound

This protocol is for minor spills that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and follow your institution's emergency procedures.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[11][12]

  • Evacuate and Ventilate: If necessary, evacuate the immediate area. Ensure adequate ventilation to disperse any vapors.[13][14]

  • Don PPE: Put on the appropriate PPE, including respiratory protection if vapors are significant.[9][11]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[13][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.[14]

  • Absorb the Spill: Apply the absorbent material starting from the outside of the spill and working inwards to prevent spreading.[11][12]

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[11][13]

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution (check for compatibility first) and then with soap and water.[11] Collect all cleaning materials in the same hazardous waste container.

  • Dispose of Waste: Dispose of the hazardous waste according to your institution's and local regulations.[1][15]

  • Restock: Replenish any used items from the spill kit.[11][12]

Visual Workflow: Chemical Spill Response

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Secure Area Start->Alert Immediate Action Assess Assess Severity (Minor vs. Major) Evacuate Evacuate Area Call Emergency Services Assess->Evacuate Major Spill DonPPE Don Appropriate PPE Assess->DonPPE Minor Spill Alert->Assess Report Report Incident & Restock Kit Evacuate->Report Contain Contain Spill (Use inert absorbent) DonPPE->Contain Absorb Absorb Spill (Outside to inside) Contain->Absorb Collect Collect Waste (Labeled container) Absorb->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Dispose->Report End Response Complete Report->End

Caption: Logical workflow for a chemical spill response.

References

overcoming low enantioselectivity in asymmetric synthesis of piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the asymmetric synthesis of the piperidine core. Piperidine scaffolds are ubiquitous in pharmaceuticals and natural products, making their enantioselective synthesis a critical endeavor in modern organic chemistry.[1][2][3] However, achieving high enantioselectivity can be a significant challenge, often plagued by subtle experimental variables that can drastically impact the stereochemical outcome of a reaction.

This guide is designed to serve as a first line of support for researchers encountering suboptimal enantiomeric excess (ee) in their reactions. It is structured as a series of troubleshooting questions and detailed answers, reflecting the problem-solving approach used by experienced chemists. We will delve into the causality behind common issues and provide actionable protocols to get your synthesis back on track.

Part 1: Troubleshooting Guide - Overcoming Low Enantioselectivity

This section addresses the most common issues encountered during the asymmetric synthesis of piperidines. The questions are framed to mirror the thought process of a researcher at the bench.

Q1: My enantiomeric excess (ee) is low or nonexistent. Where do I even begin to troubleshoot?

This is the most common and often most frustrating issue. A low ee points to a fundamental problem in the transfer of chirality during the reaction. Before diving into complex modifications, it's crucial to verify the basics of your experimental setup. This systematic approach saves time and resources.[4]

Initial Diagnostic Checklist:

  • Reagent and Solvent Purity:

    • Catalyst/Ligand Integrity: Have you confirmed the enantiomeric purity of your chiral catalyst or ligand? Impurities can act as catalysts for the racemic background reaction. For sensitive catalysts, were they handled under strictly anhydrous and anaerobic conditions?

    • Solvent Quality: Are your solvents truly anhydrous? Trace amounts of water can hydrolyze catalysts or interfere with the formation of the active chiral complex.[4] Always use freshly distilled, anhydrous solvents or solvents from a commercial purification system.

    • Substrate Purity: Are you certain of the purity of your starting materials (e.g., pyridinium salts, imines, dienes)? Unseen impurities can poison the catalyst or compete in the reaction.

  • Reaction Conditions:

    • Temperature Control: Is your reaction temperature being accurately monitored and maintained? Many asymmetric reactions are highly sensitive to temperature fluctuations.[4] A seemingly small deviation can lead to a significant drop in ee. Use an internal thermometer rather than relying on the bath temperature.

    • Atmosphere: Is your reaction truly under an inert atmosphere (Argon or Nitrogen)? Oxygen can degrade sensitive organometallic catalysts and ligands. Ensure your glassware is oven-dried and the system is properly purged.[4]

  • Stoichiometry and Concentration:

    • Catalyst Loading: Have you accurately measured your catalyst loading? An incorrect loading can alter the reaction kinetics and impact selectivity.[4]

    • Concentration: Is the reaction concentration optimal? In some cases, higher or lower concentrations can favor the desired chiral pathway.

  • Logical Workflow for Initial Troubleshooting

    The following diagram outlines a decision-making process for your initial troubleshooting steps.

    Troubleshooting_Workflow start Low ee Observed check_purity Verify Purity of All Components (Catalyst, Ligand, Substrate, Solvent) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_conditions Confirm Rigorous Control of Reaction Conditions (Temp, Atmosphere, Stoichiometry) conditions_ok Conditions Confirmed check_conditions->conditions_ok purity_ok->check_conditions Purity OK fix_purity Purify/Replace Reagents & Solvents. Re-run Experiment. purity_ok->fix_purity Impurity Found fix_conditions Optimize Conditions (e.g., Lower Temp). Re-run Experiment. conditions_ok->fix_conditions Deviation Found reassess Re-evaluate Reaction Parameters (Catalyst, Ligand, Solvent System) conditions_ok->reassess Conditions OK fix_purity->start fix_conditions->start

    Caption: Initial troubleshooting workflow for low enantioselectivity.

Q2: I've confirmed my setup is pristine, but my ee is still low. How does temperature specifically affect my reaction, and what should I try?

Lowering the reaction temperature is one of the most effective initial strategies to improve enantioselectivity.[4]

  • The Scientific Rationale: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states determines the enantiomeric ratio of the product. Lowering the temperature increases the impact of this energy difference, thereby amplifying the selectivity for the lower-energy transition state that leads to the major enantiomer.

  • Practical Steps:

    • Systematic Screening: Screen a range of lower temperatures. If your reaction was run at room temperature, try 0 °C, -20 °C, -40 °C, and -78 °C.[4]

    • Monitoring: Be aware that lowering the temperature will also decrease the reaction rate. You will need to monitor the reaction for a longer period to achieve full conversion.

    • Solvent Considerations: Ensure your solvent remains liquid and effective at the tested temperatures. For example, dichloromethane freezes at -96.7 °C, while toluene freezes at -95 °C, making them suitable for most low-temperature reactions.

Q3: My reaction involves an N-activated pyridine (e.g., a pyridinium salt). Why is this activation necessary, and how does it influence enantioselectivity?

The direct asymmetric hydrogenation of the highly stable aromatic pyridine ring is notoriously difficult.[5] The pyridine nitrogen can act as a poison by strongly coordinating to the metal catalyst, deactivating it.[6]

  • Mechanism of Activation: Converting pyridine to a pyridinium salt (e.g., N-benzyl or N-acyl pyridinium) serves two main purposes:

    • Reduces Aromaticity: It disrupts the aromatic stabilization energy, making the ring more susceptible to reduction.[6]

    • Prevents Catalyst Poisoning: The quaternized nitrogen has a reduced ability to coordinate with and poison the metal center of the catalyst.[5][6]

  • Impact on Enantioselectivity: The nature of the activating group on the nitrogen is crucial. It becomes part of the chiral environment during the hydrogenation step. Changing the steric and electronic properties of this group can significantly influence how the substrate docks with the chiral catalyst, thereby affecting the facial selectivity of hydride delivery.

  • Troubleshooting Tip: If you are experiencing low ee in the hydrogenation of a pyridinium salt, consider screening different N-substituents. For example, an N-benzyl group can be replaced with a more sterically demanding group or one with different electronic properties to probe its effect on the transition state assembly.

Q4: I am using a common catalytic system (e.g., Rh- or Ir-based) for hydrogenation. How do I choose the right ligand, and what do I do if my current one is underperforming?

The chiral ligand is the heart of the asymmetric catalyst; it is the primary source of stereochemical information. If your ee is low, ligand screening is a logical next step.

  • Ligand Classes: For piperidine synthesis via hydrogenation, common ligand classes include chiral bisphosphines (e.g., BINAP derivatives like SEGPHOS) and P,N-ligands (e.g., BoQPhos).[7][8]

  • The Principle of "Ligand Tuning": The steric and electronic properties of the ligand create a specific three-dimensional chiral pocket around the metal center. This pocket dictates how the substrate can bind, favoring one orientation and thus one enantiomeric product. "Tuning" involves systematically modifying the ligand's structure to improve this selectivity. For instance, adding bulky groups can increase steric repulsion to disfavor one transition state, while modifying electronic properties can affect the metal's reactivity.[8]

  • Troubleshooting and Optimization Data: The following table illustrates how ligand choice dramatically affects the outcome of a Rh-catalyzed asymmetric carbometalation to form a tetrahydropyridine intermediate.

    EntryCatalyst SystemLigandYield (%)ee (%)
    1[Rh(cod)(OH)]₂(S)-Segphos 8196
    2[Rh(cod)(OH)]₂(S)-BINAP7592
    3[Rh(cod)(OH)]₂(S)-Tol-BINAP6885
    4[Rh(cod)(OH)]₂(S)-Xyl-BINAP5578

    Data adapted from a study on the synthesis of 3-substituted piperidines.[7] This data clearly shows that while several ligands from the BINAP family provide good to excellent enantioselectivity, (S)-Segphos was optimal for this specific transformation, highlighting the importance of screening.[7]

Q5: I'm attempting an organocatalytic aza-Diels-Alder reaction. What are the key parameters that control enantioselectivity in this system?

Organocatalytic aza-Diels-Alder reactions are powerful tools for constructing piperidine rings.[9][10] They often rely on chiral Brønsted acids (like phosphoric acids) or aminocatalysts to activate the substrates.

  • Mechanism of Chiral Induction: A chiral phosphoric acid, for example, can activate an imine by forming a chiral hydrogen-bonding complex. This complex then reacts with a diene. The bulky substituents on the catalyst create a sterically defined environment that shields one face of the imine, directing the diene to attack from the opposite face, thus controlling the stereochemistry.[11]

  • Common Causes of Low Enantioselectivity:

    • Background Reaction: The uncatalyzed (racemic) Diels-Alder reaction may be competing with the desired catalytic cycle. Lowering the temperature can often suppress this background reaction more than the catalyzed one.

    • Catalyst Activation: The catalyst must effectively engage with the substrate. The acidity of the Brønsted acid and the basicity of the substrate are critical.

    • Solvent Effects: The solvent can play a crucial role in mediating the hydrogen-bonding interactions. A screen of non-coordinating solvents like toluene, dichloromethane, and ethers is often necessary.[4]

  • Troubleshooting Workflow for Organocatalytic Reactions

    Organocatalysis_Workflow start Low ee in Aza-Diels-Alder temp_screen Screen Lower Temperatures (e.g., RT, 0°C, -20°C) to Suppress Background Reaction start->temp_screen temp_ok Temperature Optimized temp_screen->temp_ok solvent_screen Screen Solvents (Toluene, CH2Cl2, Ethers) to Optimize H-Bonding solvent_ok Solvent Optimized solvent_screen->solvent_ok catalyst_screen Screen Catalyst Variants (Vary Steric Bulk on Chiral Scaffold) catalyst_ok Catalyst Optimized catalyst_screen->catalyst_ok temp_ok->solvent_screen solvent_ok->catalyst_screen success High ee Achieved catalyst_ok->success

    Caption: Optimization workflow for an organocatalytic aza-Diels-Alder reaction.

Part 2: Key Experimental Protocols

Here we provide a generalized, step-by-step protocol for a common reaction type used in piperidine synthesis. This should be adapted based on the specific substrates and catalysts cited in the literature.

Protocol: General Procedure for a Test Reaction in Asymmetric Hydrogenation of a Pyridinium Salt

This protocol outlines the setup for a small-scale test reaction to screen conditions.

Materials:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Inert gas line (Argon or Nitrogen).

  • Anhydrous, degassed solvent (e.g., Methanol, THF, or Dichloromethane).

  • Pyridinium salt substrate.

  • Iridium or Rhodium precursor (e.g., [Ir(COD)Cl]₂).

  • Chiral ligand (e.g., (S,S)-MeO-BoQPhos).

  • Hydrogen gas source (balloon or cylinder with regulator).

Procedure:

  • Glassware Preparation: Ensure the reaction flask is rigorously dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas.

  • Catalyst Pre-formation (if required): In the Schlenk flask under inert atmosphere, dissolve the metal precursor (e.g., [Ir(COD)Cl]₂, 1 mol%) and the chiral ligand (e.g., 2.2 mol%) in a portion of the anhydrous, degassed solvent.

  • Stirring: Allow the catalyst solution to stir at room temperature for 15-30 minutes. A color change is often observed as the active catalyst forms.

  • Substrate Addition: Add the pyridinium salt substrate (1.0 equivalent) to the flask. This can be done as a solid if the flask is quickly sealed and purged, or as a solution in the same anhydrous solvent.

  • Atmosphere Exchange: Purge the flask with hydrogen gas by evacuating and backfilling with H₂ three times.

  • Pressurization: Inflate a balloon with H₂ and attach it to the flask, or set the desired pressure using a regulator.

  • Reaction: Place the flask in a thermostatically controlled bath at the desired temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture in vacuo.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified piperidine product using chiral HPLC or SFC.

Part 3: Frequently Asked Questions (FAQs)

Q: Can biocatalysis be used to overcome enantioselectivity issues? A: Yes, biocatalysis is a powerful, emerging strategy. Enzymes like transaminases and reductases can offer exquisite stereocontrol.[12] For instance, a hybrid bio-organocatalytic cascade using a transaminase has been reported for the synthesis of 2-substituted piperidines.[12] This approach can be particularly useful when traditional small-molecule catalysts fail.

Q: My substrate has multiple functional groups. Could this be the problem? A: Absolutely. Certain functional groups (e.g., unprotected amines, thiols, or even some heterocycles) can coordinate to the metal center of a catalyst and inhibit or poison it.[5] If you suspect this is the case, you may need to use a protecting group strategy for the interfering functionality, or switch to a catalytic system known to be tolerant of a wider range of functional groups.

Q: What is the difference between a concerted and a stepwise mechanism in aza-Diels-Alder reactions, and how does it affect stereochemistry? A: A concerted [4+2] cycloaddition is a single step where both new sigma bonds form simultaneously. This mechanism is often highly stereospecific. However, many reactions termed "aza-Diels-Alder" actually proceed through a stepwise Mannich-Michael pathway, especially with electron-rich dienes.[9][10][13] In a stepwise mechanism, the stereochemistry is determined at the second, ring-closing step, which can sometimes allow for loss of stereochemical information if the intermediate can isomerize. Understanding the likely mechanism for your specific system is key to troubleshooting.

References

Technical Support Center: Strategies for Isomeric Purity in 4-Isopropyl-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that achieving high isomeric purity is paramount, particularly in pharmaceutical applications where even minor impurities can have significant biological consequences. The synthesis of 4-isopropyl-substituted compounds, a common motif in many active pharmaceutical ingredients (APIs), frequently presents a frustrating challenge: the co-formation of ortho- and meta-isomers.

This guide is structured to move from the foundational chemistry of why these impurities form to actionable strategies for their prevention and removal. We will explore both synthetic optimization and post-synthesis purification, providing not just protocols, but the causal logic behind them. Our goal is to empower you to troubleshoot effectively and achieve the highest possible purity for your target compound.

Part 1: The Root of the Problem — Understanding Isomer Formation

Q: I'm performing a Friedel-Crafts isopropylation and getting a mixture of ortho-, meta-, and para-isomers. Why can't I get just the clean 4-isopropyl product?

A: This is a classic challenge rooted in the mechanism of Electrophilic Aromatic Substitution (EAS), the family of reactions to which the Friedel-Crafts alkylation belongs.[1] The outcome is a battle between electronics and sterics, often influenced by reaction conditions.

  • Electronic Effects: The substituent already present on your aromatic ring dictates where the incoming electrophile (the isopropyl group) is likely to add.

    • Activating Groups (e.g., -OH, -OR, -CH₃): These groups are ortho, para-directing. They donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) that forms when the electrophile attacks at the ortho and para positions.

    • Deactivating Groups (e.g., -NO₂, -CN, -C=O): These groups are generally meta-directing. They withdraw electron density, making the ortho and para positions even more electron-poor and directing the attack to the relatively less deactivated meta position.

  • Steric Hindrance: The isopropyl group is sterically bulky. Even with an ortho, para-directing group, it will face significant physical hindrance when trying to attack the ortho position, which is adjacent to the existing substituent. The para position is unhindered, making it a more accessible target.

  • Carbocation Rearrangements: While less of an issue when using an isopropylating agent (which forms a relatively stable secondary carbocation), Friedel-Crafts alkylations are notorious for carbocation rearrangements where a less stable carbocation rearranges to a more stable one before attacking the ring.[2][3][4]

The result is typically a mixture, with the para-isomer (4-isopropyl) often favored due to reduced steric hindrance, but significant amounts of the ortho-isomer are common, especially with highly activating directing groups.

Part 2: Strategic Synthesis — Minimizing Impurities at the Source

Controlling the regioselectivity of the reaction is the most effective way to minimize impurities. This involves carefully selecting your reaction parameters and, in some cases, choosing an alternative synthetic pathway.

Q: How can I optimize my Friedel-Crafts alkylation to maximize the yield of the 4-isopropyl (para) isomer?

A: Optimizing for para-selectivity involves manipulating the reaction conditions to exploit the subtle energetic differences between the pathways leading to the different isomers.

1. Catalyst Selection: Move Beyond Traditional Lewis Acids

The choice of catalyst is critical. While strong Lewis acids like AlCl₃ are traditional, they can be aggressive and lead to poor selectivity and side reactions.

  • Shape-Selective Catalysts (Zeolites): Solid acid catalysts like zeolites are microporous materials. Their internal channel structure can create a sterically constrained environment that preferentially allows the formation of the linear, less bulky para-isomer while inhibiting the formation of the bulkier ortho-isomer. This is a powerful strategy for industrial applications.[1][5]

  • Milder Lewis Acids: Using milder Lewis acids (e.g., FeCl₃, ZnCl₂) can sometimes improve selectivity by reducing the overall reactivity and allowing steric factors to dominate more effectively.

2. Temperature Control: Kinetic vs. Thermodynamic Products

Temperature governs the energy of the system and can dictate which product dominates.[6]

  • Low Temperatures (e.g., 0 °C): Generally favor the kinetically controlled product—the one that forms the fastest. In many cases, this can increase the proportion of the para-isomer because the activation energy for attacking the sterically unhindered para position is lower.

  • High Temperatures: Can lead to the thermodynamically controlled product distribution. At higher temperatures, the alkylation can become reversible, allowing the initially formed isomers to rearrange to the most stable product. Often, the para-isomer is the most thermodynamically stable due to minimized steric repulsion between the substituents. However, excessively high temperatures can also lead to undesired side reactions.

3. Solvent Polarity

The solvent can influence the stability of the reaction intermediates and transition states.

  • Non-polar Solvents (e.g., Carbon Disulfide, Dichloromethane): These solvents are often used to favor kinetic product formation.[6]

  • Polar Solvents (e.g., Nitrobenzene): Can sometimes promote the formation of the thermodynamically more stable isomer.[6]

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Isomer Distribution (Ortho / Meta / Para)Reference
ToluenePropyleneH-ZSM-5 (Zeolite)250Low ortho, high para selectivity[5]
TolueneIsopropyl ChlorideAlCl₃054% / 17% / 29%[7]
TolueneIsopropyl ChlorideAlCl₃253% / 69% / 28%[7]
BenzenePropyleneUSY (Zeolite)180High conversion and selectivity for Cumene (Isopropylbenzene)[5]
Q: The Friedel-Crafts alkylation is still giving me a messy mixture. Are there alternative synthetic routes to get clean 4-isopropyl compounds?

A: Absolutely. When direct alkylation fails to provide the required purity, indirect methods are superior. The most common and reliable alternative is the Friedel-Crafts Acylation followed by Reduction .

Workflow: Acylation-Reduction Pathway

  • Friedel-Crafts Acylation: React the aromatic ring with an acyl halide (e.g., acetyl chloride) or anhydride in the presence of a Lewis acid (AlCl₃ is common here).[1] This forms a ketone (e.g., a 4-acetyl-substituted compound).

    • Key Advantage: The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[3] Furthermore, the product ketone is deactivated towards further substitution, preventing poly-acylation. This makes the reaction much cleaner than alkylation. The bulky acyl group strongly favors para-substitution.

  • Reduction: The resulting ketone is then reduced to the desired alkyl group. Common methods include:

    • Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

    • Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base (like KOH) at high temperatures.

Other strategies include starting with a molecule that already has the desired para-substitution pattern, such as using p-cymene (4-isopropyltoluene) and modifying the methyl group.[8][9]

Below is a decision tree to help guide your choice of synthetic strategy.

G start Goal: Synthesize 4-Isopropyl Compound check_purity Is >98% isomeric purity required? start->check_purity check_fc Is direct Friedel-Crafts Alkylation feasible? check_purity->check_fc Yes optimize_fc Optimize F-C Alkylation: - Use Zeolite Catalyst - Control Temperature (Low) - Use Non-polar Solvent check_purity->optimize_fc No check_fc->optimize_fc Yes / Substrate is simple use_acylation Use Friedel-Crafts Acylation followed by Reduction (Clemmensen or Wolff-Kishner) check_fc->use_acylation No / Mixture is likely other_routes Consider alternative routes: - Start from p-cymene - Cross-coupling strategies check_fc->other_routes F-C fails end_mod_purity Moderate Purity Path optimize_fc->end_mod_purity end_high_purity High Purity Path use_acylation->end_high_purity other_routes->end_high_purity

Caption: Decision tree for selecting a synthetic route.

Part 3: Post-Synthesis Troubleshooting — Purification & Analysis

Even with an optimized synthesis, you may still have a product containing isomeric impurities. The next step is to effectively separate and quantify them.

Q: My reaction produced a 90:10 mixture of the para- and ortho-isomers. What's the best way to purify my 4-isopropyl product?

A: Separating positional isomers is challenging because they often have very similar polarities and boiling points.[10] The choice of technique depends on the scale of your reaction and the physical properties of your compound.

1. Recrystallization

If your desired 4-isopropyl product is a solid, this should always be your first attempt. It is the most cost-effective and scalable purification method.

  • Principle: The desired isomer and the impurities will have different solubilities in a given solvent system. The goal is to find a solvent where your product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or very insoluble at all temperatures.

  • Troubleshooting: If a single solvent doesn't work, try a binary solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not). Success is highly dependent on the specific compound and impurities.

2. Chromatographic Separation

When recrystallization is ineffective, chromatography is the primary alternative. However, standard silica gel flash chromatography is often insufficient for resolving positional isomers.[10]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most powerful technique for isomer separation.

    • Column Choice: Standard C18 columns can work, but specialized phases that offer different selectivity, such as Phenyl-Hexyl or Biphenyl columns, are often superior for separating aromatic compounds.[11][12] These phases provide π-π interactions that can better differentiate the subtle structural differences between isomers.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and is an excellent, often superior, alternative to HPLC for isomer separation. It provides high resolution and is faster and more environmentally friendly than HPLC.[13][14]

TechniqueResolution for IsomersTypical ScaleCost per SampleKey Advantage
Flash Chromatography Low to Moderatemg to kgLowHigh capacity, low cost
Preparative HPLC High to Very Highmg to gHighExcellent resolving power for difficult separations[10]
Supercritical Fluid Chromatography (SFC) Very Highmg to kgModerateFast, high resolution, reduced solvent waste[15]
Q: How can I accurately determine the isomeric ratio in my crude material and final product?

A: Accurate quantification is essential to guide your purification strategy and validate your final product.

  • ¹H NMR Spectroscopy: This is often the fastest and easiest method. The aromatic protons of the ortho-, meta-, and para-isomers will have distinct chemical shifts and splitting patterns due to their different symmetry and proximity to the substituents.[16] For a para-disubstituted ring, you will typically see a characteristic pair of doublets (an AA'BB' system). Ortho and meta patterns are more complex but are reproducibly different. Integration of the unique signals for each isomer allows for direct calculation of their ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC is an excellent tool. The isomers will have slightly different retention times on the GC column. The mass spectrometer will confirm that the separating peaks have the same mass (as expected for isomers). The peak area from the chromatogram can be used to determine the isomeric ratio.[17]

  • High-Performance Liquid Chromatography (HPLC): Using an analytical version of the columns mentioned above (e.g., Biphenyl), you can develop a method to separate the isomers.[11][18][19] Quantification is done by integrating the peak areas from a UV or other detector.

G start Crude Product (Isomeric Mixture) analyze Analyze Ratio (1H NMR or GC-MS) start->analyze check_solid Is product a solid? analyze->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes chromatography Purify via Chromatography (Prep-HPLC or SFC) check_solid->chromatography No analyze_solid Analyze Purity of Crystals recrystallize->analyze_solid check_purity Is purity >99%? analyze_solid->check_purity check_purity->chromatography No final_product Final Product (>99% Purity) check_purity->final_product Yes fail Re-evaluate Synthesis or Chromatography Method check_purity->fail If still impure analyze_fractions Analyze Fractions chromatography->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine combine->final_product

Caption: Workflow for purification and analysis.

References

Validation & Comparative

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Purity and Volatile Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 4-Isopropylpiperidine

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, this compound stands out as a versatile intermediate, pivotal in the development of analgesics, antidepressants, and agrochemicals.[1] Its unique structure, featuring an isopropyl group on the piperidine ring, imparts specific chemical properties that are leveraged to optimize reaction yields and create novel therapeutic agents.[1] The rigorous characterization of this compound is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final product. Impurities or structural ambiguities can have profound consequences in drug development and manufacturing.

This guide provides a comparative analysis of the primary analytical techniques used to characterize this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present validated protocols, and offer field-proven insights to empower researchers to select the most appropriate methodology for their specific analytical challenge.

GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds like this compound. Its high separation efficiency combined with the definitive identification power of mass spectrometry makes it the preferred method for assessing purity and identifying related substances from the synthesis process.[2]

Expertise & Causality: The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a deliberate one.[3] This stationary phase provides an optimal balance of dispersive and dipole-dipole interactions, effectively separating the relatively non-polar this compound from potentially more polar or less polar impurities. The temperature program is designed to ensure sharp, symmetrical peaks: a low initial temperature allows for proper focusing of the analytes on the column head, while a steady ramp ensures efficient elution and separation.

Experimental Protocol: GC-MS
  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like methanol or ethyl acetate.

    • Create a series of working standards (e.g., 1-100 µg/mL) through serial dilution for quantitative analysis.

    • Dissolve the sample to be tested in the same solvent to a concentration within the calibration range.

  • Instrumental Conditions:

    • GC Column: 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, 250°C. Use splitless mode for trace analysis or a split ratio (e.g., 50:1) for purity assessment.

    • Oven Program:

      • Initial Temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: 5 minutes.[3]

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 40-300) for identification and impurity profiling. Selected Ion Monitoring (SIM) for high-sensitivity quantification of the target analyte or known impurities.

Data Presentation & Interpretation

The total ion chromatogram (TIC) will show the retention time of this compound. The mass spectrum for the corresponding peak provides a molecular fingerprint. The molecular ion peak (M⁺) is expected at m/z 127, corresponding to its molecular weight (C₈H₁₇N).[4] Key fragment ions will result from the characteristic cleavage of the piperidine ring and the isopropyl group.

Table 1: Expected GC-MS Data for this compound

ParameterExpected ValueRationale
Retention Index (non-polar)~1012Based on NIST library data for similar columns.[5][6]
Molecular Ion (M⁺)m/z 127Corresponds to the molecular weight of C₈H₁₇N.
Key Fragment Ionm/z 112Loss of a methyl group (-CH₃) from the isopropyl moiety.
Key Fragment Ionm/z 84Cleavage resulting in the piperidine ring fragment.

Diagram 1: GC-MS Experimental Workflow A streamlined process from sample injection to data analysis.

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Ethyl Acetate Inject Inject into GC Prep->Inject Column Separation on DB-5ms Column Inject->Column Oven Temperature Programming Column->Oven Ionize Electron Ionization (70 eV) Oven->Ionize Detect Mass Analysis (Full Scan / SIM) Ionize->Detect Analysis Identify by Retention Time & Mass Spectrum Detect->Analysis Quant Quantify by Peak Area Analysis->Quant

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Quantification

While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile impurities, salts, or for quantification in complex matrices like biological fluids. A significant challenge with this compound is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[3]

Expertise & Causality: To overcome the detection challenge, three primary strategies are employed:

  • Pre-Column Derivatization: This is a classic and robust approach. A reagent like p-toluenesulfonyl chloride (PTSC) or dansyl chloride is reacted with the secondary amine of the piperidine.[3][7] This attaches a molecule with high UV absorbance, allowing for sensitive detection. The choice of derivatizing agent depends on the desired sensitivity and the chromatographic conditions.

  • Charged Aerosol Detection (CAD): This "universal" detector is independent of the analyte's optical properties.[8] It is ideal for quantifying compounds like this compound without derivatization, providing a response that is more uniform across different structures than other universal detectors.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most sensitive and specific approach, coupling the separation power of HPLC with the detection of MS.[9] It requires no derivatization and can achieve extremely low detection limits, making it the method of choice for trace analysis.

We will detail the derivatization method, as it is widely accessible in labs equipped with standard HPLC-UV systems.

Experimental Protocol: HPLC-UV with Pre-Column Derivatization
  • Derivatization Reaction:

    • To 100 µL of a sample/standard solution in acetonitrile, add 200 µL of a 10 mg/mL solution of p-toluenesulfonyl chloride (PTSC) in acetonitrile.

    • Add 50 µL of 1 M sodium hydroxide to catalyze the reaction.

    • Vortex and heat at 60°C for 30 minutes.

    • Cool to room temperature and neutralize with 50 µL of 1 M hydrochloric acid.[3]

    • Dilute with the mobile phase to the desired concentration for injection.

  • Instrumental Conditions:

    • HPLC Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid for better peak shape).

    • Flow Rate: 1.0 mL/min.[10]

    • Detector: UV at 228 nm.[3]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Data Presentation & Interpretation

The resulting chromatogram will show a peak for the derivatized this compound. Quantification is achieved by comparing the peak area to a calibration curve generated from derivatized standards. Method validation should establish linearity, accuracy, and precision.[7]

Table 2: Comparison of HPLC Detection Strategies

MethodPrincipleProsCons
HPLC-UV with Derivatization Chemical tagging to add a UV-absorbing chromophore.High sensitivity; uses standard equipment.Extra sample prep step; potential for side reactions.
HPLC-CAD Nebulizes eluent, creating charged aerosol particles for detection.Universal detection; no derivatization needed.Requires specialized detector; non-linear response.
LC-MS Separates by HPLC, detects by mass.Highest sensitivity and specificity; structural info.High instrument cost and complexity.

Diagram 2: HPLC-UV Derivatization Workflow A self-validating protocol for sensitive UV detection.

cluster_prep Sample Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard (100 µL) PTSC Add PTSC (200 µL) Sample->PTSC NaOH Add NaOH, Heat (60°C, 30 min) PTSC->NaOH Neutralize Neutralize (HCl) & Dilute NaOH->Neutralize Inject Inject onto C18 Column Neutralize->Inject Elute Gradient Elution (ACN/Water) Inject->Elute Detect UV Detection (228 nm) Elute->Detect Chrom Obtain Chromatogram Detect->Chrom Quant Quantify vs. Calibration Curve Chrom->Quant

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is unparalleled for providing unambiguous structural information. For a novel synthesis pathway or when investigating unknown impurities, ¹H and ¹³C NMR are indispensable for confirming the exact connectivity of atoms.[11]

Expertise & Causality: The choice of deuterated solvent (e.g., CDCl₃ or D₂O) is critical and can influence chemical shifts.[11] For this compound, ¹H NMR will show distinct signals for the isopropyl methine and methyl protons, as well as the protons on the piperidine ring. The splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons and are key to assigning each signal. Two-dimensional techniques like COSY (Correlation Spectroscopy) are used to confirm which protons are coupled to each other, validating the structural assignment.

Expected Spectral Data
  • ¹H NMR: The spectrum will be characterized by an upfield doublet for the two equivalent methyl groups of the isopropyl moiety and a corresponding septet for the single methine proton. The protons on the piperidine ring will appear as more complex multiplets in the 1.5-3.0 ppm region. The N-H proton will appear as a broad singlet, the position of which is concentration and solvent-dependent.

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The two methyl carbons of the isopropyl group will appear as a single peak due to symmetry.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Isopropyl -CH(CH₃)₂~1.6 (septet)~32Methine proton split by 6 methyl protons.
Isopropyl -CH(CH₃)₂~0.9 (doublet)~20Methyl protons split by the single methine proton.
Piperidine C4-H~1.4 (multiplet)~44Proton at the point of substitution.
Piperidine C3, C5-H~1.7 (axial), ~2.9 (eq)~35Diastereotopic protons on the ring.
Piperidine C2, C6-H~2.5 (axial), ~3.1 (eq)~47Protons adjacent to the nitrogen atom.
Piperidine N-HBroad, ~1.5 - 2.5-Exchangeable proton, broad signal.

Diagram 3: NMR Structure-Spectrum Correlation Visualizing the relationship between atoms and their NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR is a fast, non-destructive technique perfect for quickly confirming the presence of key functional groups, verifying that a synthesis has proceeded as expected, or for rapid screening of raw materials.[12]

Expertise & Causality: The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal to no sample preparation. The infrared spectrum provides a "fingerprint" of the molecule. For this compound, the most informative regions are the N-H stretching band, the C-H stretching bands, and the N-H bending band. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would, for instance, confirm the reduction of a precursor like N-Isopropyl-4-piperidone.[13]

Experimental Protocol: FTIR-ATR
  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a single drop of liquid this compound onto the ATR crystal.

  • Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.[12]

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300 (weak-medium, sharp)N-H StretchSecondary AmineConfirms the presence of the piperidine N-H bond.
2950-2850 (strong, sharp)C-H StretchAlkane (Isopropyl & Ring)Indicates the aliphatic nature of the molecule.
~1580 (weak-medium)N-H BendSecondary AmineComplements the N-H stretch for amine identification.
~1130 (medium)C-N StretchAliphatic AmineConfirms the carbon-nitrogen bond.

Diagram 4: FTIR Functional Group Correlation Mapping molecular bonds to their spectral regions.

cluster_groups Key Functional Groups cluster_peaks Characteristic FTIR Regions (cm⁻¹) Molecule This compound NH N-H (Amine) Molecule->NH CH C-H (Alkyl) Molecule->CH CN C-N (Amine) Molecule->CN NH_Stretch ~3300 (N-H Stretch) NH->NH_Stretch NH_Bend ~1580 (N-H Bend) NH->NH_Bend CH_Stretch 2950-2850 (C-H Stretch) CH->CH_Stretch CN_Stretch ~1130 (C-N Stretch) CN->CN_Stretch

Comparative Summary and Recommendations

The choice of analytical method is dictated by the specific question being asked. No single technique is universally superior; they are complementary tools in the scientist's arsenal.

Table 5: Overall Comparison of Analytical Methods

TechniquePrimary ApplicationSpecificitySensitivityThroughputKey Advantage
GC-MS Purity, Impurity IDHighHighMediumExcellent for volatile compounds; provides structural data.
HPLC-UV QuantificationMediumMedium-High (with derivatization)HighWidely available; robust for routine quantification.
LC-MS Trace QuantificationVery HighVery HighMediumUltimate sensitivity and specificity without derivatization.
NMR Structure ElucidationAbsoluteLowLowUnambiguous structural confirmation.
FTIR Functional Group IDLowMediumVery HighExtremely fast and simple for identity confirmation.

Senior Scientist's Recommendation:

  • For routine quality control and purity assessment of raw material or final product: Begin with GC-MS . It provides a comprehensive profile of volatile components and confirms identity.[1]

  • For unambiguous structural confirmation of a newly synthesized batch: NMR is non-negotiable. It is the only technique that definitively proves the atomic connectivity.

  • For quantifying the active ingredient in a formulation or a complex matrix: HPLC is the method of choice. If a standard HPLC-UV is available, develop a robust derivatization protocol.[7] For ultimate performance and trace-level analysis, LC-MS is the superior option.[9]

  • For rapid identity verification on the manufacturing floor or upon receiving starting materials: FTIR provides a near-instantaneous confirmation of the material's identity based on its functional group fingerprint.[12]

By strategically deploying these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the integrity of their work, leading to the development of safe, effective, and high-quality chemical products.

References

GC-MS analysis of 4-Isopropylpiperidine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the GC-MS Analysis of 4-Isopropylpiperidine and its Derivatives

This guide provides a comprehensive comparison of analytical strategies for the characterization of this compound and its related structures using Gas Chromatography-Mass Spectrometry (GC-MS). As foundational motifs in a multitude of pharmaceuticals and natural products, the precise and robust analysis of substituted piperidines is critical for drug development, quality control, and forensic applications.[1][2] This document moves beyond rote protocols to explain the fundamental principles and causal relationships behind methodological choices, empowering researchers to develop and validate robust analytical systems.

The Analytical Challenge of Piperidines

Piperidines, including this compound, present a unique set of challenges for gas chromatography.[3] As basic, polar compounds, they are prone to strong interactions with the acidic silanol groups present on the surface of standard GC columns and inlet liners.[4] This interaction leads to several undesirable chromatographic outcomes:

  • Peak Tailing: Asymmetrical peak shapes that make accurate integration and quantification difficult.

  • Poor Sensitivity: Analyte adsorption results in a lower signal response.

  • Irreproducible Retention Times: Active sites in the system can lead to shifting retention times between injections.

Therefore, selecting an appropriate analytical strategy is paramount. The primary decision point is whether to analyze the compound directly or to employ chemical derivatization to mitigate its challenging properties.[4][5]

Comparative Analysis: Direct Injection vs. Chemical Derivatization

The choice between direct analysis and derivatization is a trade-off between speed and simplicity versus chromatographic performance and sensitivity.

Alternative 1: Direct GC-MS Analysis

Direct analysis is feasible but requires careful optimization of the chromatographic system to minimize the inherent issues associated with amine analysis.[3]

Core Principle: This approach relies on using highly inert GC columns and system components to reduce analyte-surface interactions, allowing the underivatized amine to pass through the system with an acceptable peak shape.

Advantages:

  • Faster Sample Preparation: Eliminates the time-consuming derivatization step and subsequent cleanup.

  • Reduced Cost: Avoids the need for specialized derivatization reagents.

  • Direct Structural Information: The resulting mass spectrum is of the parent molecule, simplifying interpretation.

Disadvantages:

  • Susceptibility to System Activity: Performance is highly dependent on the cleanliness and inertness of the GC inlet and column.

  • Lower Sensitivity: Even with optimized systems, some analyte adsorption may occur, limiting detection for trace-level analysis.[6]

  • Potential for Peak Tailing: Achieving perfectly symmetrical peaks can be challenging.[4]

Alternative 2: GC-MS Analysis with Derivatization

Derivatization is a chemical modification technique that converts the analyte into a form more suitable for GC analysis.[5] For piperidines, this typically involves targeting the active hydrogen on the secondary amine.

Core Principle: By replacing the polar N-H group with a non-polar, bulky group, the derivative becomes more volatile and less likely to interact with active sites in the GC system.[4][7] Common derivatization reactions for amines include acylation and silylation.[7] Acylation, for instance with reagents like pentafluorobenzoyl chloride, is a common approach for piperidines.[1]

Advantages:

  • Improved Peak Shape: Derivatives exhibit sharp, symmetrical peaks, leading to better resolution and more accurate quantification.

  • Enhanced Thermal Stability: Derivatization can protect the analyte from degradation at high temperatures in the GC inlet.[6]

  • Increased Sensitivity: Reduced adsorption and improved chromatographic focus lead to significantly better signal-to-noise ratios.

Disadvantages:

  • Complex Sample Preparation: Adds extra steps to the workflow, increasing time and the potential for error.[5]

  • Potential for Artifacts: Incomplete reactions or the presence of excess reagent can complicate the chromatogram.[4]

  • Indirect Structural Analysis: The mass spectrum is of the derivative, not the original molecule, requiring the analyst to understand its specific fragmentation pattern.

Visualizing the Analytical Workflow

The decision-making process for analyzing this compound can be visualized as a workflow that diverges based on the analytical requirements for sensitivity and the nature of the sample matrix.

GCMS_Workflow cluster_prep Sample Preparation cluster_decision Method Selection cluster_derivatization Derivatization Pathway cluster_analysis Analysis Sample Sample Containing This compound Extraction Extraction/Cleanup (if in complex matrix) Sample->Extraction Decision High Sensitivity Required? Extraction->Decision Derivatize Perform Acylation (e.g., with PFB-Cl) Decision->Derivatize Yes GCMS_Direct Direct GC-MS Analysis (Base-Deactivated Column) Decision->GCMS_Direct No Cleanup Remove Excess Reagent Derivatize->Cleanup GCMS_Deriv GC-MS Analysis of Derivative Cleanup->GCMS_Deriv Fragmentation cluster_frag mol [this compound]+• m/z = 127 frag1 Loss of Isopropyl Radical (•CH(CH3)2) frag2 Iminium Ion [M-43]+ m/z = 84 (Base Peak) frag1->frag2 α-Cleavage

References

A Comparative Guide to HPLC-UV Protocols for the Quantification of 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) protocols for the quantification of 4-Isopropylpiperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the fundamental analytical challenges and the rationale behind effective method design.

The Analytical Challenge: Detecting the "Invisible"

This compound, like most simple aliphatic secondary amines, lacks a significant UV-absorbing chromophore. A quantitative study of simple alkyl amines shows that their absorption maxima are in the far UV region (below 220 nm), a range where many common HPLC solvents also absorb, leading to high background noise and low sensitivity.[1][2] Direct quantification by HPLC with a standard UV-Vis detector is therefore impractical and unreliable.

To overcome this, a pre-column derivatization strategy is essential. This process involves a chemical reaction that attaches a UV-active or fluorescent "tag" to the amine before it is injected into the HPLC system.[3][4] This guide will compare two robust derivatization agents suitable for secondary amines like this compound: Dansyl Chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) .

Protocol 1: The Gold Standard - Dansyl Chloride Derivatization

Dansyl Chloride is a classic and widely used derivatization reagent for both primary and secondary amines.[5][6] It reacts with the amine group under alkaline conditions to form a stable N-dansyl-sulfonamide adduct that is not only strongly UV-absorbent but also highly fluorescent, offering excellent sensitivity.[3][5]

Mechanism of Action

The derivatization, known as "dansylation," is a nucleophilic substitution reaction. In an alkaline buffer (pH 9.5-10.5), the secondary amine of this compound is deprotonated, making it a potent nucleophile. It then attacks the electrophilic sulfonyl chloride group of Dansyl Chloride, forming a stable sulfonamide bond.[3][5] The alkaline conditions are crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

Caption: Dansylation reaction of this compound with Dansyl Chloride.

Step-by-Step Experimental Protocol (Dansyl Chloride)

1. Reagent Preparation:

  • Derivatization Buffer: Prepare a 100 mM Carbonate-Bicarbonate buffer. Adjust pH to 9.8 with NaOH.

  • Dansyl Chloride Solution (5 mg/mL): Freshly prepare by dissolving Dansyl Chloride in acetone-free acetonitrile. This solution is light-sensitive and should be stored in an amber vial.

  • Quenching Solution: Prepare a 2% (v/v) solution of methylamine or a similar primary amine in water to consume excess Dansyl Chloride.

  • Sample/Standard Diluent: Acetonitrile/Water (50:50, v/v).

2. Standard & Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in the diluent to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.

  • Sample Preparation: Dilute the test sample containing this compound with the diluent to fall within the calibration range.

3. Derivatization Procedure:

  • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Add 200 µL of the Derivatization Buffer (pH 9.8). Vortex briefly.

  • Add 200 µL of the Dansyl Chloride solution. Vortex thoroughly.

  • Incubate the mixture in a heating block at 60°C for 45 minutes in the dark.[5]

  • Cool the mixture to room temperature.

  • Add 50 µL of the Quenching Solution to stop the reaction. Vortex and let stand for 10 minutes.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.[7][8]

Protocol 2: A High-Sensitivity Alternative - FMOC-Cl Derivatization

9-fluorenylmethyl chloroformate (FMOC-Cl) is another excellent reagent for derivatizing primary and secondary amines.[9][10] It produces highly stable and fluorescent derivatives, often yielding even greater sensitivity than dansylation.[9][11] One key advantage is that the reaction typically proceeds rapidly at room temperature.

Mechanism of Action

Similar to dansylation, the reaction occurs in an alkaline medium (e.g., borate buffer) where the deprotonated amine attacks the chloroformate group of FMOC-Cl, forming a stable urethane-type linkage. A common challenge with FMOC-Cl is interference from its hydrolysis byproduct, FMOC-OH. This can be managed chromatographically or by post-derivatization extraction.[9]

Caption: General experimental workflow for pre-column derivatization HPLC.

Step-by-Step Experimental Protocol (FMOC-Cl)

1. Reagent Preparation:

  • Derivatization Buffer: Prepare a 0.4 M Borate buffer. Adjust pH to 10.2 with NaOH.[11]

  • FMOC-Cl Solution (3 mg/mL): Freshly prepare by dissolving FMOC-Cl in acetonitrile.

  • Quenching Solution: Prepare a 0.1 M solution of glycine or another primary amine to react with excess FMOC-Cl.

  • Extraction Solvent: Hexane or Pentane.

2. Standard & Sample Preparation:

  • Follow the same procedure as described for the Dansyl Chloride method.

3. Derivatization Procedure:

  • In a glass vial, add 200 µL of the sample or standard solution.

  • Add 200 µL of the Borate Buffer (pH 10.2). Vortex briefly.

  • Add 400 µL of the FMOC-Cl solution. Vortex vigorously for 30 seconds.

  • Let the reaction proceed at room temperature for 10 minutes.

  • Add 200 µL of the Quenching Solution. Vortex and let stand for 5 minutes.

  • Liquid-Liquid Extraction (Optional but Recommended): Add 1 mL of hexane, vortex for 1 minute, and allow the layers to separate. The top organic layer contains excess reagent and its hydrolysis product. Carefully transfer the bottom aqueous layer containing the derivatized analyte to an HPLC vial.[9]

4. HPLC-UV Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A similar gradient profile to the Dansyl Chloride method is a good starting point, but will require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 265 nm.[12]

Performance Comparison: Dansyl Chloride vs. FMOC-Cl

The choice between these two excellent reagents depends on the specific requirements of the assay, such as required sensitivity, sample matrix, and available equipment.

ParameterDansyl Chloride (DNS-Cl) ProtocolFMOC-Cl ProtocolRationale & Causality
Reaction Conditions 60°C for 45 min, in the darkRoom Temperature, 10 minDansylation requires heat to proceed at a reasonable rate. FMOC-Cl is highly reactive at ambient temperature, simplifying the procedure.[5][10]
Derivative Stability Very high, stable for >24hHigh, but can be susceptible to degradation in the presence of primary/secondary amines.Both form stable covalent bonds. The sulfonamide from dansylation is exceptionally robust.[3][10]
Primary Interference Excess DNS-Cl reagent peakHydrolysis product (FMOC-OH) and excess reagentBoth methods require management of reagent-related peaks. The FMOC-OH byproduct can be particularly problematic, often necessitating an extraction step.[9]
Detection Wavelength ~254 nm~265 nmThe wavelength is determined by the maximal absorbance of the attached chromophore.[8][12]
Relative Sensitivity High to Very HighVery HighBoth offer excellent sensitivity. FMOC-Cl often provides a slight advantage due to a higher molar absorptivity.[9]
Typical LOQ 0.5 - 1.0 µg/mL0.1 - 0.5 µg/mLBased on typical performance for amine analysis. FMOC-Cl's higher sensitivity often translates to lower limits of quantification.[9][13]
Linearity (R²) Typically > 0.999Typically > 0.999Both methods are capable of producing highly linear calibration curves when optimized correctly.[13][14]

Conclusion and Recommendations

For the routine quantification of this compound, both Dansyl Chloride and FMOC-Cl derivatization followed by HPLC-UV are scientifically sound and robust methods.

  • Choose the Dansyl Chloride method for its exceptional derivative stability and well-established protocols. It is a reliable workhorse for quality control environments where consistency is paramount. The primary trade-off is the need for a heated incubation step.

  • Choose the FMOC-Cl method when maximum sensitivity is required or when a faster, room-temperature derivatization is preferred. Be prepared to optimize the post-derivatization cleanup step (e.g., liquid-liquid extraction) to mitigate interference from the FMOC-OH byproduct.[9]

Both protocols transform a challenging analytical problem into a manageable and reliable quantification. The key to success lies in consistent execution of the derivatization procedure and proper chromatographic optimization to ensure separation of the analyte derivative from reagent-related artifacts.

References

A Comparative Analysis of 4-Isopropylpiperidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, synthetic tractability, and its ability to serve as a versatile template for engaging with a wide array of biological targets.[3][4] Within the vast chemical space of piperidine derivatives, substitutions at the 4-position play a critical role in modulating pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of 4-isopropylpiperidine against other 4-substituted piperidine analogs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the nuances of how the size, lipophilicity, and stereochemistry of the 4-substituent influence biological outcomes, supported by experimental data and detailed protocols.

The Significance of the 4-Position: A Balancing Act of Potency and Properties

The 4-position of the piperidine ring is often a key vector for interacting with the binding pockets of biological targets. The nature of the substituent at this position can dramatically alter a compound's affinity, selectivity, and functional activity. The choice of a 4-substituent is a critical decision in drug design, balancing the need for potent target engagement with the requirement for favorable absorption, distribution, metabolism, and excretion (ADME) properties.[5]

This guide will focus on a comparative analysis of a series of 4-alkylpiperidines, with a particular emphasis on this compound. The seemingly subtle shift from a methyl to an ethyl, and then to an isopropyl or tert-butyl group, can have profound consequences on a molecule's biological profile.

Physicochemical Properties: The Foundation of Pharmacological Activity

A molecule's physicochemical properties, such as its basicity (pKa) and lipophilicity (logP), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The table below presents a comparison of these properties for a series of 4-alkylpiperidines.

CompoundMolecular Weight ( g/mol )logP (experimental)pKa (predicted)
Piperidine85.150.84[6]11.22[7]
4-Methylpiperidine99.17[8]1.4411.25
4-Ethylpiperidine113.201.9511.26
This compound127.232.3811.27
4-tert-Butylpiperidine141.252.8111.28

Note: Experimental logP and pKa values for all analogs were not available in a single source. The presented logP for piperidine is an experimental value. Predicted pKa values are included to illustrate the trend of increasing basicity with alkyl substitution.

The data illustrates a clear trend: as the size of the alkyl substituent at the 4-position increases, so does the lipophilicity (logP). This increased lipophilicity can enhance membrane permeability and, in some cases, target binding affinity. However, excessive lipophilicity can also lead to poor aqueous solubility, increased metabolic liability, and off-target effects. The pKa values show a slight increase with the size of the alkyl group, indicating a minor increase in basicity.

Comparative Biological Activity: A Case Study at the Mu-Opioid Receptor

To illustrate the impact of the 4-alkyl substituent on biological activity, we will examine a series of 4-substituted piperidines as modulators of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is a primary target for analgesics.[9]

A study by Guerrieri et al. provides valuable insights into the structure-activity relationship (SAR) of 4-substituted piperidines at the MOR. The following table summarizes the binding affinities (Ki) of a series of analogs.

Compound4-SubstituentMOR Ki (nM)
1 -H15.3
2 -CH38.2
3 -CH(CH3)2 (Isopropyl)3.5
4 -C(CH3)3 (tert-Butyl)2.8
5 -Phenyl0.9

Data synthesized from a study on 4-substituted piperidines.[10]

This data clearly demonstrates that increasing the steric bulk of the 4-alkyl substituent from hydrogen to methyl, isopropyl, and tert-butyl leads to a progressive increase in binding affinity for the mu-opioid receptor. The isopropyl and tert-butyl groups provide a significant enhancement in potency compared to the unsubstituted and methyl-substituted analogs. This suggests that the binding pocket of the MOR can accommodate and favorably interact with these larger, more lipophilic groups. The phenyl-substituted analog shows the highest affinity, highlighting the potential for aromatic interactions in this region of the receptor.

Experimental Protocols for Comparative Analysis

To ensure the scientific integrity of a comparative analysis, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to characterize and compare piperidine analogs.

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the mu-opioid receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat or mouse) or cells expressing the human mu-opioid receptor in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparations at -80°C until use.[11]

2. Competitive Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 10-20 µg of protein).

    • 50 µL of test compound at various concentrations (e.g., 10-fold serial dilutions from 10 µM to 0.1 nM) or vehicle for total binding.

    • 50 µL of a radiolabeled MOR ligand (e.g., [3H]-DAMGO) at a concentration near its Kd.

  • To determine non-specific binding, add a high concentration of an unlabeled MOR ligand (e.g., 10 µM naloxone) in place of the test compound in a separate set of wells.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[11]

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Culture the desired cell line in a suitable medium until it reaches the exponential growth phase.

  • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the piperidine analogs in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).

  • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13][14]

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[15]

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[13][15]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 or GI50 value (the concentration of the compound that inhibits cell viability or growth by 50%) from the dose-response curve.

Visualizing Key Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

General Structure of 4-Alkylpiperidines cluster_piperidine Piperidine Core cluster_substituent 4-Substituent C1 C C2 C C1->C2 N N C2->N C3 C N->C3 C4 C C3->C4 R R = H, CH3, CH(CH3)2, C(CH3)3 C3->R 4-position C5 C C4->C5 C5->C1

Caption: General structure of 4-alkylpiperidines.

Comparative Analysis Workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesize 4-Alkylpiperidine Analogs Purification Purify and Characterize (NMR, MS) Synthesis->Purification Physicochem Determine Physicochemical Properties (pKa, logP) Purification->Physicochem Binding Radioligand Binding Assay (Ki) Physicochem->Binding Functional Functional Assay (EC50/IC50) Binding->Functional Viability Cell Viability/Cytotoxicity Assay (MTT) Functional->Viability SAR_Analysis Structure-Activity Relationship Analysis Viability->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Mu-Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Opioid Agonist (e.g., 4-Alkylpiperidine) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Opening G_protein->K_channel Activation Ca_channel ↓ Ca2+ Channel Opening G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

References

The Pivotal Role of the 4-Isopropyl Group in Piperidine-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. Within this privileged scaffold, substitutions at the 4-position are particularly critical in defining a compound's pharmacological profile. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of 4-substituted piperidine derivatives, with a specific focus on the nuanced role of the 4-isopropyl group in modulating biological activity. We will dissect how this seemingly simple alkyl substituent compares to other functionalities, influencing potency, selectivity, and pharmacokinetic properties across various therapeutic targets.

The Significance of Substitution at the Piperidine 4-Position

The 4-position of the piperidine ring serves as a key vector for introducing substituents that can engage with biological targets, fine-tune lipophilicity, and impact metabolic stability. The nature of the substituent at this position—be it a simple alkyl group, a bulky aromatic ring, or a polar functional group—can dramatically alter the compound's interaction with its target protein. Understanding these relationships is paramount for rational drug design and lead optimization.

This guide will use several classes of biologically active 4-substituted piperidine derivatives as case studies to illustrate these principles, including:

  • Opioid Receptor Modulators: Where the 4-substituent influences affinity and functional activity at mu (µ) and delta (δ) opioid receptors.

  • Cathepsin S Inhibitors: In which the 4-substituent plays a role in binding to the active site of this cysteine protease.

  • Antifungal Agents: Where modifications at the 4-position impact the inhibition of ergosterol biosynthesis.

Comparative Analysis of 4-Isopropylpiperidine Derivatives and Their Analogs

The isopropyl group, with its moderate size, lipophilicity, and branched nature, offers a unique steric and electronic profile compared to other alkyl or aryl substituents. The following sections will compare the influence of the 4-isopropyl group with other substitutions in the context of specific biological targets.

Opioid Receptor Modulators

In the quest for potent and selective opioid receptor ligands, the 4-position of the piperidine ring has been extensively explored. Studies on mixed µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists have shown that the nature of the 4-substituent is critical for achieving the desired pharmacological profile.

Compound ID4-SubstituentMOR Binding Affinity (Ki, nM)DOR Binding Affinity (Ki, nM)Functional Activity
1a -H>1000>1000Inactive
1b -Methyl15.225.6MOR Agonist / DOR Antagonist
1c -Ethyl8.915.1MOR Agonist / DOR Antagonist
1d -Isopropyl 5.4 9.8 Potent MOR Agonist / DOR Antagonist
1e -Benzyl12.720.3MOR Agonist / DOR Antagonist

Data is hypothetical and for illustrative purposes, based on general SAR trends discussed in the literature.

As illustrated in the table, increasing the alkyl chain length from methyl to isopropyl at the 4-position can lead to a significant enhancement in binding affinity at both MOR and DOR. The branched nature of the isopropyl group may allow for optimal space-filling within a hydrophobic pocket of the receptor, leading to a more favorable binding interaction compared to a linear ethyl group or a more flexible benzyl group.

Cathepsin S Inhibitors

Cathepsin S, a cysteine protease involved in immune responses, has been a target for the development of anti-inflammatory agents. SAR studies of piperidine-based cathepsin S inhibitors have revealed the importance of the 4-substituent in achieving high potency.

Compound ID4-SubstituentCathepsin S IC50 (nM)
2a -Phenyl150
2b -4-Fluorophenyl85
2c -Isopropyl 45
2d -Cyclohexyl60

Data is hypothetical and for illustrative purposes, based on general SAR trends discussed in the literature.

In this series, replacing an aromatic substituent with an isopropyl group at the 4-position can result in a notable increase in inhibitory activity. This suggests that the hydrophobic and steric properties of the isopropyl group are well-suited for the S2 pocket of the cathepsin S active site.

Antifungal Agents

The 4-aminopiperidine scaffold has emerged as a promising chemotype for the development of novel antifungal agents that target ergosterol biosynthesis. The substituents on both the piperidine nitrogen and the 4-amino group are crucial for activity.

Compound IDN1-Substituent4-Amino SubstituentCandida albicans MIC (µg/mL)
3a -Benzyl-Dodecyl4
3b -Phenethyl-Dodecyl2
3c -Isopropyl -Dodecyl 1
3d -Benzyl-Octyl16

Data is hypothetical and for illustrative purposes, based on general SAR trends discussed in the literature.

Here, while the long dodecyl chain on the 4-amino group is a key determinant of antifungal activity, modifications at the N1-position of the piperidine ring also play a significant role. An N1-isopropyl group, in this context, may provide a balance of steric bulk and lipophilicity that enhances the overall antifungal potency.

Experimental Protocols

To provide a practical context for the SAR data presented, this section outlines key experimental methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of 4-alkylpiperidines is the catalytic hydrogenation of the corresponding 4-alkylpyridine.

Protocol: Catalytic Hydrogenation of 4-Isopropylpyridine

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-isopropylpyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO2, Adams' catalyst).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 50-70 bar of hydrogen.

  • Reaction: Stir the mixture at room temperature for 6-10 hours.

  • Work-up: Carefully depressurize the autoclave. Quench the reaction mixture with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.[3]

DOT Diagram: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound Start 4-Isopropylpyridine Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Add PtO2 Catalyst Step1->Step2 Step3 Hydrogenate (50-70 bar H2) Step2->Step3 Step4 Quench with NaHCO3 Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End This compound Step6->End

Caption: Synthetic workflow for this compound.

Biological Evaluation Protocols

Protocol: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

  • Membrane Preparation: Use cell membranes prepared from cells stably expressing the human µ-opioid receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO), and varying concentrations of the test compound (e.g., a this compound derivative).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[4][5]

DOT Diagram: Opioid Receptor Binding Assay Workflow

G cluster_assay Opioid Receptor Binding Assay Start Prepare Reaction Mixture (Membranes, [3H]DAMGO, Test Compound) Step1 Incubate to Equilibrium Start->Step1 Step2 Filter to Separate Bound/Free Ligand Step1->Step2 Step3 Wash Filters Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (IC50, Ki) Step4->Step5 End Binding Affinity Determined Step5->End

Caption: Workflow for opioid receptor binding assay.

Protocol: Cathepsin S Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibitory activity of a compound against human cathepsin S.

  • Assay Buffer: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).

  • Enzyme and Substrate: Use recombinant human cathepsin S and a fluorogenic substrate (e.g., Z-VVR-AMC).

  • Reaction Mixture: In a black 96-well plate, add the assay buffer, varying concentrations of the test compound, and a fixed concentration of cathepsin S. Pre-incubate for a short period.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[6][7][8]

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.[9][10]

Conclusion

The structure-activity relationship of 4-substituted piperidine derivatives is a rich and complex field of study. While a comprehensive analysis of every possible substituent is beyond the scope of this guide, the comparative data presented herein underscores the significant and often beneficial role of the 4-isopropyl group. Its unique combination of size, shape, and lipophilicity allows it to effectively probe and interact with the binding pockets of diverse biological targets, frequently leading to enhanced potency and favorable pharmacological profiles. The experimental protocols provided offer a starting point for researchers seeking to synthesize and evaluate their own series of this compound derivatives, contributing to the ongoing discovery of novel and improved therapeutic agents.

References

A Comparative Analysis of the Biological Activity of 4-Alkylpiperidines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with a wide range of biological targets. Within this class of compounds, 4-alkylpiperidines represent a synthetically accessible and versatile subgroup, where the nature of the alkyl substituent at the 4-position can profoundly influence biological activity and target selectivity.[5]

This guide provides a comparative analysis of the biological activities of 4-alkylpiperidines, drawing upon experimental data to illustrate how subtle structural modifications can lead to significant changes in pharmacological profiles. We will explore their interactions with key protein families, including G-protein coupled receptors (GPCRs) and enzymes, and provide detailed protocols for assays to evaluate their activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this important chemical class.

The Influence of the 4-Alkyl Substituent on Receptor Binding and Functionality

The size, shape, and lipophilicity of the alkyl group at the 4-position of the piperidine ring are critical determinants of a compound's affinity and efficacy at various receptors. This is particularly evident in the context of opioid and N-methyl-D-aspartate (NMDA) receptors.

Opioid Receptor Modulation

Structure-activity studies on 4-(m-hydroxyphenyl)piperidines, which are fragments of morphine, have demonstrated that varying the 4-alkyl substituent can modulate binding affinities and efficacies at opioid receptors, particularly the mu-opioid receptor (MOR).[5] Increasing the bulk of the 4-alkyl group from methyl to n-propyl and tert-butyl can lead to significant differences in analgesic potency.[5] This is attributed to the influence of the substituent on the conformational preference of the phenyl group, which can adopt either an axial or equatorial orientation.[5]

For instance, compounds with 4-alkyl substituents often favor a phenyl axial conformation, which is a key factor in their interaction with the MOR.[5] The interplay between the N-substituent and the 4-alkyl group further refines the pharmacological profile, with N-phenethyl derivatives often exhibiting potent agonist activity.[5][6]

A series of 4-substituted piperidines and piperazines have also been investigated as balanced MOR agonists and delta-opioid receptor (DOR) antagonists.[7] This dual activity is of therapeutic interest as it may reduce the negative side effects associated with selective MOR agonists, such as tolerance and dependence.[7]

NMDA Receptor Antagonism

The 4-alkylpiperidine scaffold has also been exploited in the design of NMDA receptor antagonists. These compounds have potential therapeutic applications in treating neurodegenerative disorders and preventing neuronal damage.[8] For example, cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been shown to be potent and selective NMDA receptor antagonists.[8] In this series, the length of the alkyl chain connecting the tetrazole moiety to the 4-position of the piperidine ring is a critical parameter for optimizing potency.

Furthermore, the introduction of a hydroxyl group at the 4-position of the piperidine ring, in conjunction with other substitutions, has led to the discovery of potent and selective NR1/2B subtype-selective NMDA receptor antagonists.[9] This highlights the importance of exploring substitutions at multiple positions on the piperidine ring to fine-tune biological activity.

Comparative Biological Activity Data

The following table summarizes the biological activity of representative 4-alkylpiperidine derivatives at different receptor targets. The data is compiled from various sources to provide a comparative overview.

Compound4-Alkyl SubstituentTargetAssayActivity (IC50/Ki/EC50)Reference
Compound A MethylMu-Opioid ReceptorRadioligand BindingKi = 1.5 nM[5]
Compound B n-PropylMu-Opioid ReceptorRadioligand BindingKi = 0.8 nM[5]
Compound C tert-ButylMu-Opioid ReceptorRadioligand BindingKi = 5.0 nM[5]
Compound D (Tetrazol-5-yl)methylNMDA Receptor[3H]CGS-19755 BindingIC50 = 107 nM[8]
Compound E (4-Methylbenzyl)NR1/2B NMDA ReceptorElectrophysiologyIC50 = 0.025 µM[9]

Enzyme Inhibition: A Case Study with Acetylcholinesterase

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method for determining the affinity of a test compound for a specific receptor.[10][11][12]

Objective: To determine the inhibitory constant (Ki) of 4-alkylpiperidine derivatives for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds (4-alkylpiperidines)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • Initiation: Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - Radioligand - Test Compounds plate_setup Set up 96-well Plate: Buffer, Radioligand, Test Compound reagents->plate_setup membranes Prepare Receptor Membranes initiation Initiate Reaction: Add Membranes membranes->initiation plate_setup->initiation incubation Incubate to Equilibrium initiation->incubation filtration Terminate & Filter incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting ic50 Calculate IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

A schematic of the radioligand binding assay workflow.

Functional Assay: cAMP Accumulation for GPCR Activity

This protocol measures the functional consequence of a ligand binding to a Gs or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP) levels.[14][15][16]

Objective: To determine the effect of 4-alkylpiperidine derivatives on the cAMP signaling pathway.

Materials:

  • Cells expressing the target GPCR

  • Test compounds (4-alkylpiperidines)

  • Forskolin (for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

  • 384-well microplates

Procedure:

  • Cell Seeding: Seed cells expressing the target GPCR into a 384-well plate and culture overnight.

  • Compound Addition: Remove the culture medium and add the test compounds at various concentrations. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves the addition of detection reagents and measurement of the signal (e.g., fluorescence or luminescence).

  • Data Analysis: Plot the signal as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

G Agonist_s Agonist GPCR_s GPCR_s Agonist_s->GPCR_s Agonist_i Agonist GPCR_i GPCR_i Agonist_i->GPCR_i Alkylpiperidine_s 4-Alkylpiperidine (Agonist) Alkylpiperidine_s->GPCR_s Alkylpiperidine_i 4-Alkylpiperidine (Antagonist) Alkylpiperidine_i->GPCR_i Blocks AC AC GPCR_s->AC Activates cAMP cAMP AC->cAMP Converts GPCR_i->AC Inhibits PKA PKA cAMP->PKA Activates ATP ATP ATP->AC Response Response PKA->Response Phosphorylates

References

A Comparative Guide to the Synthesis of 4-Isopropylpiperidine: Traditional Routes vs. a Novel Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-isopropylpiperidine moiety is a valuable building block in medicinal chemistry, appearing in a range of pharmaceutically active compounds. Its synthesis, therefore, is of significant interest to the drug development community. This guide provides an in-depth comparison of the established, traditional synthetic route—catalytic hydrogenation of 4-isopropylpyridine—with a novel, emergent biocatalytic approach. By examining the underlying principles, experimental data, and practical considerations of each method, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, a piperidine ring substituted at the 4-position with an isopropyl group, imparts specific physicochemical properties that are often desirable in drug candidates. The efficient and scalable synthesis of this compound is a critical step in the development of new therapeutics.

Traditional Synthesis: Catalytic Hydrogenation of 4-Isopropylpyridine

The most common and direct method for the synthesis of this compound is the catalytic hydrogenation of 4-isopropylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

The Chemistry Behind the Method

The catalytic hydrogenation of pyridines is a well-established transformation in organic chemistry. The reaction typically proceeds under a hydrogen atmosphere, where the pyridine substrate adsorbs onto the surface of a heterogeneous catalyst. The catalyst, commonly a precious metal such as palladium, platinum, or rhodium supported on carbon, facilitates the addition of hydrogen atoms across the double bonds of the pyridine ring, leading to the formation of the corresponding piperidine.

The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity. For instance, acidic conditions are often employed to protonate the pyridine nitrogen, which can enhance the rate of reduction.

A New Frontier: Biocatalytic Synthesis of Substituted Piperidines

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[1][2] Enzymes, as natural catalysts, offer remarkable selectivity and operate under mild conditions, making them highly attractive for pharmaceutical manufacturing.[3] While a direct, one-step biocatalytic route to this compound from a simple precursor has yet to be widely reported, the principles and methodologies for synthesizing structurally similar chiral piperidines are well-established and offer a compelling vision for the future of this field.

A promising biocatalytic strategy for the synthesis of 4-substituted piperidines involves a chemoenzymatic approach, for example, using an imine reductase (IRED) to catalyze the asymmetric reduction of a suitable imine precursor.[4][5]

The Enzymatic Approach

This novel approach can be conceptualized as a multi-step, one-pot cascade. For the synthesis of a 4-alkylpiperidine, the process could involve the enzymatic conversion of a keto acid to an amino aldehyde, which then cyclizes to a cyclic imine. This imine is then stereoselectively reduced by an imine reductase (IRED) to the final piperidine product.[4] This method offers the potential for high enantioselectivity, a crucial aspect in the synthesis of chiral drug molecules.

Comparative Analysis: Performance and Practicality

To provide a clear comparison, the following sections will objectively evaluate the traditional and biocatalytic routes based on key performance indicators.

Data Presentation
ParameterTraditional Catalytic HydrogenationNovel Biocatalytic Route (Projected)
Starting Material 4-IsopropylpyridineKeto-acid or similar precursor
Key Reagents H₂ gas, Precious metal catalyst (e.g., Pd/C, PtO₂, Rh₂O₃)Imine Reductase (IRED) enzyme, Cofactor (NADPH), Glucose/Glucose Dehydrogenase for cofactor regeneration
Typical Yield Generally high (>90%) for complete reductionHigh conversion often reported for analogous systems (>90%)[6]
Purity/Selectivity High purity achievable, but side products from incomplete hydrogenation or over-reduction of other functional groups can occur. Low stereoselectivity unless chiral catalysts are used.Potentially high chemo-, regio-, and stereoselectivity.[4][7]
Reaction Conditions High pressure (5-80 bar H₂), elevated temperatures (40-80°C)[8]Mild conditions (ambient temperature and pressure, neutral pH)[2][3]
Reaction Time 16-24 hours[8]Typically 24-48 hours
Environmental Impact Use of flammable H₂ gas, potentially hazardous solvents, and heavy metal catalysts.Aqueous reaction media, biodegradable catalyst (enzyme), reduced energy consumption.[1][3]
Cost Considerations High cost of precious metal catalysts, though they can be recycled. High energy input.Enzyme production can be costly initially, but costs are decreasing.[9][10] Potential for catalyst reuse through immobilization.[6]

Experimental Protocols

Experimental Workflow: A Visual Comparison

G cluster_0 Traditional Catalytic Hydrogenation cluster_1 Novel Biocatalytic Route A1 Charge Reactor: 4-Isopropylpyridine, Solvent, Catalyst A2 Seal & Purge Reactor A1->A2 A3 Pressurize with H₂ A2->A3 A4 Heat & Stir A3->A4 A5 Cooldown & Vent A4->A5 A6 Filter Catalyst A5->A6 A7 Solvent Removal A6->A7 A8 Purification (Distillation) A7->A8 B1 Prepare Buffer Solution: Substrate, Enzyme, Cofactor B2 Incubate at Controlled Temperature B1->B2 B3 Monitor Reaction Progress (e.g., HPLC) B2->B3 B4 Reaction Quench / Enzyme Deactivation B3->B4 B5 Product Extraction B4->B5 B6 Solvent Removal B5->B6 B7 Purification (Chromatography) B6->B7

Caption: Comparative experimental workflows for the two synthetic routes.

Protocol 1: Traditional Catalytic Hydrogenation of 4-Isopropylpyridine

Materials:

  • 4-Isopropylpyridine

  • Palladium on Carbon (10% Pd/C)

  • Ethanol

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure reactor vessel, dissolve 4-isopropylpyridine (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5 mol%) to the solution.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to 10 bar.

  • Stir the reaction mixture at 60°C for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield this compound.

Protocol 2: Conceptual Biocatalytic Synthesis of a 4-Alkylpiperidine via an Imine Reductase Cascade

Note: This is a generalized protocol based on published methods for analogous transformations, as a specific protocol for this compound is not yet widely available.[4]

Materials:

  • A suitable keto-acid precursor

  • Carboxylic Acid Reductase (CAR)

  • ω-Transaminase (ω-TA)

  • Imine Reductase (IRED)

  • NADPH

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Phosphate buffer (pH 7.5)

Procedure:

  • In a temperature-controlled vessel, prepare a phosphate buffer solution (pH 7.5).

  • To the buffer, add the keto-acid substrate (1.0 eq), NADPH (0.1 eq), glucose (1.5 eq), and the enzymes CAR, ω-TA, IRED, and GDH in their recommended concentrations.

  • Gently stir the reaction mixture at 30°C for 48 hours.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Once the reaction is complete, quench by adding a water-miscible organic solvent (e.g., acetone) to precipitate the enzymes.

  • Centrifuge the mixture and collect the supernatant.

  • Extract the product from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices

Traditional Route: The choice of a precious metal catalyst like Pd/C is due to its high activity in reducing the stable aromatic pyridine ring. Ethanol is a common solvent as it readily dissolves the substrate and is relatively inert under the reaction conditions. The use of high pressure and temperature is necessary to overcome the activation energy of the hydrogenation reaction.

Biocatalytic Route: The enzymatic cascade is designed to mimic a biosynthetic pathway. Each enzyme is chosen for its specific catalytic function: CAR to reduce the carboxylic acid, ω-TA to introduce the amine group, and IRED for the final stereoselective reduction of the cyclic imine. The use of a cofactor regeneration system (glucose/GDH) is crucial for economic viability, as NADPH is expensive. The reaction is performed in an aqueous buffer at a physiological pH and mild temperature to maintain the stability and activity of the enzymes.

Trustworthiness and Self-Validating Systems

In the traditional route , the reaction progress can be monitored by techniques like GC-MS to track the disappearance of the starting material and the appearance of the product and any intermediates. The final product's identity and purity are confirmed by NMR spectroscopy and elemental analysis.

For the biocatalytic route , the system's validity is confirmed by running control experiments, such as reactions without one of the enzymes or the cofactor, to ensure that the product is indeed formed through the intended enzymatic cascade. The stereoselectivity of the final product is determined using chiral chromatography.

Conclusion and Future Outlook

The traditional catalytic hydrogenation of 4-isopropylpyridine remains a robust and high-yielding method for the synthesis of this compound. However, it relies on harsh reaction conditions, flammable hydrogen gas, and expensive, environmentally taxing precious metal catalysts.

The emerging field of biocatalysis presents a compelling alternative. While a direct biocatalytic route for this compound is still in its developmental stages, the synthesis of analogous substituted piperidines through enzymatic cascades has demonstrated the immense potential of this technology. The key advantages of the biocatalytic approach lie in its mild reaction conditions, high selectivity (particularly stereoselectivity), and improved environmental profile.[1][3] As enzyme engineering and process optimization continue to advance, biocatalysis is poised to become an increasingly viable and even superior method for the synthesis of valuable pharmaceutical intermediates like this compound, offering a greener and more efficient path for drug development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Piperidine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development and quality control, the accurate quantification of piperidine is critical. Piperidine can be a starting material, a process-related impurity, or a degradation product, and is often monitored as a potential genotoxic impurity (PGI).[1][2][3] Consequently, analytical methods for its determination must be robust, reliable, and suitable for their intended purpose. When an analytical method is transferred between laboratories, or when a new method is introduced to replace an existing one, a cross-validation study is imperative to ensure the continuity of data quality. This guide provides an in-depth comparison of two common yet orthogonal techniques for piperidine analysis—Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) following pre-column derivatization. We will explore the causality behind experimental choices, provide detailed validation protocols, and present a framework for data comparison and interpretation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

Introduction: The Imperative for Rigorous Piperidine Analysis

Piperidine, a saturated heterocyclic amine, is a prevalent structural motif in a multitude of active pharmaceutical ingredients (APIs).[6] Its basic nature and reactivity make it a versatile building block in organic synthesis. However, residual piperidine in a final drug substance can pose a safety risk and is often scrutinized by regulatory bodies. The potential for N-nitrosamine formation, a class of potent mutagens, further elevates the need for sensitive and accurate analytical control.

When a laboratory needs to switch from a legacy analytical method to a new one—perhaps to improve throughput, enhance sensitivity, or adapt to available instrumentation—it is not sufficient to simply validate the new method in isolation. A cross-validation study serves as a bridge, demonstrating that the results produced by the new (or alternative) method are equivalent to those from the original, validated method.[7] This process ensures that historical data remains relevant and that quality control standards are consistently met.

Comparative Analysis of Core Techniques

The selection of an analytical technique is governed by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, sample matrix). Piperidine, being a volatile and basic compound with no native UV chromophore, presents distinct challenges and opportunities for both GC and HPLC.

Gas Chromatography (GC)

Principle of Operation: GC is an ideal technique for analyzing volatile and thermally stable compounds like piperidine.[8][9] The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. A Flame Ionization Detector (FID) is commonly used for carbon-containing compounds and offers a robust, linear response over a wide range.

Expertise in Method Design:

  • Column Selection: A mid-polarity column, such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent), is often a good starting point.[8] For a basic compound like piperidine, peak tailing can be a concern due to interaction with acidic silanol groups on the column surface. Using a base-deactivated column or adding a small amount of a basic modifier to the sample can mitigate this, leading to improved peak symmetry and reproducibility.

  • Injection Technique: A split injection is typically used to prevent column overloading and ensure sharp peaks. The split ratio must be optimized to achieve the desired sensitivity.

  • Why GC-FID? This method is direct, requires minimal sample preparation (often just dilution in a suitable solvent), and is highly reproducible for quantifying piperidine at moderate levels (ppm range).[10]

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. For piperidine, Reversed-Phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[11][12][13]

Expertise in Method Design:

  • The Chromophore Challenge: Piperidine lacks a UV-absorbing chromophore, rendering it "invisible" to standard UV detectors.[6] To overcome this, a pre-column derivatization step is necessary. A reagent is used to attach a UV-active tag to the piperidine molecule.

  • Derivatization Agent Selection: 4-Toluenesulfonyl chloride (tosyl chloride) is an excellent choice for derivatizing secondary amines like piperidine.[11][12][13] It reacts under basic conditions to form a stable, UV-active derivative that chromatographs well on a C18 column.[12]

  • Why HPLC with Derivatization? This approach offers high sensitivity and specificity.[11][14] By selecting an appropriate derivatizing agent and detection wavelength, one can achieve very low limits of detection (LOD) and quantification (LOQ), which is crucial for analyzing piperidine as a genotoxic impurity.[1][2] The derivatization step, however, adds complexity and potential variability to the procedure.

The Cross-Validation Protocol: A Self-Validating System

Before initiating a cross-validation study, it is a prerequisite that both the original (Method A) and the new (Method B) analytical procedures have been individually validated according to ICH Q2(R1) guidelines.[5][15][16] The cross-validation study then aims to demonstrate the equivalence of their results.

Experimental Workflow

The following diagram outlines the logical flow of a comprehensive cross-validation study.

CrossValidationWorkflow cluster_prereq Prerequisites cluster_execution Cross-Validation Execution cluster_analysis Data Analysis & Decision valA Method A (e.g., GC-FID) Fully Validated sample_prep Select ≥3 Batches of API (Spike if necessary to cover range) valA->sample_prep valB Method B (e.g., HPLC-UV) Fully Validated valB->sample_prep analysis Analyze Each Sample in Replicate (n≥3) by Both Method A and Method B sample_prep->analysis stat_test Statistical Comparison (e.g., Student's t-test, Equivalence Test) analysis->stat_test acceptance Compare Results Against Pre-defined Acceptance Criteria stat_test->acceptance decision Decision Point acceptance->decision outcome_pass Methods are Equivalent (Cross-Validation Successful) decision->outcome_pass Criteria Met outcome_fail Methods are Not Equivalent (Investigate Discrepancy) decision->outcome_fail Criteria Not Met

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Methodology
  • Define Acceptance Criteria: Before any analysis, establish clear, statistically justified criteria for equivalence. A common approach is that the mean result from Method B should fall within a certain percentage (e.g., ±10%) of the mean result from Method A, and the difference should not be statistically significant.

  • Sample Selection: Choose a minimum of three representative batches of the drug substance. If the endogenous piperidine levels are low, spike the samples at different concentrations to cover the analytical range.

  • Analysis: Analyze each sample in triplicate (or more) with both the GC-FID and the derivatization-HPLC-UV methods. To minimize bias, analyses should be performed by the same analyst on the same day if possible, or under otherwise controlled conditions.

  • Statistical Evaluation: For each batch, calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results from both methods. Compare the mean values using an appropriate statistical test, such as a two-sample t-test, to determine if there is a statistically significant difference.[4][17]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Comparative Performance of Validated Methods

The table below shows typical validation parameters for the two techniques, synthesized from literature data. This illustrates the strengths of each method.

Validation ParameterGC-FID MethodHPLC-UV (Derivatized) MethodRationale / Causality
Linearity (r²) > 0.99> 0.999[11][12][13]Both methods demonstrate excellent linearity, a prerequisite for accurate quantification.
LOD ~0.4 ppm[10]0.01 - 0.15 µg/mL[1][2][11]The derivatization step in HPLC significantly enhances sensitivity, making it superior for trace-level analysis.
LOQ ~1 ppm0.04 - 0.44 µg/mL[11][14]HPLC's lower LOQ is critical for quantifying genotoxic impurities at regulated thresholds.
Accuracy (% Recovery) 98-102%98-102%[11]Both methods, when properly validated, provide high accuracy.
Precision (%RSD) < 5%< 2%[11]The multi-step derivatization process in HPLC can introduce slightly more variability than the direct GC injection.
Sample Preparation Simple DilutionMulti-step (Derivatization, Quenching)GC offers a significant advantage in speed and simplicity of sample preparation.
Cross-Validation Case Study Results

The following table presents hypothetical results from a cross-validation study.

Sample IDGC-FID Result (ppm)HPLC-UV Result (ppm)% DifferenceStatistical Significance (p-value)
Batch A 15.214.8-2.6%> 0.05
Batch B (Spiked) 48.550.1+3.3%> 0.05
Batch C 8.99.3+4.5%> 0.05

Interpretation: In this case study, the percentage difference between the methods for all batches is well within a typical acceptance criterion of ±10%. Furthermore, the p-values from a t-test are all greater than 0.05, indicating no statistically significant difference between the means.[17] Therefore, the cross-validation would be considered successful, and the HPLC-UV method could be confidently implemented to replace the GC-FID method.

Decision Framework for Method Selection

The choice between GC and HPLC is not always straightforward and depends on the specific application. The following decision tree, rendered in DOT language, provides a logical framework for selecting the most appropriate technique.

Caption: Decision tree for selecting an analytical method for piperidine.

Conclusion and Authoritative Recommendations

Both GC-FID and derivatization-based HPLC-UV are powerful and reliable techniques for the quantification of piperidine. The primary differentiator is sensitivity; the HPLC method is unequivocally superior for trace-level analysis required for genotoxic impurities.[1][2][18] Conversely, the simplicity and speed of the GC-FID method make it highly suitable for routine quality control of raw materials or intermediates where piperidine levels are expected to be higher.

A successful cross-validation study, supported by robust statistical analysis, provides the necessary scientific evidence to justify the transfer between these orthogonal methods.[4][7] It ensures data integrity across the lifecycle of a pharmaceutical product and stands as a hallmark of good analytical practice. When planning such a study, it is critical to pre-define acceptance criteria and to understand the inherent capabilities and limitations of each technique to ensure a scientifically sound comparison.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-isopropylpiperidine, a valuable building block in pharmaceutical and agrochemical development, is critically dependent on the choice of an efficient and selective catalytic system. The hydrogenation of the corresponding precursor, 4-isopropylpyridine, presents a common yet challenging transformation due to the inherent stability of the aromatic pyridine ring. This guide provides an in-depth, objective comparison of various catalytic systems for this synthesis, supported by experimental data from the literature, to assist researchers in selecting the optimal catalyst for their specific needs.

The Significance of the Piperidine Moiety

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2] Their ubiquity underscores the importance of robust and efficient synthetic methodologies for their production. The catalytic hydrogenation of pyridines is the most direct and atom-economical route to these saturated heterocycles.[2] However, the process is not without its challenges, including the potential for catalyst poisoning by the nitrogen atom in both the reactant and the product, and the need for potent catalysts to overcome the aromatic stabilization of the pyridine ring.[2]

A Comparative Analysis of Catalytic Systems

The choice of catalyst for the hydrogenation of 4-isopropylpyridine is a trade-off between activity, selectivity, cost, and the required reaction conditions. The following sections provide a comparative overview of the most common catalytic systems.

Noble Metal Heterogeneous Catalysts: The Workhorses of Pyridine Hydrogenation

Heterogeneous catalysts are the most widely used in industrial applications due to their ease of separation and recyclability.[2] Among these, precious metal catalysts are highly effective for pyridine hydrogenation.

Rhodium-based catalysts, such as rhodium on carbon (Rh/C) and rhodium oxides (Rh₂O₃), are highly active for the hydrogenation of pyridines, often under mild conditions.[3][4][5] Rhodium catalysts have demonstrated broad functional group tolerance, making them suitable for the synthesis of complex piperidine derivatives.[3][4][5] For instance, a recent study highlighted the efficacy of Rh₂O₃ for the hydrogenation of a wide range of functionalized pyridines at low hydrogen pressure (5 bar) and moderate temperature (40 °C).[3][4][5]

The proposed mechanism for hydrogenation with some rhodium catalysts suggests an initial hydrogen transfer to the 4-position of the pyridine ring.[3][4] This implies that electron-donating groups at the 4-position, like the isopropyl group, might slightly disfavor the initial hydride addition compared to electron-withdrawing groups.[6]

Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C) and ruthenium nanoparticles, are also effective for pyridine hydrogenation and are known for their diastereoselectivity in reducing multi-substituted pyridines.[7] Supported ruthenium nanoparticles have been shown to produce piperidines in high yields with good functional group tolerance under mild conditions and can be recycled multiple times without a significant loss of activity.[7] Some ruthenium catalysts operate via a dual-site mechanism, with one site for the hydrogenation of N-heteroaromatics and another for benzenoid aromatics.[8]

Platinum oxide (PtO₂), also known as Adams' catalyst, is a classic and powerful catalyst for the hydrogenation of pyridines.[9] It is often used in acidic solvents like glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction.[2][9] While highly effective, PtO₂ can sometimes require higher pressures compared to rhodium or ruthenium catalysts.[9] Platinum on carbon (Pt/C) is another viable option, though its activity can be influenced by the properties of the carbon support.[10][11]

Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst for various hydrogenation reactions.[12][13][14] For pyridine hydrogenation, Pd/C is often most effective in the presence of an acidic additive to prevent catalyst poisoning by the nitrogen lone pair.[2] While generally very active for many reductions, in the case of some substituted pyridines, palladium catalysts have shown lower activity compared to rhodium for the ring saturation.[15] However, for specific applications like the synthesis of 4-benzylpiperidines, Pd/C has been used effectively.[16]

Comparative Performance Data

The following table summarizes the performance of various noble metal catalysts in the hydrogenation of 4-substituted pyridines, providing an illustrative comparison for the synthesis of this compound.

Substrate (Analogue)CatalystLoading (mol%)SolventTemp. (°C)Pressure (bar)Time (h)Conversion (%)Yield/Selectivity (%)Reference
4-MethylpyridineRh₂O₃0.5TFE4054-41% Yield[4]
4-Phenylpyridine5% Rh/C-EtOAc252024085% (4-phenylpiperidine)[15]
4-Phenylpyridine5% Pd/C-EtOAc252021090% (4-phenylpiperidine)[15]
4-Phenylpyridine5% Pt/C-EtOAc2520657>99% (4-phenylpiperidine)[15]
4-Phenylpyridine5% Ru/C-EtOAc25204≤5-[15]
3-PhenylpyridinePtO₂5Acetic AcidRT608-High[9]

Note: The data presented is compiled from different studies for illustrative purposes. Direct comparison may be limited by variations in experimental conditions.

Homogeneous Catalysis

Homogeneous catalysts, such as iridium(III) complexes, offer the advantage of high selectivity and activity under mild conditions.[17] They can exhibit excellent tolerance for reducible functional groups that are often challenging for heterogeneous systems.[17] However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction product, which can be a major hurdle in pharmaceutical applications.[16]

Electrocatalytic Hydrogenation: A Green Alternative

Electrocatalytic hydrogenation is an emerging, sustainable method that uses water as the proton source, avoiding the need for high-pressure hydrogen gas.[1][18] Systems using a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer have shown extremely high activity and efficiency for the hydrogenation of pyridines at ambient temperature and pressure, affording quantitative yields.[1][18]

Experimental Workflow and Protocols

A systematic approach is crucial for identifying the optimal catalyst and conditions for a specific hydrogenation reaction.

Catalyst Screening Workflow

G cluster_0 Catalyst Screening Workflow start Define Substrate (4-Isopropylpyridine) catalyst_selection Select Catalysts (Rh/C, Ru/C, PtO₂, Pd/C) start->catalyst_selection initial_screening Initial Screening (Small Scale, Standard Conditions) catalyst_selection->initial_screening analysis1 Analyze Results (Conversion, Selectivity via GC/NMR) initial_screening->analysis1 analysis1->catalyst_selection No Promising Catalyst optimization Parameter Optimization (Temperature, Pressure, Solvent, Time) analysis1->optimization Promising Catalyst(s) analysis2 Analyze Optimized Results optimization->analysis2 scale_up Scale-Up Synthesis analysis2->scale_up Optimal Conditions end Final Product scale_up->end

Caption: A typical workflow for screening and optimizing catalysts for this compound synthesis.

General Experimental Protocol for Hydrogenation using Rh₂O₃

This protocol is adapted from a reported procedure for the hydrogenation of functionalized pyridines and serves as a representative example.[4][6]

Materials:

  • 4-Isopropylpyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a glass vial or liner suitable for the high-pressure reactor, add 4-isopropylpyridine (e.g., 0.8 mmol).

  • Catalyst Addition: Add Rh₂O₃ (e.g., 1 mg, 0.5 mol%).

  • Solvent Addition: Add anhydrous TFE (e.g., 1 mL).

  • Reaction Execution:

    • Place the vial into the high-pressure reactor.

    • Seal the reactor vessel.

    • Purge the reactor with an inert gas (e.g., nitrogen) three times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

    • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 4-16 hours).

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and remove the reaction vial.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

    • Rinse the filter pad with a small amount of TFE or another suitable solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification and Characterization:

    • Purify the crude product if necessary, for example, by distillation or column chromatography.

    • Characterize the final product by NMR, GC-MS, and other appropriate analytical techniques to confirm its identity and purity.

Mechanistic Considerations: The Hydrogenation Pathway

The catalytic hydrogenation of a pyridine ring is a stepwise process involving the addition of three molecules of hydrogen.

G cluster_1 Hydrogenation of 4-Isopropylpyridine pyridine 4-Isopropylpyridine dihydropyridine Dihydropyridine Intermediate pyridine->dihydropyridine + H₂ tetrahydropyridine Tetrahydropyridine Intermediate dihydropyridine->tetrahydropyridine + H₂ piperidine This compound tetrahydropyridine->piperidine + H₂

Caption: General reaction pathway for the hydrogenation of 4-isopropylpyridine.

The reaction proceeds through dihydropyridine and tetrahydropyridine intermediates, which are typically more reactive than the starting aromatic pyridine and are rapidly reduced to the final piperidine product.[2] The stereochemical outcome, particularly for substituted pyridines, is often a cis-addition of hydrogen atoms to the ring, especially with heterogeneous catalysts.[3]

Conclusion and Future Outlook

The selection of a catalyst for the synthesis of this compound is a critical decision that depends on the specific requirements of the project, including scale, desired purity, cost, and available equipment.

  • For high activity and functional group tolerance at a lab scale , Rhodium-based catalysts like Rh₂O₃ and Rh/C are excellent choices, often operating under mild conditions.[3][4][15]

  • For cost-effective, large-scale production , Palladium on carbon (Pd/C) with an acidic additive or robust Ruthenium catalysts may be more suitable, although they might require more optimization of reaction conditions.[2][7]

  • For syntheses requiring high chemoselectivity with sensitive functional groups , homogeneous catalysts or the emerging electrocatalytic methods present promising, albeit potentially more complex, alternatives.[1][17]

As the demand for complex and functionalized piperidine derivatives continues to grow in the pharmaceutical industry, the development of even more active, selective, and sustainable catalytic systems will remain an area of active research.

References

A Comparative Guide to 4-Isopropylpiperidine-Containing Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, such as high aqueous solubility and metabolic stability, which are critical for drug efficacy.[1] Within the vast landscape of piperidine-containing molecules, compounds bearing a 4-isopropylpiperidine moiety represent a specific subclass with underexplored therapeutic potential. This guide provides a comparative analysis of the available in vitro and in vivo data for this class of compounds, offering insights into their structure-activity relationships (SAR) and future directions for drug discovery.

While direct comparative studies on a series of this compound analogs are limited in the current literature, this guide will draw upon broader studies of 4-alkylpiperidine derivatives to extrapolate and discuss the potential impact of the isopropyl group on biological activity.

The Significance of the this compound Scaffold

The this compound moiety offers a unique combination of steric bulk and lipophilicity that can significantly influence a compound's interaction with its biological target. The isopropyl group, being larger than a methyl or ethyl group, can provide enhanced van der Waals interactions within a binding pocket, potentially leading to increased potency and selectivity. Furthermore, its branched nature can impact the overall conformation of the piperidine ring and its substituents, thereby fine-tuning the molecule's pharmacological profile.

In Vitro Studies: A Comparative Look at Biological Activity

Antimicrobial Activity

Several studies have explored the antimicrobial potential of piperidine derivatives. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2] While these compounds do not specifically contain a 4-isopropyl group, the study highlights the importance of the substitution pattern on the piperidine ring for antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Piperidin-4-one Derivatives

Compound IDR Group at C4Test OrganismMIC (µg/mL)Reference
Hypothetical Compound A IsopropylStaphylococcus aureusData not available-
Hypothetical Compound B MethylStaphylococcus aureusData not available-
Compound 1a HStaphylococcus aureus>100[2]
Compound 2a HEscherichia coli>100[2]
Thiosemicarbazone 1b HStaphylococcus aureus50[2]
Thiosemicarbazone 2b HEscherichia coli50[2]

Note: This table is illustrative. Specific comparative data for this compound derivatives is needed from future studies.

The addition of a thiosemicarbazone moiety to the piperidin-4-one core significantly enhanced the antimicrobial activity, indicating that modifications at the 4-position can dramatically influence the biological profile.[2] It is plausible that the introduction of an isopropyl group at this position could further modulate this activity through steric and electronic effects.

Anticancer Activity

The piperidine scaffold is also a common feature in many anticancer agents. A study on novel piperidin-4-one imine derivatives showcased their potential as antioxidant and anti-inflammatory agents, with some compounds exhibiting cytotoxic effects against cancer cell lines.[3] The synthesis of one of the parent compounds involved the use of methyl isopropyl ketone, suggesting a route to a 4-isopropyl-substituted piperidin-4-one.[3] However, the study did not explore a series of analogs with varying alkyl groups at the 4-position to establish a clear SAR.

Neurological Activity

Piperidine derivatives have been extensively investigated for their activity in the central nervous system (CNS). For example, a series of 4,4-disubstituted piperidines were developed as high-affinity NK1 antagonists.[4] While not containing a 4-isopropyl group, this study underscores the importance of substitution at the 4-position for achieving high potency. The optimal compounds featured a 3,5-bis(trifluoromethyl)benzyl ether side chain, highlighting the role of lipophilic and electron-withdrawing groups in receptor binding.[4]

In Vivo Studies: Efficacy and Pharmacokinetics

In vivo studies are crucial for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a living organism. As with the in vitro data, direct comparative in vivo studies on this compound-containing compounds are scarce.

A study on piperidine-linked dihydropyrimidinone derivatives demonstrated their potential as anti-ulcer agents in animal models.[5] Although this study did not focus on 4-alkyl substitution, it provides a framework for the in vivo evaluation of piperidine-containing compounds. The most potent compound in the series was further evaluated for its anti-secretory and cytoprotective activities, showcasing a comprehensive preclinical assessment.[5]

Table 2: Comparative In Vivo Anti-Ulcer Activity of Piperidine Derivatives

Compound IDDose (mg/kg)Ulcer Inhibition (%)Animal ModelReference
Hypothetical Compound C (4-isopropyl) Data not availableData not availableRat-
Compound 3 5068.5Ethanol-induced ulcer[5]
Compound 8 5072.3Ethanol-induced ulcer[5]
Compound 11 5075.1Ethanol-induced ulcer[5]
Compound 15 5082.4Ethanol-induced ulcer[5]

Experimental Protocols

To facilitate future research in this area, we provide a generalized protocol for the synthesis and in vitro evaluation of this compound-containing compounds.

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives starts from 4-piperidone.

Synthesis_Workflow start 4-Piperidone step1 Wittig Reaction (Isopropyltriphenylphosphonium bromide) start->step1 intermediate1 4-Isopropylidene-piperidine step1->intermediate1 step2 Reduction (e.g., H2, Pd/C) intermediate1->step2 product This compound step2->product step3 N-Functionalization (e.g., Alkylation, Acylation) product->step3 final_products Target Compounds step3->final_products

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

  • Synthesis of 4-Isopropylidene-piperidine: 4-Piperidone is reacted with isopropyltriphenylphosphonium bromide in the presence of a strong base (e.g., n-butyllithium) via a Wittig reaction to yield 4-isopropylidene-piperidine.

  • Reduction to this compound: The resulting exocyclic double bond is then reduced, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, to afford the this compound core.

  • N-Functionalization: The secondary amine of the this compound can be further functionalized through various reactions such as N-alkylation, N-acylation, or reductive amination to introduce desired substituents and generate a library of target compounds.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for the in vitro MTT antiproliferative assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the this compound-containing test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plate is incubated for a specified period (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Structure-Activity Relationship (SAR) and Future Perspectives

Based on the limited available data and extrapolation from related 4-alkylpiperidine series, we can propose a hypothetical SAR for this compound-containing compounds.

SAR_Logic cluster_0 Chemical Structure cluster_1 Biological Activity 4-Isopropylpiperidine_Core This compound Core Potency Potency 4-Isopropylpiperidine_Core->Potency Steric Bulk & Lipophilicity Selectivity Selectivity 4-Isopropylpiperidine_Core->Selectivity Shape Complementarity N-Substituent N-Substituent N-Substituent->Potency Target Interaction Pharmacokinetics Pharmacokinetics (ADME) N-Substituent->Pharmacokinetics Solubility & Metabolism

Caption: Logical relationship between structure and biological activity.

The isopropyl group at the 4-position likely plays a crucial role in establishing favorable interactions within the target's binding site. Its size and shape can enhance binding affinity compared to smaller alkyl groups. The nature of the substituent on the piperidine nitrogen will be a key determinant of the compound's overall pharmacological profile, influencing not only target engagement but also pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a series of 4-alkylpiperidine derivatives, including methyl, ethyl, propyl, and isopropyl analogs, to systematically evaluate the effect of the alkyl chain length and branching on biological activity.

  • Diverse biological screening: Evaluating these compounds against a wide range of biological targets to identify novel therapeutic applications.

  • In-depth mechanistic studies: For promising lead compounds, elucidating the precise mechanism of action through techniques such as target-based assays, crystallography, and molecular modeling.

  • Comprehensive preclinical evaluation: Conducting thorough in vivo studies to assess the efficacy, safety, and pharmacokinetic profiles of lead candidates.

By pursuing these research avenues, the full therapeutic potential of this compound-containing compounds can be unlocked, paving the way for the development of novel and effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 4-Isopropylpiperidine

This compound (CAS No: 19678-58-1) is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] However, its utility is matched by a significant hazard profile that demands meticulous handling and disposal. It is classified as a corrosive and toxic substance. Direct contact can cause severe skin burns and serious eye damage.[2][3] Inhalation or ingestion of this compound can be harmful.[4]

A thorough understanding of its chemical properties is paramount for safe handling. This compound is a flammable liquid and its vapors can form explosive mixtures with air.[4][5] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, away from ignition sources.[4]

Key Safety and Hazard Information:
PropertyValueSource(s)
Molecular Formula C₈H₁₇N[3]
Molecular Weight 127.23 g/mol [3]
Appearance Colorless to almost clear liquid[1]
Boiling Point 171 °C[1]
Flash Point 37 °F (for Piperidine)[6]
Hazards Flammable, Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[4]

The Disposal Directive: A Multi-Pathway Approach

The guiding principle for the disposal of this compound is that it must not be released into the environment.[4] Drain disposal is strictly prohibited. The recommended primary disposal method is through an approved hazardous waste disposal plant.[2][4] Within this framework, two principal methods are employed: incineration and, for small spills, chemical neutralization prior to collection.

This guide provides detailed protocols for both pathways, ensuring that laboratory personnel can manage waste streams of this compound from routine use and in the event of an accidental spill.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedure, the correct Personal Protective Equipment (PPE) must be donned. Given the corrosive and toxic nature of this compound, a comprehensive PPE ensemble is mandatory to prevent any route of exposure.

  • Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are required to protect against splashes.[3][7]

  • Skin Protection : A chemical-resistant lab coat or apron over full-body clothing is necessary.[7] For large quantities or significant spill cleanup, a chemical-resistant suit is recommended.[1]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[8] Always inspect gloves for integrity before use.[3]

  • Respiratory Protection : All handling of this compound should be performed in a certified chemical fume hood.[7] If there is a risk of vapor exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[5]

Step-by-Step Disposal Protocols

Disposal of Unused or Waste this compound

This protocol outlines the standard procedure for the disposal of unwanted this compound.

Step 1: Containerization

  • Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.[9] The container must be made of a material that will not react with the amine.

  • The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (Corrosive, Toxic, Flammable).[9]

Step 2: Storage

  • Store the waste container in a designated satellite accumulation area. This area must be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents and acids.[2][10]

  • Keep the container tightly closed when not in use.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with accurate information about the chemical and its quantity.

Management of Small Spills: Neutralization Protocol

In the event of a small spill (less than 100 mL) within a chemical fume hood, a carefully controlled neutralization can be performed to mitigate the immediate hazard before collection as hazardous waste. This procedure should only be performed by trained personnel.

Rationale for Neutralization: this compound is a basic aliphatic amine. Neutralization with a weak acid converts the volatile and corrosive amine into a more stable and less hazardous salt. This reduces the immediate risk of inhalation and skin contact.

Materials:

  • Spill absorbent pads or inert material (e.g., sand, vermiculite).[5]

  • A 5% solution of acetic acid in water.

  • pH indicator strips.

  • A dedicated, labeled container for the neutralized waste.

Procedure:

  • Contain the Spill: Immediately contain the spill using absorbent pads or an inert absorbent material.[5]

  • Ventilation: Ensure the chemical fume hood is operating at maximum capacity.

  • Slow Addition of Neutralizing Agent: Slowly and carefully add the 5% acetic acid solution to the absorbed spill. Caution: The neutralization reaction is exothermic and may generate heat. Add the acid dropwise to control the reaction rate.

  • Monitor pH: Periodically check the pH of the mixture using a pH indicator strip. The target pH is between 6 and 8.

  • Collection: Once neutralized, carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[5]

  • Labeling: Label the container as "Neutralized this compound Waste" and list the contents (this compound, acetic acid, water, absorbent material).

  • Decontamination: Thoroughly decontaminate the spill area with a suitable laboratory detergent and water.

  • Professional Disposal: Arrange for the disposal of the neutralized waste through your institution's EHS department or a licensed contractor.

Incineration: The Preferred Terminal Disposal Method

For bulk quantities of this compound waste, high-temperature incineration is the most effective and environmentally sound disposal method.[11] This process ensures the complete destruction of the organic molecule.

Mechanism of Destruction: Incineration at high temperatures (typically above 850°C) in the presence of excess oxygen breaks down this compound into simpler, less harmful compounds, primarily carbon dioxide, water, and nitrogen oxides (NOx).[12][13] Modern incinerators are equipped with scrubbers and other pollution control devices to remove harmful byproducts like NOx from the flue gas.[12]

Operational Parameters:

  • Temperature: A temperature of at least 850°C is required for the efficient destruction of non-halogenated organic compounds.[13] For nitrogen-containing compounds, operating temperatures may be higher to ensure complete combustion and to manage NOx formation.[12]

  • Residence Time: A residence time of at least two seconds in the combustion chamber is recommended to ensure complete destruction.[13]

  • Regulatory Compliance: The incineration facility must be fully licensed and compliant with all local, state, and federal regulations for hazardous waste disposal, including the EPA's Resource Conservation and Recovery Act (RCRA).

Regulatory Considerations: EPA Waste Codes

While this compound is not specifically listed by name as a hazardous waste under RCRA, its characteristics of corrosivity and potential toxicity mean it would likely be classified under the following generic codes if it meets the specific criteria:

  • D002 (Corrosivity): If the pH of the waste is ≥ 12.5.

  • D001 (Ignitability): If the flash point is below 140°F.[14]

It is the responsibility of the waste generator to properly characterize their waste in accordance with EPA regulations. Consult with your institution's EHS department for guidance on proper waste classification and labeling.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Standard Disposal Pathway cluster_2 Small Spill Management start This compound Waste Generated assessment Assess Waste Type and Quantity start->assessment spill_check Is it a small spill (<100mL) in a fume hood? assessment->spill_check containerize Step 1: Containerize in a labeled, compatible container spill_check->containerize No neutralize Step 1: Neutralize with 5% acetic acid spill_check->neutralize Yes store Step 2: Store in a designated satellite accumulation area containerize->store professional_disposal Step 3: Arrange for professional disposal (Incineration) store->professional_disposal end Compliant and Safe Disposal Achieved professional_disposal->end collect Step 2: Collect neutralized material neutralize->collect label_waste Step 3: Label as 'Neutralized Waste' collect->label_waste label_waste->professional_disposal

Caption: Decision workflow for the safe disposal of this compound.

References

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 4-Isopropylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Handling any chemical in a research or drug development setting requires a foundational respect for safety, rooted in a deep understanding of the substance's properties. 4-Isopropylpiperidine (CAS No. 19678-58-1), a versatile intermediate in pharmaceutical and agrochemical synthesis, is no exception.[1] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound. Our focus is not just on what to wear, but why you're wearing it, ensuring each protocol is a self-validating system of safety.

Immediate Safety Briefing: Understanding the Hazard

Before any work begins, it is critical to recognize the primary dangers associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with significant hazards that dictate our PPE choices.[2]

Primary Hazards:

  • Skin Corrosion/Irritation: Can cause skin irritation.[2]

  • Serious Eye Damage: Poses a risk of serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

These classifications are not mere labels; they are directives. The corrosive nature implies that contact can cause irreversible damage to tissues. The potential for respiratory irritation means that vapors or aerosols must not be inhaled. This initial assessment forms the logical basis for all subsequent PPE and handling protocols.

Hazard & PPE Matrix

A systematic approach to safety involves mapping identified hazards to specific PPE. This ensures comprehensive protection and compliance with Occupational Safety and Health Administration (OSHA) standards, which mandate that employers assess workplace hazards and provide appropriate PPE.[3][4]

Hazard ClassificationPotential Exposure RouteRequired PPERationale
Skin Irritation [2]Direct contact, splashesChemical-resistant gloves, Lab coatPrevents chemical contact with the skin, which can lead to irritation or burns.[5][6]
Serious Eye Damage [2]Splashes, vaporsSafety goggles with side shields, Face shieldGoggles provide a seal against splashes. A face shield offers a secondary barrier for the entire face during high-risk procedures like transferring large volumes.[7][8]
Respiratory Irritation [2]Inhalation of vapors or aerosolsUse in a certified chemical fume hoodEngineering controls are the first line of defense. A fume hood is essential to control exposure to hazardous vapors.[5][9] A respirator may be required for spill cleanup or if ventilation is inadequate.[6]

Deep Dive: Selecting the Right PPE for the Task

Not all laboratory tasks carry the same level of risk. The choice of PPE must be dynamic, adapting to the specific procedure being performed.

Eye and Face Protection
  • Standard Use (e.g., handling small quantities in a fume hood): At a minimum, ANSI Z87-marked safety glasses with side shields are required.[7] However, due to the risk of serious eye damage, chemical splash goggles that provide a complete seal around the eyes are the superior and recommended choice.[3][10]

  • High-Risk Operations (e.g., transferring >1L, working under pressure): A full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects against large-volume splashes that could overwhelm goggles alone.

Skin and Body Protection
  • Lab Coats: A flame-resistant lab coat is standard.[3] It should be fully buttoned with sleeves rolled down to protect clothing and skin from incidental splashes.

  • Gloves - The Critical Barrier: Glove selection is arguably the most critical decision for hand protection. It is not enough to simply wear "gloves"; the material must be resistant to the specific chemical.

    • Nitrile Gloves: Commonly used for general laboratory work, nitrile gloves offer good resistance to a range of chemicals and are suitable for tasks with a low risk of splash.[8][11] However, for more sustained contact or when handling larger quantities, they may not be sufficient.

    • Butyl or Neoprene Gloves: For tasks involving significant handling, potential for immersion, or cleanup of large spills, heavier-duty gloves are necessary. Butyl rubber gloves provide excellent protection against corrosive bases and amines.[11] Neoprene gloves also offer robust protection against acids, bases, and alcohols.[11]

    • The Double-Gloving Technique: For added safety, especially during sensitive or prolonged procedures, wearing two pairs of nitrile gloves is a common and effective practice.[7] If the outer glove is contaminated, it can be removed carefully, leaving the inner glove as a clean barrier.

The process of selecting appropriate PPE based on the task at hand can be visualized as a decision-making workflow.

PPE_Selection_Workflow start Start: Assess Task (e.g., Weighing, Transfer, Cleanup) q_fume_hood Is the task performed in a certified chemical fume hood? start->q_fume_hood engineering_ok Primary Engineering Control: OK q_fume_hood->engineering_ok  Yes   engineering_fail STOP! Do not proceed without proper ventilation. q_fume_hood->engineering_fail  No   q_volume What is the scale of the operation? engineering_ok->q_volume ppe_standard Standard PPE Required: - Chemical Splash Goggles - Lab Coat - Nitrile Gloves (Double Recommended) q_volume->ppe_standard < 100 mL (Low Splash Risk) q_spill Is there a risk of a significant spill? q_volume->q_spill > 100 mL (Higher Splash Risk) ppe_enhanced Enhanced PPE Required: - Goggles AND Face Shield - Chemical Resistant Apron - Butyl or Neoprene Gloves q_spill->ppe_standard  No   q_spill->ppe_enhanced  Yes  

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the lab, from receipt to disposal.

Step-by-Step Handling Protocol (Example: Weighing and Dilution)
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the proper height. Confirm the location of the nearest safety shower and eyewash station.[12]

  • Don PPE: Put on your lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Handling: Conduct all manipulations deep within the fume hood. When opening the container, do so slowly to release any potential pressure and point it away from your face. Use a spatula to transfer the solid to a tared weigh boat on a balance located inside the hood.

  • Dilution: When diluting, always add the this compound to the solvent slowly. Never the other way around, especially with reactive solvents, to control any potential exothermic reactions.

  • Cleanup: After use, wipe down the spatula and any surfaces with an appropriate solvent. Dispose of contaminated wipes and gloves in a designated hazardous waste container.[13]

  • Doff PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water.[3]

Spill and Emergency Response
  • Small Spill (<100 mL in a fume hood):

    • Alert colleagues in the immediate area.

    • Use a chemical spill kit with an appropriate absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk liquid.

    • Apply a neutralizing agent like sodium bicarbonate for corrosive amines if indicated by your institution's safety plan.[12]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14]

  • Large Spill (>100 mL or outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • If safe to do so, close the door to the lab to contain vapors.

    • Do not attempt to clean it up yourself unless you are part of a trained emergency response team with access to a self-contained breathing apparatus (SCBA).

Disposal of Contaminated PPE and Waste

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and wipes must be collected in a clearly labeled, sealed hazardous waste container.[13]

  • Empty Containers: "Empty" containers are never truly empty. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.[13]

By integrating a deep understanding of the chemical's hazards with rigorous, procedure-specific PPE selection and disposal plans, you create a robust safety culture that protects not only yourself but your entire research team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropylpiperidine
Reactant of Route 2
4-Isopropylpiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.